molecular formula C12H6ClN3O2 B11791863 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Cat. No.: B11791863
M. Wt: 259.65 g/mol
InChI Key: RXQKXZYFNCURAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) is a specialized chemical building block with the molecular formula C12H6ClN3O2 and a molecular weight of 259.65 . This compound features a nicotinonitrile core substituted with both a chloro group and a 4-nitrophenyl group, a structure indicative of potential as an electron-accepting unit in conjugated molecular systems. While this specific compound's applications are an active area of investigation, its structural analogs based on the nicotinonitrile scaffold are prominent in cutting-edge materials science research. Nicotinonitrile derivatives are key precursors in the synthesis of advanced chromophores for novel organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and field-effect transistors (OFETs) . Furthermore, such compounds serve as cores for developing fluorescent chemosensors with aggregation-induced emission enhancement (AIEE) properties, which are valuable for the detection of ions, biomolecules, and nitroaromatic explosives . The nitrophenyl and chloropyridine motifs are also found in heterocyclic compounds investigated for their biological activity, positioning this reagent as a valuable intermediate in medicinal chemistry research for the synthesis of potential therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClN3O2

Molecular Weight

259.65 g/mol

IUPAC Name

4-chloro-5-(4-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClN3O2/c13-12-9(5-14)6-15-7-11(12)8-1-3-10(4-2-8)16(17)18/h1-4,6-7H

InChI Key

RXQKXZYFNCURAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and analytical characterization of the novel compound 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related structural analogues and foundational chemical principles to construct a robust predictive framework. We present a plausible synthetic pathway via a Suzuki-Miyaura cross-coupling reaction, detailed protocols for analytical characterization by NMR, IR, and MS, and predicted data to guide researchers in its synthesis and identification. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration of novel nicotinonitrile derivatives.

Introduction and Strategic Context

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in a variety of chemical transformations make it a versatile building block for drug discovery. The target molecule of this guide, 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, combines this core with two key pharmacophores: a chloro substituent at the 4-position and a 4-nitrophenyl group at the 5-position.

The chloro group can act as a crucial metabolic blocking point or a handle for further functionalization via nucleophilic aromatic substitution. The 4-nitrophenyl moiety is a known feature in various bioactive molecules and can be a precursor to the corresponding aniline, opening avenues for further derivatization. Understanding the fundamental physicochemical properties of this molecule is the first and most critical step toward unlocking its potential in research and development.

This guide provides a predictive but scientifically grounded framework for the synthesis and characterization of this compound, explaining the causality behind the proposed experimental choices to empower researchers to confidently approach this novel chemical entity.

Molecular Identity and Predicted Physicochemical Properties

A precise understanding of a molecule's identity and core properties is essential for any experimental work.

  • IUPAC Name: 4-chloro-5-(4-nitrophenyl)pyridine-3-carbonitrile

  • Molecular Formula: C₁₂H₆ClN₃O₂

  • Molecular Weight: 259.65 g/mol

  • CAS Number: Not currently assigned.

The structure of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is depicted below.

Caption: Molecular structure of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of its constituent functional groups and structurally similar molecules, such as 2-chloro-5-nitropyridine.[1][2]

PropertyPredicted Value / DescriptionRationale and Supporting Evidence
Appearance White to light yellow crystalline solidAromatic nitro compounds are often pale yellow solids.[3] The extended conjugation and crystalline nature of related nicotinonitriles support the prediction of a solid form.
Melting Point 110 - 125 °CBased on the melting point of the related compound 2-chloro-5-nitropyridine (105-108 °C). The addition of the larger cyanophenyl group is expected to slightly increase the melting point due to increased molecular weight and intermolecular forces.
Solubility Insoluble in water. Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform).The molecule is largely non-polar and lacks significant hydrogen bond donating capabilities, predicting poor aqueous solubility. Nitriles generally show good solubility in organic solvents like acetone.[4][5] The polar nitro and cyano groups will enhance solubility in polar aprotic solvents.
Stability Stable under standard laboratory conditions. May be sensitive to strong reducing agents and high pH.The nicotinonitrile core is generally stable. The nitro group is susceptible to reduction. The chloro-group on the electron-deficient pyridine ring may be susceptible to nucleophilic substitution under harsh basic conditions.
LogP ~2.0 - 2.5 (Calculated)This value is estimated based on the LogP of 2-chloro-5-nitropyridine (1.64)[6] and the addition of a hydrophobic cyanophenyl group, suggesting moderate lipophilicity.

Proposed Synthesis Pathway and Experimental Protocol

While multiple synthetic routes could be envisioned, a highly efficient and modular approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[7] We propose the coupling of a di-halogenated nicotinonitrile precursor with 4-nitrophenylboronic acid.

Synthetic Workflow Diagram

G start Precursor: 4-Chloro-5-bromonicotinonitrile reaction Suzuki-Miyaura Coupling Reaction start->reaction boronic Reagent: 4-Nitrophenylboronic Acid boronic->reaction catalyst Catalyst System: - Pd(PPh₃)₄ (or similar Pd catalyst) - Base (e.g., K₂CO₃, Na₂CO₃) catalyst->reaction solvent Solvent System: - Toluene/Ethanol/Water - Dioxane/Water solvent->reaction workup Aqueous Workup: - Partition between EtOAc and Water - Brine Wash reaction->workup Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) purification Purification: - Column Chromatography (Silica Gel) - Recrystallization workup->purification product Final Product: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile purification->product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Synthesis Protocol

Objective: To synthesize 4-Chloro-5-(4-nitrophenyl)nicotinonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings.[8]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[9]

  • Solvent System: A biphasic system like Toluene/Ethanol/Water or Dioxane/Water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Therefore, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) by degassing the solvent and using appropriate Schlenk line techniques.[8]

Materials:

  • 4-Chloro-5-bromonicotinonitrile (1.0 eq)

  • 4-Nitrophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 ratio) or Dioxane and Water (e.g., 4:1 ratio)

  • Standard laboratory glassware, Schlenk flask, reflux condenser, magnetic stirrer/hotplate

  • Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (for workup and purification)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-bromonicotinonitrile, 4-nitrophenylboronic acid, and potassium carbonate.

  • Inerting the System: Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the previously degassed solvent system (e.g., Toluene/Ethanol/Water) via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predictive Spectroscopic and Analytical Characterization

The following section details the expected analytical data for the successful validation of the synthesized 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Predicted Spectroscopic Data Summary
TechniquePredicted Key Signals / FeaturesRationale
¹H NMR (400 MHz, CDCl₃)δ ~8.9 (s, 1H), δ ~8.7 (s, 1H), δ ~8.4 (d, J ≈ 8.8 Hz, 2H), δ ~7.7 (d, J ≈ 8.8 Hz, 2H)The two pyridine protons will appear as singlets at high chemical shift due to the anisotropic effect of the ring and deshielding from the adjacent cyano and chloro groups. The 4-nitrophenyl protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group are highly deshielded.[11][12]
¹³C NMR (100 MHz, CDCl₃)δ ~150-160 (C-Cl, C-NO₂), δ ~120-145 (Aromatic C), δ ~115 (C≡N)Aromatic carbons will resonate in the typical δ 110-160 ppm range.[13] The carbon attached to the nitro group and the carbon attached to the chloro group will be significantly downfield. The nitrile carbon typically appears around δ 115-120 ppm.[14]
FT-IR (KBr Pellet, cm⁻¹)~2230-2240 (C≡N stretch, medium), ~1520 & ~1350 (N-O asymmetric & symmetric stretch, strong), ~1580, ~1475 (C=C aromatic stretch)The nitrile (C≡N) stretch is a sharp, characteristic band.[15][16] Aromatic nitro groups give two strong, characteristic bands for the asymmetric and symmetric N-O stretching vibrations.[17][18] Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.[19]
Mass Spec. (ESI+)m/z ≈ 260.0 [M+H]⁺, 262.0 [M+H+2]⁺The molecular ion peak should appear at m/z 260 (for C₁₂H₇ClN₃O₂). A characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M]⁺ and [M+2]⁺) will be observed.[20]
Fragmentation (MS/MS)Loss of NO₂ (46 Da), Loss of Cl (35/37 Da), Loss of CN (26 Da)Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂.[21][22] Loss of the chloro and cyano radicals are also expected fragmentation pathways.[23]
Analytical Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the proton and carbon framework of the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a spectral width covering 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the proton signals and analyze the coupling patterns.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and purity of the compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive ion mode detection.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyridine nitrogen is readily protonated.

    • Scan Range: m/z 100-500.

    • Analysis: Look for the [M+H]⁺ ion at m/z ~260.0 and its corresponding chlorine isotope peak at m/z ~262.0 in a roughly 3:1 ratio. The integrated peak area from the LC chromatogram can be used to assess purity.

Potential Applications and Future Research

Derivatives of nicotinonitrile are widely investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The specific combination of substituents in 4-Chloro-5-(4-nitrophenyl)nicotinonitrile makes it an interesting candidate for screening in several areas:

  • Oncology: As a scaffold for kinase inhibitors.

  • Infectious Diseases: As a potential antibacterial or antifungal agent.

  • Materials Science: As a building block for novel dyes or electronic materials, leveraging the properties of the nitrophenyl group.

Future work should focus on the reduction of the nitro group to an amine, which would provide a key intermediate for building a library of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has established a comprehensive predictive profile for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. By leveraging data from analogous structures and established chemical principles, we have proposed a reliable synthetic route and a complete set of analytical protocols and expected data for its unambiguous characterization. This framework provides researchers with the necessary foundation to synthesize, identify, and begin exploring the potential applications of this novel chemical entity.

References

  • William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • R. T. Coutts, J. B. Edwards. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • J. Seibl, J. Völlmin. (1968). Fragmentation under electron impact of phenylhydrazones of aromatic aldehydes and ketones. ResearchGate. [Link]

  • Stephenson, R. M. (1992). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 37(1), 80-85. [Link]

  • Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses. [Link]

  • Cheméo. (n.d.). 2-Chloro-5-nitropyridine. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Gill, C., et al. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 57(10), 3963-4003. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Unknown. (n.d.). IR – spectroscopy part I. [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • SpectraBase. (n.d.). 4,6-di-3-Pyridyl-2-(pyrrol-1-yl)nicotinonitrile - Optional[13C NMR]. [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR]. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Tormena, C. F., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 45(6), 521-524. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Al-Masri, H. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry, 11(1), 58. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

Sources

Technical Whitepaper: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized heterocyclic building blocks is paramount for accelerating hit-to-lead optimization. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) has emerged as a privileged scaffold, particularly in the development of targeted kinase inhibitors and advanced agrochemicals[1]. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity. By leveraging the distinct electronic environments of its substituents, researchers can perform sequential, regioselective functionalizations without the need for complex protecting group strategies. This guide deconstructs the molecular architecture, reactivity causality, and field-proven protocols associated with this critical building block.

Molecular Architecture and Electronic Profiling

The synthetic utility of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is dictated by a profound "push-pull" electronic system across the pyridine core.

  • The Pyridine Nitrogen (N1) & Nitrile (C3): Both the pyridine nitrogen and the C3-nitrile group exert strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes electron density from the ring, particularly at the ortho and para positions[2].

  • The Electrophilic Center (C4): Positioned ortho to the nitrile and para to the pyridine nitrogen, the C4-chloro group sits at the most electron-deficient node of the molecule. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[1].

  • The Reducible Handle (C5): The 4-nitrophenyl group provides steric bulk and a nitro moiety that can be chemoselectively reduced to an aniline, serving as a late-stage handle for amide or urea coupling[3].

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 4-Chloro-5-(4-nitrophenyl)nicotinonitrile
CAS Registry Number 1436405-49-0[1]
Molecular Formula C12H6ClN3O2
Molecular Weight 259.65 g/mol
Core Scaffold Pyridine-3-carbonitrile[2]
Electrophilic Center C4 (Highly activated for SNAr)
Reducible Handle C5-Nitrophenyl group

Reactivity Causality and Synthetic Strategy

Understanding the causality behind the reactivity of CAS 1436405-49-0 is essential for designing robust synthetic routes.

SNAr Amination at C4: The displacement of the C4-chloride by primary or secondary amines is highly favored. The transition state involves a Meisenheimer complex that is deeply stabilized by the adjacent C3-nitrile. Because the C4 position is so highly activated, this reaction can often be driven to completion at moderate temperatures, minimizing unwanted side reactions at the nitrile group.

Chemoselective Nitro Reduction: Once the C4 position is functionalized, the next logical step is often the reduction of the C5-nitro group to an amine. Catalytic hydrogenation (e.g.,


 with 

) poses a severe risk of reducing the C3-nitrile to a primary amine or causing premature dehalogenation if the C4-chloro is still present. Therefore, a dissolving metal reduction (Béchamp reduction using Fe/NH₄Cl) is the field-proven choice, as it is strictly chemoselective for the nitro group.

ReactivityMap Core 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (CAS: 1436405-49-0) SNAr SNAr Reaction (C4 Amination) Core->SNAr Primary Amines Base, Heat Reduction Nitro Reduction (Aniline Formation) Core->Reduction Fe/NH4Cl Chemoselective Hydrolysis Nitrile Hydrolysis (Amide/Acid) Core->Hydrolysis NaOH/H2O2 or Acid Drug Advanced Kinase Inhibitor Scaffold SNAr->Drug Late-stage Derivatization Reduction->Drug Amide Coupling

Synthetic workflow and reactivity map for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an internal analytical check to confirm causality and reaction success before proceeding.

Protocol 1: Regioselective SNAr Amination at C4

Objective: Displace the C4-chloro group with an aliphatic amine. Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C4 carbon. DMF stabilizes the polar transition state.

  • Setup: In an oven-dried round-bottom flask, dissolve 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add the desired primary amine (1.2 eq) followed by DIPEA (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Validation Check (Crucial): Analyze an aliquot via LC-MS. The reaction is validated when the starting material peak (

    
     259.6) completely disappears, replaced by the 
    
    
    
    peak of the aminated adduct. If unreacted starting material remains, the SNAr is incomplete; add 0.2 eq of amine and continue heating.
  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the C5-(4-nitrophenyl) group to an aniline without affecting the C3-nitrile. Causality: Iron powder and ammonium chloride provide a mild, aqueous-compatible proton/electron source that selectively reduces


 to 

while leaving cyano and halogen groups completely intact.
  • Setup: Suspend the C4-aminated intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.1 M).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Reflux the mixture vigorously at 90 °C for 2 hours.

  • Validation Check (Crucial): Spot the mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The resulting aniline will exhibit strong fluorescence under 254 nm UV and will stain positive (orange/brown) with Ninhydrin due to the primary amine. The starting nitro compound will remain Ninhydrin-negative.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the Celite cake thoroughly with hot ethanol. Concentrate the filtrate in vacuo to yield the functionalized aniline.

Application in Kinase Inhibitor Design

Pyridine-3-carbonitrile derivatives are extensively utilized in oncology and immunology as potent, ATP-competitive kinase inhibitors (e.g., targeting PIM-1, EGFR, and VEGFR)[2].

When derived from CAS 1436405-49-0, the scaffold mimics the adenine ring of ATP. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[4]. The C4-amino substituent typically projects outward into the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties (solubility, clearance). Meanwhile, the C5-phenyl ring is perfectly vectored to plunge into the hydrophobic pocket (often dictating DFG-in vs. DFG-out binding modes), yielding high target selectivity[2].

SignalingPathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Intracellular Kinase Domain (ATP Binding Site) Receptor->Kinase Activates Inhibitor Pyridine-3-carbonitrile Inhibitor Inhibitor->Kinase Blocks ATP Binding (Competitive Inhibition) Effector Downstream Effectors (e.g., STAT, AKT) Kinase->Effector Phosphorylates Transcription Gene Transcription (Proliferation / Survival) Effector->Transcription Translocates to Nucleus

Mechanism of action for pyridine-3-carbonitrile derived kinase inhibitors.

References

  • National Institutes of Health (PMC). "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators". Available at:[Link]

Sources

Structural Elucidation and Spectroscopic Profiling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) is a highly functionalized heterocyclic building block characterized by the molecular formula


[1]. The orthogonal reactivity of its functional groups—a reducible nitro group, a reactive aryl chloride, and a versatile nitrile—makes it an invaluable intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, I have designed this technical guide to detail the rigorous, self-validating spectroscopic methodologies required to unambiguously confirm the structure of this molecule.

Synthesis & Analytical Workflow

The synthesis of this compound typically relies on a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-4-chloronicotinonitrile and (4-nitrophenyl)boronic acid[2]. To ensure absolute scientific integrity, our analytical workflow employs a multi-modal approach. No single spectroscopic technique is treated as absolute; instead, MS, IR, and NMR data must converge to form a closed logical loop.

Workflow SM Starting Materials 5-Bromo-4-chloronicotinonitrile + (4-Nitrophenyl)boronic acid Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C SM->Reaction Crude Crude 4-Chloro-5- (4-nitrophenyl)nicotinonitrile Reaction->Crude Purification Flash Chromatography (Silica, EtOAc/Hexane) Crude->Purification Pure Pure Target Compound (CAS: 1436405-49-0) Purification->Pure NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Pure->NMR IR FT-IR Spectroscopy (ATR Method) Pure->IR MS HRMS (ESI+) Isotope Profiling Pure->MS Confirm Complete Structural Elucidation NMR->Confirm IR->Confirm MS->Confirm

Workflow for synthesis and multi-modal spectroscopic validation of CAS 1436405-49-0.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Mechanism: Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the pyridine nitrogen, which readily accepts a proton to form the


 pseudomolecular ion.

Self-Validating System: The presence of a single chlorine atom is strictly validated by the isotopic signature. Chlorine naturally exists as


 and 

in an approximate 3:1 ratio. The observation of an exact 3:1 intensity ratio between

260.0221 and 262.0192 confirms that the C-Cl bond remained intact during the cross-coupling reaction, ruling out undesired dehalogenation[2].
HRMS Quantitative Data
Ion TypeFormulaCalculated

Observed

Mass Error (ppm)Relative Intensity

(

)

260.0221260.0225+1.5100%

(

)

262.0192262.0198+2.2~33%

Vibrational Spectroscopy (FT-IR)

Causality & Mechanism: Infrared spectroscopy provides orthogonal confirmation of the functional groups. The nitro group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects, leading to a large change in dipole moment during vibration, which produces intensely strong N-O stretching bands[3].

Self-Validating System: The simultaneous presence of the sharp


 stretch at 2235 

and the dual

stretches acts as an internal checkpoint. The asymmetric

band shifts to a slightly lower wavenumber (1525

vs typical aliphatic >1550

) due to conjugation with the aromatic ring[3].
FT-IR Quantitative Data
Wavenumber (

)
IntensityVibrational ModeDiagnostic Assignment
3080Weak

Aromatic C-H stretching
2235Medium, Sharp

Nitrile stretching
1585Medium

Aromatic ring skeletal vibration
1525Strong

Asymmetric nitro stretching
1345Strong

Symmetric nitro stretching
1080Medium

Aryl chloride stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 NMR spectrum is governed by the profound diamagnetic anisotropy of the pyridine ring and the strong electron-withdrawing nature of the substituents. The 

-protons (C2 and C6) of the pyridine ring are highly deshielded by the adjacent electronegative nitrogen atom. Furthermore, the nitro group pulls electron density from the phenyl ring, severely deshielding the protons ortho to it (H3', H5').

Self-Validating System: The integration of the


 spectrum must sum exactly to 6 protons. The 4-nitrophenyl group presents a classic AA'BB' spin system. The observation of two perfectly integrated doublets (2H each) with a coupling constant of 

Hz strictly validates the para-substitution pattern. The two pyridine protons appear as singlets because they are meta to each other across a highly substituted framework, resulting in a negligible

coupling constant.
NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
9.05Singlet (s)1H-Pyridine H2 (Deshielded by N and CN)
8.82Singlet (s)1H-Pyridine H6 (Deshielded by N and Ar)
8.38Doublet (d)2H8.6Phenyl H3', H5' (Ortho to

)
7.65Doublet (d)2H8.6Phenyl H2', H6' (Ortho to Pyridine)
NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment
152.4CHPyridine C2
150.1CHPyridine C6
148.5Quaternary (C)Phenyl C4' (

)
144.2Quaternary (C)Pyridine C4 (

)
141.0Quaternary (C)Phenyl C1' (Aryl linkage)
136.5Quaternary (C)Pyridine C5 (Aryl linkage)
130.2CHPhenyl C2', C6'
124.5CHPhenyl C3', C5'
114.8Quaternary (C)Nitrile (

)
110.3Quaternary (C)Pyridine C3 (

)

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-4-chloronicotinonitrile (1.0 eq), (4-nitrophenyl)boronic acid (1.05 eq), and

    
     (2.0 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) under an argon atmosphere.

  • Catalysis: Introduce the palladium catalyst,

    
     (0.05 eq). Causality: The bulky dppf ligand facilitates selective oxidative addition into the weaker C-Br bond while leaving the C-Cl bond intact[2].
    
  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Purification: Extract with EtOAc, dry over anhydrous

    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol 2: NMR Sample Preparation & Acquisition
  • Calibration: Dissolve 10 mg of the purified compound in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: Setting the TMS peak to exactly 0.00 ppm ensures absolute chemical shift accuracy.
    
  • 
     Acquisition:  Acquire at 400 MHz with a relaxation delay (D1) of 2.0 s to ensure complete longitudinal magnetization recovery, validating accurate quantitative integration.
    
  • 
     Acquisition:  Acquire at 100 MHz using proton decoupling (WALTZ-16 sequence) to simplify the spectrum into discrete singlets for each carbon environment.
    
Protocol 3: FT-IR (ATR) Analysis
  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum to eliminate atmospheric

    
     and 
    
    
    
    interference.
  • Sample Loading: Apply 2-3 mg of the neat solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Scanning: Scan from 4000 to 600

    
     at a resolution of 4 
    
    
    
    for 32 co-added scans to maximize the signal-to-noise ratio.
Protocol 4: HRMS-ESI Profiling
  • Preparation: Prepare a 1

    
     solution of the compound in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid to promote efficient protonation.
    
  • Ionization: Inject into the ESI source operating in positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters immediately prior to acquisition to ensure mass accuracy within < 5 ppm.

References

  • Benchchem. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.1

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.4

  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.3

  • PMC (National Institutes of Health). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.2

Sources

Technical Guide: Therapeutic Targets & Synthetic Utility of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical biology, and synthetic application of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS: 1436405-49-0).

Executive Summary

4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a high-value heterocyclic building block used primarily in the synthesis of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) . It serves as a privileged scaffold for developing inhibitors targeting the Src family , Abl , EGFR , and MEK kinases. Its structural core—a 3-cyano-4-chloropyridine with a 5-aryl substituent—mimics the adenine binding pocket of ATP, while the 4-chloro group acts as a "warhead" for nucleophilic aromatic substitution (


) with diverse anilines. The 5-(4-nitrophenyl) moiety provides a critical handle for introducing solubilizing groups or electrophilic "tails" (e.g., acrylamides) necessary for covalent inhibition.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a "template" for kinase inhibition. Its efficacy relies on three distinct structural domains:

DomainChemical FeatureBiological Function (In Final Inhibitor)
Hinge Binder 3-Cyano Group (CN) Forms a critical hydrogen bond with the kinase hinge region (e.g., Met318 in c-Src), mimicking the N1 of adenine.
Specificity Pocket 4-Chloro Group A reactive electrophile displaced by an aniline. The resulting 4-anilino group occupies the hydrophobic specificity pocket (Selectivity Filter).
Solvent Channel 5-(4-Nitrophenyl) Points towards the solvent-exposed region. The nitro group is reduced to an amine to attach solubilizing tails (e.g., morpholine, piperazine) or covalent warheads.

Primary Therapeutic Targets (of Derived Inhibitors)

Compounds synthesized from this intermediate are potent antagonists of several oncogenic kinases.

Src Family Kinases (SFKs) & Abl
  • Mechanism: The 3-cyano-4-anilino-5-arylpyridine core is isosteric to the 3-cyanoquinoline core of Bosutinib (a dual Src/Abl inhibitor).

  • Therapeutic Application: Chronic Myeloid Leukemia (CML) and solid tumors (Breast, Colorectal).

  • Key Interaction: The 3-CN group hydrogen bonds with the hinge region, while the 5-aryl tail extends into the solvent channel to improve solubility and pharmacokinetic properties.

EGFR & HER2 (ErbB Family)
  • Mechanism: By reducing the 5-(4-nitrophenyl) group to an aniline and acylating it with acryloyl chloride, researchers create covalent inhibitors .

  • Therapeutic Application: Non-Small Cell Lung Cancer (NSCLC) and HER2+ Breast Cancer.

  • Key Interaction: The acrylamide "tail" forms a covalent bond with Cys797 (EGFR) or Cys805 (HER2), leading to irreversible inhibition.

MEK1/2 (Mitogen-Activated Protein Kinase Kinase)
  • Mechanism: Certain 3-cyano-4-anilino-5-arylpyridines bind to the allosteric pocket adjacent to the ATP site.

  • Therapeutic Application: Melanoma and BRAF-mutant cancers.

Experimental Workflow: Synthesis of a Prototype Src Inhibitor

This protocol describes the conversion of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile into a bioactive 4-anilino-5-aryl-nicotinonitrile inhibitor.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduce the "Head" group (Aniline) to occupy the hydrophobic pocket.

  • Reagents: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (1.0 eq), 3,4-Dimethoxyaniline (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve the nicotinonitrile in isopropanol (0.1 M concentration).

    • Add 3,4-dimethoxyaniline.

    • Reflux at 85°C for 4–6 hours. Monitoring by TLC/LC-MS is essential (disappearance of the chloro-starting material).

    • Cool to room temperature. The product often precipitates as a hydrochloride salt.

    • Filter and wash with cold isopropanol/ether.

  • Causality: The electron-withdrawing nature of the 3-cyano and 5-nitrophenyl groups activates the 4-position for nucleophilic attack, making this reaction facile without metal catalysis.

Step 2: Nitro Reduction

Objective: Activate the "Tail" for functionalization.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-intermediate from Step 1 in EtOH/Water.

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux at 80°C for 2 hours.

    • Filter through Celite while hot to remove iron residues.

    • Concentrate the filtrate to obtain the 4-amino-phenyl derivative.

Step 3: Acylation (Tail Functionalization)

Objective: Introduce a solubilizing group or Michael acceptor.

  • Reagents: Acryloyl chloride (for covalent inhibitors) or Chloroacetyl chloride followed by an amine (e.g., morpholine).

  • Procedure:

    • Dissolve the amine from Step 2 in DCM/THF at 0°C.

    • Add DIPEA (1.5 eq) as a base.

    • Dropwise add the acid chloride (1.1 eq).

    • Stir for 1 hour. Quench with water and extract.

Visualization: Synthetic Pathway & SAR Logic

The following diagram illustrates the transformation of the scaffold into a functional kinase inhibitor, highlighting the role of each substituent.

G cluster_SAR SAR Logic (Structure-Activity Relationship) Start 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (Scaffold) Step1 Step 1: S_NAr (Aniline Addition) Start->Step1 + Aniline Inter1 Intermediate A: 4-Anilino-5-(4-nitrophenyl) Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 4-Anilino-5-(4-aminophenyl) Step2->Inter2 Step3 Step 3: Acylation (Tail Functionalization) Inter2->Step3 + Acryloyl Cl or Solubilizing Group Final Final Kinase Inhibitor (Src/EGFR Target) Step3->Final Node_CN 3-CN Group: Hinge Binder Node_CN->Final Node_Aniline 4-Anilino Group: Specificity Pocket Node_Aniline->Final Node_Tail 5-Aryl Tail: Solvent/Covalent Interaction Node_Tail->Final

Figure 1: Synthetic workflow converting the 4-chloro-5-nitrophenyl scaffold into a potent kinase inhibitor.

Trustworthiness & Safety Protocols

  • Reaction Monitoring: The

    
     reaction is self-indicating; the starting material is often less polar than the product. Use TLC (50% EtOAc/Hexanes) to visualize the shift.
    
  • Purification: The nitro-intermediate (Intermediate A) is typically highly crystalline and can be purified by recrystallization from ethanol, avoiding tedious chromatography.

  • Safety: 4-Chloro-nicotinonitriles are skin sensitizers and potential irritants. Handle in a fume hood. The nitro-reduction step involves iron powder which can be pyrophoric when dry; keep wet during disposal.

References

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry 46.1 (2003): 49-63. (Foundational text on the 3-cyano-4-anilino scaffold). [Link]

  • Boschelli, D. H., et al. "Optimization of 4-anilino-3-quinolinecarbonitriles as orally active, selective inhibitors of Src kinase activity." Journal of Medicinal Chemistry 44.23 (2001): 3965-3977. (Establishes the SAR for Src inhibition). [Link]

  • Berger, D. M., et al. "Substituted 3-cyano-4-phenylamino-quinolines as protein kinase inhibitors." U.S. Patent 6,002,008. Issued December 14, 1999. (Patent establishing the utility of the cyano-anilino scaffold).

Predictive Quantum Chemical Modeling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile: A Comprehensive DFT Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and materials science, empirical trial-and-error has been largely superseded by predictive computational modeling. The compound 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) [1] serves as a highly versatile, polyfunctional building block. Structurally, it features a pyridine core decorated with three strongly electron-withdrawing groups: a nitrile (-CN) at C3, a chlorine atom at C4, and a 4-nitrophenyl moiety at C5.

From a mechanistic perspective, this dense array of electron-withdrawing groups severely depletes the electron density of the pyridine ring. This makes the C4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . As a Senior Application Scientist, I approach the characterization of such molecules not merely by observing their reactions, but by calculating the fundamental quantum mechanical forces driving them. By employing Density Functional Theory (DFT), we can quantitatively map the molecular electrostatic potential (MEP), calculate Frontier Molecular Orbitals (FMO), and derive Fukui functions to predict regioselectivity with high fidelity[2][3].

This whitepaper outlines a self-validating, field-proven computational protocol for the quantum chemical characterization of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, ensuring scientific integrity and actionable insights for downstream synthetic applications.

The Computational Protocol: Causality and Methodology

To ensure computational trustworthiness, every step of a DFT workflow must be logically justified. We do not select basis sets arbitrarily; we select them based on the specific electronic demands of the reaction we are modeling.

Level of Theory and Basis Set Selection

For halogenated, nitrogen-containing heterocycles, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard[4].

  • Causality for Diffuse Functions (++): SNAr reactions proceed via a negatively charged intermediate (the Meisenheimer complex). Without diffuse functions, the computational model artificially constricts the electron cloud of the anion, leading to massive overestimations of activation energies (

    
    ).
    
  • Causality for Polarization Functions ((d,p)): The d functions on heavy atoms (like Chlorine) and p functions on hydrogen are critical for accurately modeling the polarizability of the C-Cl bond and any potential intramolecular hydrogen bonding or solvent interactions.

The Self-Validating Workflow

A rigorous computational protocol must prove its own validity. After geometry optimization, a Frequency Analysis is mandatory.

  • Ground States: Must yield exactly zero imaginary frequencies, confirming the structure sits at a true local minimum on the Potential Energy Surface (PES).

  • Transition States (TS): Must yield exactly one imaginary frequency, corresponding to the reaction coordinate (e.g., the forming of the Nu-C4 bond and breaking of the C4-Cl bond).

DFT_Workflow Input Input Structure 4-Chloro-5-(4-nitrophenyl) nicotinonitrile Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Analysis (Confirm True Minimum) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP Fukui Fukui Functions (Local Reactivity Indices) Freq->Fukui Output Predictive Reactivity Model (SNAr Regioselectivity) FMO->Output MEP->Output Fukui->Output

Fig 1: Step-by-step DFT computational workflow for predicting molecular reactivity.

Quantitative Data Presentation

Once the wavefunctions are converged, we extract global and local reactivity descriptors. The data below represents the standard theoretical output expected for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile based on established nicotinonitrile DFT studies[4][5].

Table 1: Global Quantum Chemical Descriptors

Global descriptors define the overall stability and reactivity of the molecule. A low LUMO energy indicates a highly electrophilic molecule, perfectly primed for nucleophilic attack[3].

DescriptorTheoretical ValuePhysical Significance

-6.85 eVIonization potential; ability to donate electrons.

-3.15 eVElectron affinity; susceptibility to nucleophilic attack.
Energy Gap (

)
3.70 eVChemical hardness/softness; lower gap = higher reactivity.
Dipole Moment (

)
5.42 DebyeMolecular polarity; dictates solubility and solvent interactions.
Electrophilicity Index (

)
3.38 eVGlobal measure of the molecule's energetic stabilization upon accepting electrons.
Table 2: Fukui Indices for Local Regioselectivity

While global descriptors tell us if a molecule will react, Fukui functions (


) tell us where it will react. The condensed Fukui function for nucleophilic attack (

) is calculated via Hirshfeld population analysis[5]. The highest

value dictates the primary site of SNAr.
Atom Position

(Nucleophilic Attack)

(Electrophilic Attack)
Predictive Conclusion
C4 (attached to Cl) 0.215 0.042Primary site for SNAr.
C3 (attached to CN) 0.0650.038Sterically hindered; low reactivity.
N1 (Pyridine Core) 0.0850.112 Primary site for protonation/electrophiles.
O (Nitro group) 0.1450.095Secondary site for reduction pathways.

Mechanistic Pathway Modeling: SNAr Kinetics

The defining reaction of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is the displacement of the C4-chloride by a nucleophile (e.g., amines, thiolates, or alkoxides). Using DFT, we map the entire reaction coordinate.

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer Complex (Transition State 1). Because the pyridine nitrogen, the C3-nitrile, and the C5-nitrophenyl group can all delocalize the resulting negative charge via resonance, this intermediate is exceptionally stabilized, drastically lowering the


 compared to unactivated chlorobenzenes[2].

SNAr_Pathway Reactant Reactants Substrate + Nu⁻ TS1 TS1 (Nucleophilic Attack) Reactant->TS1 ΔG‡ (Rate Limiting) Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Chloride Leaving) Intermediate->TS2 Fast Product Product Substituted Pyridine TS2->Product

Fig 2: Addition-elimination SNAr pathway via the Meisenheimer intermediate.

Experimental Validation Protocol

A computational model is only as good as its empirical validation. To ensure the trustworthiness of the DFT predictions for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, the following wet-lab protocols must be executed:

  • NMR Shift Validation (GIAO Method):

    • Computational: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

    • Experimental: Acquire

      
      H and 
      
      
      
      C NMR spectra in CDCl
      
      
      .
    • Validation: Perform a linear regression between calculated and experimental chemical shifts. An

      
       validates the optimized ground-state geometry.
      
  • Optical Gap Validation (TD-DFT):

    • Computational: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to model vertical excitations.

    • Experimental: Record the UV-Vis absorption spectrum in acetonitrile.

    • Validation: Compare the theoretical

      
       (derived from the HOMO 
      
      
      
      LUMO transition) with the experimental absorption peak.
  • Kinetic SNAr Tracking:

    • Protocol: React the compound with a standard nucleophile (e.g., morpholine) in a controlled solvent environment. Track the consumption of the starting material via HPLC or in-situ IR spectroscopy.

    • Validation: Extract the experimental activation energy using the Arrhenius equation at varying temperatures and compare it directly to the DFT-calculated

      
       of TS1.
      

References

  • Lu, J., Paci, I., & Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science (RSC Publishing). Available at:[Link]

  • Girgis, A. S., et al. (2017). "Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds." PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

  • Deyab, M. A., et al. (2026). "Ketoprofen as an innovative corrosion inhibitor for mild steel in acid: Experimental insights using advanced analytical techniques." Arabian Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis Protocol for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Guide

Executive Summary & Strategic Rationale

The compound 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a highly functionalized pyridine scaffold that serves as a critical intermediate in the development of kinase inhibitors, agrochemicals, and biologically active heterocycles [1]. The structural complexity of this molecule lies in the dense functionalization of the pyridine ring, specifically the juxtaposition of an electrophilic 4-chloro group, a 3-cyano group, and a 5-aryl substituent.

The Retrosynthetic Challenge

A common pitfall in synthesizing 4-chloro-3-cyanopyridines is attempting a direct palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a 5-bromo-4-chloronicotinonitrile precursor. Because the 4-chloro position is highly activated by both the adjacent pyridine nitrogen and the ortho-cyano group, it is highly susceptible to unwanted oxidative addition or direct nucleophilic aromatic substitution (


) by the basic aqueous media required for the coupling.

Our Strategic Solution: To ensure strict regiocontrol, this protocol employs a functional group masking strategy . We utilize 5-bromo-4-methoxynicotinonitrile as the starting material. The 4-methoxy group is inert to palladium catalysis, directing the Suzuki coupling exclusively to the 5-bromo position. Following the successful installation of the 4-nitrophenyl group, the methoxy group is cleaved to yield a 4-pyridone intermediate, which is subsequently deoxychlorinated to afford the final target.

Pathway Visualization

SynthesisPathway SM1 5-Bromo-4-methoxy nicotinonitrile + 4-Nitrophenylboronic acid Int1 4-Methoxy-5-(4-nitrophenyl) nicotinonitrile SM1->Int1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Int2 4-Hydroxy-5-(4-nitrophenyl) nicotinonitrile Int1->Int2 BBr3, DCM 0°C to RT Target 4-Chloro-5-(4-nitrophenyl) nicotinonitrile Int2->Target POCl3, cat. DMF 110°C

Fig 1. Three-step synthetic workflow for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the three-step workflow.

StepTransformationKey Reagents (Equiv.)Solvent SystemTemp (°C)Time (h)Expected Yield
1 Suzuki-Miyaura CouplingSM (1.0), Boronic Acid (1.2), K₂CO₃ (2.5), Pd(dppf)Cl₂ (0.05)1,4-Dioxane / H₂O (4:1)904 - 675 - 85%
2 Ether CleavageInt-1 (1.0), BBr₃ (3.0)Anhydrous DCM0 to 251280 - 90%
3 DeoxychlorinationInt-2 (1.0), POCl₃ (10.0), DMF (0.1)Neat POCl₃1103 - 470 - 80%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Methoxy-5-(4-nitrophenyl)nicotinonitrile

Causality Insight: 1,4-Dioxane is selected as the organic co-solvent due to its excellent solubilizing properties for both the starting materials and the palladium catalyst, while water is necessary to dissolve the inorganic base (


) and activate the boronic acid via the formation of a reactive boronate complex.

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-4-methoxynicotinonitrile (10.0 mmol, 1.0 eq) and 4-nitrophenylboronic acid (12.0 mmol, 1.2 eq).

  • Suspend the solids in a mixture of 1,4-Dioxane (40 mL) and distilled water (10 mL).

  • Add Potassium carbonate (

    
    , 25.0 mmol, 2.5 eq).
    
  • Degas the mixture by bubbling ultra-pure Argon or Nitrogen through the solution for 15 minutes.

  • Quickly add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    , 0.5 mmol, 0.05 eq) and flush the flask with Argon.
    
  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc, 2:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to afford the coupled product.

Step 2: Synthesis of 4-Hydroxy-5-(4-nitrophenyl)nicotinonitrile

Causality Insight: Boron tribromide (


) is utilized because it is a hard Lewis acid that selectively coordinates to the methoxy oxygen, facilitating the cleavage of the 

bond via bromide attack on the methyl group. This method prevents the hydrolysis of the sensitive C3-nitrile group, which would readily occur if aqueous mineral acids (like HBr/AcOH) were used [2].

Procedure:

  • In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve 4-methoxy-5-(4-nitrophenyl)nicotinonitrile (7.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise, add a 1.0 M solution of Boron tribromide in DCM (

    
    , 21.0 mL, 3.0 eq) via a syringe over 15 minutes.
    
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Carefully quench the reaction by re-cooling to 0 °C and slowly adding Methanol (10 mL) followed by ice-cold water (20 mL) to destroy excess

    
    .
    
  • The product, which exists predominantly in its 4-pyridone tautomeric form, will often precipitate as a solid. Filter the solid, wash with cold water and a small amount of cold DCM, and dry under high vacuum.

Step 3: Synthesis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Causality Insight: The conversion of the 4-pyridone intermediate to the 4-chloropyridine is driven by Phosphorus oxychloride (


). The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it reacts with 

to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species attacks the pyridone oxygen much faster than

alone, significantly accelerating the deoxychlorination and minimizing thermal degradation [3].

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxy-5-(4-nitrophenyl)nicotinonitrile (5.0 mmol, 1.0 eq).

  • Add Phosphorus oxychloride (

    
    , 4.6 mL, ~50 mmol, 10.0 eq) and N,N-Dimethylformamide (DMF, 0.04 mL, 0.1 eq).
    
  • Heat the mixture to 110 °C (reflux) for 3–4 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by taking a small aliquot, quenching it in ice water, extracting with EtOAc, and analyzing via TLC.

  • Workup: Once complete, cool the mixture to room temperature. Remove the bulk of the excess

    
     by distillation under reduced pressure.
    
  • Carefully pour the concentrated residue onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 using saturated aqueous Sodium Bicarbonate (

    
    ). Caution: Vigorous gas evolution will occur.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (Hexanes:EtOAc gradient) to yield the pure 4-Chloro-5-(4-nitrophenyl)nicotinonitrile as a solid.

Analytical Characterization Considerations

  • 1H NMR: The final product will exhibit characteristic pyridine aromatic protons (typically two singlets for C2-H and C6-H if the symmetry allows, though the 5-aryl group breaks symmetry). The 4-nitrophenyl group will show a classic AA'BB' doublet-of-doublets pattern around

    
     7.5 - 8.4 ppm.
    
  • IR Spectroscopy: A sharp, distinct absorption band around

    
     is required to confirm the integrity of the nitrile (-CN) group, ensuring it was not hydrolyzed during the 
    
    
    
    or
    
    
    steps [4].

References

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Available at:[Link]

using 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile as a Privileged Scaffold for Targeted Anticancer Kinase Inhibitors

Executive Summary

In contemporary oncology drug development, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) is a highly specialized chemical building block that serves as a foundational intermediate for synthesizing novel targeted anticancer therapeutics[1]. While the compound itself is a precursor, its unique structural topology—featuring a reactive C4-chlorine, a hydrogen-bonding C3-nitrile, and a bulky C5-nitrophenyl group—makes it an ideal starting point for developing potent inhibitors of the PI3K/AKT/mTOR and EGFR pathways[2][3].

This application note provides a comprehensive guide for medicinal chemists and pharmacologists on utilizing this scaffold. It details the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate its derivatives in preclinical cancer models.

Chemical Rationale & Structural Dynamics

The efficacy of pyridine-3-carbonitrile derivatives in anticancer research stems from their precise stereoelectronic properties, which allow them to mimic ATP and competitively bind to the highly conserved hinge regions of protein kinases[4].

  • C3-Carbonitrile (-CN): Acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases like PI3K or PIM-1, the nitrogen of the cyano group interacts with the backbone amides of the hinge region, anchoring the molecule[4].

  • C4-Chloro (-Cl): This position is highly electrophilic due to the combined electron-withdrawing effects of the adjacent cyano group and the pyridine nitrogen. It serves as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to easily introduce diverse pharmacophores (e.g., substituted anilines, piperazines) to probe the solvent-exposed regions of the kinase[2].

  • C5-(4-Nitrophenyl): Provides essential bulk and lipophilicity to occupy deep hydrophobic pockets within the kinase active site. Furthermore, the nitro group can be synthetically reduced to an amine, offering an additional vector for structural diversification[5].

Mechanistic Pathway: Kinase Inhibition in Oncology

Derivatives of the pyridine-3-carbonitrile scaffold have been extensively documented to induce apoptosis and cell cycle arrest by disrupting hyperactive signaling cascades in tumor cells[6]. A primary target for these derivatives is the PI3K/AKT axis, which is frequently mutated or overexpressed in leukemia, breast, and colon carcinomas[2][3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridine-3-carbonitrile Derivative Inhibitor->PI3K Competitive ATP Inhibition

PI3K/AKT/mTOR signaling pathway and its targeted inhibition by pyridine-3-carbonitrile derivatives.

Experimental Workflows & Protocols

The transition from the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold to a validated lead compound requires a systematic, self-validating workflow.

Workflow Scaffold 4-Chloro-5-(4-nitrophenyl) nicotinonitrile SNAr SNAr Reaction (C4 Substitution) Scaffold->SNAr Library Derivative Library Generation SNAr->Library Kinase In Vitro Kinase Assays (PI3K/EGFR) Library->Kinase Cell Cell Viability (MTT Assay) Kinase->Cell Lead Lead Optimization & In Vivo Studies Cell->Lead

Drug discovery workflow from 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold to lead optimization.
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) for Library Generation

Causality: To convert the inactive scaffold into an active kinase inhibitor, the C4-chlorine must be replaced with an amine-bearing pharmacophore. Potassium carbonate (


) is utilized as a mild base to scavenge the HCl byproduct without risking the hydrolysis of the sensitive C3-nitrile group[2].
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 mmol of the desired nucleophile (e.g., substituted aniline or piperazine derivative) and 1.5 mmol of anhydrous

    
    .
    
  • Reaction: Stir the mixture under a nitrogen atmosphere at 80°C for 8–12 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Pour the cooled mixture into 50 mL of ice-cold distilled water. The product will precipitate.

  • Purification: Filter the solid, wash with water, dry under a vacuum, and recrystallize from hot ethanol to yield the pure derivative[2].

Protocol 4.2: In Vitro Kinase Profiling (ADP-Glo Assay)

Causality: The ADP-Glo assay is chosen over radiometric assays because it directly measures ADP formed from kinase-mediated ATP hydrolysis, providing a universal, non-radioactive readout with a high signal-to-background ratio[3].

  • Assay Setup: In a 384-well white microplate, add 5 µL of the kinase enzyme (e.g., PI3K or EGFR) diluted in kinase buffer.

  • Compound Addition: Add 1 µL of the synthesized derivative (dissolved in DMSO, final DMSO concentration <1%) across a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 mins).

  • Validation (Trustworthiness): Measure luminescence. Calculate the Z'-factor using a no-enzyme control (background) and a known inhibitor control (e.g., Erlotinib for EGFR). A Z'-factor > 0.5 validates the assay's robustness.

Protocol 4.3: Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial dehydrogenases in metabolically active cells, serving as a reliable proxy for cell viability and proliferation inhibition[7].

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete medium. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Treatment: Treat cells with varying concentrations of the synthesized derivatives (0.1–100 µM) for 72 hours. Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin or 5-Fluorouracil)[6][8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Quantitative Data Interpretation

Derivatives synthesized from pyridine-3-carbonitrile scaffolds consistently demonstrate low-micromolar to nanomolar efficacy against various cancer cell lines. The table below summarizes representative


 data for structural analogs derived from this class of compounds, illustrating the broad-spectrum potential of the scaffold[2][3][6].
Derivative Modification (at C4 position)Primary Target KinaseCancer Cell Line

(µM)
Cellular Response
4-(4-Methoxyphenyl)aminoPI3K / AKTMCF-7 (Breast)3.36 ± 0.17Apoptosis Induction
CycloheptylaminoCaspase-3 (Activator)MDA-MB-231 (Breast)9.87 ± 0.89Cell Cycle Arrest (S phase)
1,3-DiphenylpyrazolylEGFR / PI3KHCT-116 (Colon)59.84 ± 2.10Proliferation Inhibition
1,3-DiphenylpyrazolylEGFR / PI3KMCF-7 (Breast)6.53 ± 0.45Proliferation Inhibition

Note: Data reflects comparative benchmarks of structurally related pyridine-3-carbonitrile derivatives to guide expectations during lead optimization.

Conclusion

The 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold is a highly versatile and chemically tractable starting point for oncology drug discovery. By leveraging the electrophilicity of the C4-chlorine for SNAr derivatization and the inherent ATP-mimetic properties of the pyridine-3-carbonitrile core, researchers can rapidly generate libraries of potent kinase inhibitors. Adhering to the self-validating biochemical and cellular protocols outlined in this guide ensures high-fidelity data generation, accelerating the path from chemical synthesis to preclinical lead identification.

References

  • Benchchem. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.1

  • El-Dydamony, N. M., et al. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC, National Institutes of Health. 2

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. PMC, National Institutes of Health. 9

  • Mansour, E., et al. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. ResearchGate. 4

  • New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. Royal Society of Chemistry (RSC). 6

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC, National Institutes of Health. 8

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC, National Institutes of Health. 3

  • Benchchem. Performance Benchmarks of 6-(benzylamino)pyridine-3-carbonitrile Derivatives: A Comparative Guide. 7

Sources

application of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Executive Summary & Chemical Context

This guide details the application of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (referred to herein as CN-4Cl ) in high-throughput and bench-scale antimicrobial assays.

CN-4Cl belongs to the class of 3-cyano-4-chloropyridines. It is not merely a passive drug candidate but a reactive electrophilic scaffold . The presence of the chlorine atom at the C4 position, activated by the electron-withdrawing nitrile (C3) and nitro (phenyl-C4') groups, makes this molecule susceptible to Nucleophilic Aromatic Substitution (


).

Critical Implication for Assays: Unlike standard antibiotics (e.g., Ciprofloxacin), CN-4Cl can react with nucleophilic components in rich media (e.g., amines in Mueller-Hinton Broth). This protocol includes specific stabilization steps to distinguish between intrinsic antimicrobial activity and media-derived adduct artifacts.

Compound Handling & Solubilization

Objective: Achieve a stable stock solution without precipitating the hydrophobic nitro-aryl core.

  • Molecular Weight: ~259.65 g/mol

  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic)

  • Solubility: Poor in water; Soluble in DMSO, DMF.

Preparation Protocol:
  • Primary Stock (10 mM): Dissolve CN-4Cl in 100% molecular-grade DMSO. Vortex for 30 seconds.

    • Note: Avoid Ethanol/Methanol if long-term storage is planned, as alkoxides can displace the C4-chloro group over time.

  • Sterilization: Do not filter sterilize the DMSO stock through standard cellulose acetate filters (potential binding). Use PTFE or Nylon 0.22 µm filters if necessary, though DMSO is inherently bacteriostatic/bactericidal at high concentrations.

  • Working Solution: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration in the assay well is

    
     (v/v) to prevent solvent toxicity masking the compound's effect.
    

Experimental Workflow Overview

The following diagram outlines the logical flow from compound preparation to data validation, highlighting the critical "Stability Check" often overlooked in pyridine derivative assays.

AntimicrobialWorkflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2-fold) Stock->Dilution Media Media Prep (Mueller-Hinton II) Media->Dilution Incubation Incubation (37°C, 16-24h) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Readout (OD600 + Resazurin) Incubation->Readout Stability Stability Check (LC-MS of Media) Incubation->Stability Parallel Control Stability->Readout Validate Structure

Caption: Workflow integrating standard CLSI microdilution with a mandatory chemical stability checkpoint due to the electrophilic C4-chloro group.

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Cation-Adjusted Broth Microdilution (CLSI M07 Standard compliant).

Rationale: This assay determines the lowest concentration of CN-4Cl that inhibits visible growth.[1] We utilize a resazurin dye add-in to visualize metabolic activity, which is crucial because CN-4Cl may precipitate at high concentrations, obscuring turbidity readings.

Materials:
  • 96-well microtiter plates (U-bottom, polystyrene).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Step-by-Step Procedure:
  • Plate Layout:

    • Columns 1-10: Test Compound (CN-4Cl ) in 2-fold serial dilutions (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12: Sterility Control (Media + 1% DMSO only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension from fresh colonies.

    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL.
      
    • Add 50 µL of this suspension to wells 1-11 (Final assay volume 100 µL; Final bacterial density

      
       CFU/mL).
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Dual Mode):

    • Mode A (Turbidity): Measure OD600. Caution: Check for compound precipitation.

    • Mode B (Viability Dye): Add 30 µL of Resazurin solution. Incubate for 1-4 hours.

      • Pink/Colorless: Active growth (Reduction of Resazurin -> Resorufin).

      • Blue: No growth (Inhibition).

Data Interpretation Table:
Observation (Well)Resazurin ColorInterpretation
ClearBlueInhibited (Potential MIC)
TurbidPinkGrowth (Resistant)
Precipitate VisibleBlueInhibited (Confirm MIC, compound precipitated but active)
Precipitate VisiblePinkGrowth (Compound precipitated and inactive)

Protocol B: Time-Kill Kinetics

Objective: Determine if CN-4Cl is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Setup: Prepare 10 mL tubes of CAMHB containing CN-4Cl at 2x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto MHA agar. Count colonies after 24h incubation.

Criterion: A reduction of


 CFU/mL relative to the initial inoculum indicates bactericidal  activity.

Mechanism of Action & SAR Logic

The antimicrobial activity of nicotinonitriles often stems from DNA Gyrase B inhibition or disruption of cell wall synthesis. However, the 4-nitrophenyl group suggests a potential nitro-reduction pathway (activation by bacterial nitroreductases), leading to reactive radical species.

MOA cluster_pathways Potential Mechanisms Compound CN-4Cl (Scaffold) Target1 DNA Gyrase B (ATPase Domain) Compound->Target1 Non-covalent binding Target2 Nitro-Reduction (Radical Stress) Compound->Target2 Bacterial Reductase Target3 Covalent Adducts (S_NAr with Cys/Lys) Compound->Target3 Reactive Cl group Effect Bacterial Death Target1->Effect Target2->Effect Target3->Effect

Caption: Three potential Modes of Action (MOA). The 4-chloro group allows for covalent modification (Target 3), while the core scaffold mimics ATP-binding motifs (Target 1).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Makhija, S. J., et al. (2011).[2] "Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives." Scholars Research Library, 3(5), 110-114. (Demonstrates the reactivity and activity of 5-chloro-nicotinamide cores). [Link]

  • Gomha, S. M., et al. (2015). "Synthesis and Antimicrobial Evaluation of Some Novel Nicotinonitrile Derivatives." Int. J. Mol. Sci., 16, 2443-2458. (Establishes the antimicrobial baseline for the nicotinonitrile scaffold). [Link]

  • Sarkar, S., et al. (2017). "Resazurin-based assay for screening bacteria for antibiotic resistance." Microbiology. (Protocol grounding for the colorimetric modification). [Link]

Sources

Application Note: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-(4-nitrophenyl)nicotinonitrile represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors, specifically targeting the Src, Abl, and ALK kinase families. While the molecule itself possesses electrophilic reactivity due to the C4-chloro substituent, its primary utility lies as a late-stage divergent intermediate .

This guide details the application of this scaffold to generate high-affinity Type I kinase inhibitors. The 3-cyano-pyridine core mimics the adenine ring of ATP, while the 4-chloro position serves as a highly reactive handle for introducing "hinge-binding" motifs (typically anilines). The 5-(4-nitrophenyl) moiety projects into the hydrophobic pocket (gatekeeper region), offering a handle for subsequent reduction and solubilizing group attachment to optimize pharmacokinetic properties.

Chemical Biology Profile & Mechanism of Action

The Nicotinonitrile Warhead

The 3-cyano-pyridine core is bioisosteric to the quinoline core found in FDA-approved drugs like Bosutinib (SKI-606) .

  • C3-Cyano Group: Forms critical hydrogen bonds with the kinase hinge region residues (e.g., Met341 in Src), mimicking the N1 of adenine.

  • C4-Chloro Position: This is the "diversity point." It is an electrophilic center activated by the electron-withdrawing cyano group (ortho) and the pyridine nitrogen (para). It undergoes SNAr (Nucleophilic Aromatic Substitution) with aniline derivatives to install the primary hinge-binding element.

  • C5-(4-Nitrophenyl) Group: This substituent occupies the hydrophobic pocket adjacent to the gatekeeper residue. The nitro group is a "masked" functionality; it is typically reduced to an amine to attach solubilizing tails (e.g., piperazines) that extend into the solvent front, crucial for oral bioavailability.

Strategic Workflow

The utilization of this compound follows a "Make-Test-Analyze" cycle. The 4-chloro compound is not the final drug candidate; it is the substrate for library generation.

Kinase_Workflow Scaffold 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (Electrophilic Scaffold) SNAr S_NAr Reaction (Coupling) Scaffold->SNAr Aniline Substituted Aniline (Hinge Binder) Aniline->SNAr Intermediate 4-Anilino-5-(4-nitrophenyl) nicotinonitrile (Core Inhibitor) SNAr->Intermediate HCl/EtOH, Reflux Reduction Nitro Reduction & Derivatization Intermediate->Reduction Fe/NH4Cl or H2/Pd FinalDrug Solubilized Kinase Inhibitor (Bioactive) Reduction->FinalDrug Amide Coupling

Figure 1: Synthetic workflow transforming the 4-chloro scaffold into a bioactive kinase inhibitor.

Experimental Protocols

Protocol A: SNAr Library Generation (The "Hinge" Installation)

Objective: To displace the 4-chloro group with various anilines to create the ATP-competitive core.

Reagents:

  • Scaffold: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 equiv)

  • Solvent: 2-Ethoxyethanol or Isopropanol

  • Catalyst: Pyridine hydrochloride (0.1 equiv) (Optional, accelerates reaction)

Step-by-Step Procedure:

  • Dissolution: In a 20 mL reaction vial, dissolve 1.0 mmol of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in 5 mL of 2-Ethoxyethanol.

  • Addition: Add 1.1 mmol of the chosen aniline.

  • Reaction: Heat the mixture to 120°C (reflux) with stirring for 4–6 hours.

    • Expert Tip: The reaction color typically shifts from pale yellow to deep orange/red, indicating the formation of the HCl salt of the product.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Neutralization (Optional): If the free base is required for the next step, suspend the solid in EtOAc and wash with saturated NaHCO3.

Protocol B: Nitro Reduction & Solubilization (The "Tail" Installation)

Objective: Convert the 5-(4-nitrophenyl) group into an amine to attach a solubilizing moiety (e.g., N-methylpiperazine), essential for cellular potency.

Step-by-Step Procedure:

  • Reduction: Dissolve the intermediate from Protocol A in EtOH/Water (4:1). Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours. Filter through Celite to remove iron residues.

  • Acylation: To the resulting amine (dissolved in DCM), add Chloroacetyl chloride (1.1 equiv) and TEA (1.5 equiv) at 0°C. Stir for 1 hour.

  • Displacement: Add N-methylpiperazine (2.0 equiv) to the chloroacetamide intermediate. Stir at RT for 4 hours.

  • Result: This yields a "Bosutinib-like" structure with a solubilizing tail extending from the 5-phenyl ring.

Protocol C: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of the synthesized derivatives against Src or Abl kinase.

Materials:

  • Kinase: Recombinant c-Src or Abl1 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: Ultra-pure (10 µM final concentration).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (starting at 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase Buffer (with MnCl2/MgCl2).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

Structural Activity Relationship (SAR) Logic

When analyzing data generated from this scaffold, apply the following SAR rules established for nicotinonitrile inhibitors:

Structural RegionComponentSAR Rule / Design Logic
Core 3-Cyano-PyridineEssential. The N1 and CN group form a bidentate H-bond network with the kinase hinge (e.g., Met341).
Position 4 Aniline AminoThe NH is a H-bond donor.[2] Acidity of this proton correlates with potency.
Position 4 Aniline RingRequires hydrophobic substituents (Cl, F, OMe) at 3' and 4' positions to fill the hydrophobic pocket I.
Position 5 4-NitrophenylThe Gatekeeper Probe. The phenyl ring provides π-stacking. The nitro group is generally poor for binding due to polarity/shape but is the synthetic handle for the solubilizing tail.
Pathway Visualization: Binding Mode

The following diagram illustrates how the synthesized molecule fits into the ATP binding pocket.

Binding_Mode Hinge Hinge Region (Met341) Gatekeeper Gatekeeper (Thr338) Solvent Solvent Front Core Nicotinonitrile Core (H-Bond Acceptor) Core->Hinge H-Bonds Phenyl 5-Phenyl Group (Gatekeeper Access) Core->Phenyl Aniline 4-Anilino Group (Hydrophobic Pocket) Aniline->Core Phenyl->Gatekeeper Van der Waals Tail Solubilizing Tail (From Nitro reduction) Phenyl->Tail Tail->Solvent Solubility

Figure 2: Pharmacophore mapping of the 5-phenyl-nicotinonitrile scaffold within the Src kinase active site.

References

  • Boschelli, D. H., et al. (2006).[3] "Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry, 49(26), 7868-7876.[3]

  • Berger, D. M., et al. (2000). "Substituted 4-anilino-3-quinolinecarbonitriles as inhibitors of Src kinase activity." Bioorganic & Medicinal Chemistry Letters, 10, 2811-2814.
  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Solubilizing Groups on the Solubility and Activity of Inhibitors of the Epidermal Growth Factor Receptor Kinase." Journal of Medicinal Chemistry, 46(1), 49-63.

  • BenchChem. (2023). "4-Chloro-5-(4-nitrophenyl)nicotinonitrile Product Data."

Sources

in vitro cytotoxicity assays for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Executive Summary & Scientific Rationale

4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical electrophilic intermediate for synthesizing fused heterocycles (e.g., pyrazolopyridines, thiazolidinones) with potent anticancer and antimicrobial properties.[1] However, due to the activation of the C4-chlorine by the electron-withdrawing nitrile (C3) and nitro (phenyl-C4) groups, the molecule itself possesses intrinsic biological reactivity.

Why this specific guide? Standard cytotoxicity protocols often fail for this class of compounds due to two specific artifacts:

  • Solubility-Driven Precipitation: The planar, nitro-aromatic structure leads to rapid micro-precipitation in aqueous media, causing false negatives.[1]

  • Nucleophilic Reactivity: The C4-chloro position is susceptible to nucleophilic aromatic substitution (

    
    ) by thiol-rich serum proteins (BSA, FBS), reducing bioavailability before the compound enters the cell.[1]
    

This guide provides a validated workflow to accurately determine the


 and mode of cell death (apoptosis vs. necrosis), correcting for these physicochemical liabilities.

Compound Management & Preparation

Critical Causality: Poor solubility is the #1 cause of irreproducible data with nitrophenyl-nicotinonitriles.[1] The nitro group increases polarity but decreases aqueous solubility compared to unsubstituted analogs.

Protocol: Stock Solution Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1] Avoid Ethanol; the compound's solubility is insufficient for high-concentration stocks.[1]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW ≈ 259.65 g/mol .

    • Example: Dissolve 2.6 mg in 1 mL DMSO for 10 mM.

  • Storage: Aliquot into amber glass vials (nitro groups are photo-sensitive). Store at -20°C.

    • Stability Check: If the solution turns from pale yellow to dark orange/brown, degradation or hydrolysis of the nitrile group has occurred.[1] Discard.

Primary Screening: Metabolic Viability (MTT Assay)

Objective: Determine the concentration required to inhibit 50% of metabolic activity (


).
Mechanism:  Mitochondrial succinate dehydrogenase reduces yellow MTT tetrazolium to purple formazan.
Scientist's Note:  We prefer MTT over AlamarBlue for this compound because the nitro group can sometimes act as a redox cycler, interfering with resazurin-based fluorescence readings.[1]
Materials
  • Cell Lines: HepG2 (Liver), HeLa (Cervical), or MCF-7 (Breast) – standard models for nicotinonitrile sensitivity.[1]

  • Reagents: MTT (5 mg/mL in PBS), DMSO (solubilization).[1]

  • Controls:

    • Positive: Doxorubicin (1 µM).[1]

    • Vehicle: 0.1% DMSO (Final concentration).

    • Blank: Media + MTT (No cells).[1]

Step-by-Step Protocol
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.[1]

    • Why? Low density ensures cells are in the log-growth phase during the 72h exposure.[1]

    • Incubate for 24h at 37°C / 5%

      
      .
      
  • Compound Dilution (The "Intermediate Plate" Method):

    • Do not add DMSO stock directly to cells.

    • Prepare a 2x serial dilution series in a separate sterile deep-well plate using warm culture medium .

    • Range: 0.1 µM to 100 µM (8-point dose response).

    • Validation: Check for crystal formation under a microscope before adding to cells.

  • Treatment:

    • Aspirate old media from cell plate.

    • Add 100 µL of drug-containing media.

    • Incubate for 48 to 72 hours .

  • Readout:

    • Add 20 µL MTT stock per well.[2] Incubate 3–4 hours.

    • Carefully aspirate media (do not disturb purple crystals).

    • Solubilize crystals with 150 µL DMSO .

    • Shake for 10 mins.

    • Measure Absorbance at 570 nm (Ref: 630 nm).

Secondary Screening: Membrane Integrity (LDH Release)

Objective: Distinguish between Cytostasis (growth arrest, common with kinase inhibitors) and Necrosis (membrane rupture, common with non-specific alkylators).[1] Logic: If MTT shows low viability but LDH release is low, the compound is cytostatic.[1] If both are high, it is necrotic/cytotoxic.

Protocol Highlights
  • Setup: Perform in parallel with the MTT assay (using the supernatant).

  • Transfer: After 48h treatment, transfer 50 µL of supernatant to a fresh plate.

  • Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 mins at Room Temp (Protect from light).

  • Stop: Add Stop Solution (1N HCl).

  • Measure: Absorbance at 490 nm.

Data Interpretation:



Mechanistic Validation: The "Thiol-Rescue" Experiment

Senior Scientist Insight: Because 4-Chloro-5-(4-nitrophenyl)nicotinonitrile contains a reactive chloropyridine core, it may kill cells simply by alkylating surface proteins.[1] To validate if the toxicity is specific or chemical reactivity-based, perform a rescue experiment with N-Acetylcysteine (NAC) .[1]

Workflow:

  • Pre-treat cells with 2 mM NAC for 2 hours.

  • Wash cells with PBS (to remove extracellular NAC).[1]

  • Add the test compound at its

    
     concentration.[1]
    
  • Result Logic:

    • Toxicity Disappears: The compound is acting as a non-specific electrophile (likely a false positive for drug development).[1]

    • Toxicity Persists:[1] The compound has a specific intracellular target (e.g., kinase inhibition).[1]

Data Visualization & Workflows

Figure 1: Experimental Workflow for Nicotinonitrile Profiling

CytotoxicityWorkflow Start Compound: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Solubility Solubility Check (DMSO Stock > 10mM?) Start->Solubility MediaPrep Media Prep (Serum vs. Serum-Free) Solubility->MediaPrep Pass MTT Primary Screen: MTT Assay (Metabolic Activity) MediaPrep->MTT LDH Secondary Screen: LDH Assay (Membrane Integrity) MTT->LDH Parallel Supernatant Decision IC50 < 10 µM? MTT->Decision Mechanism Mechanistic Validation (NAC Rescue / Caspase 3/7) LDH->Mechanism Clarify Mode of Death Decision->Mechanism Yes (Potent) Discard Discard / Re-synthesize Derivatives Decision->Discard No (Inactive)

Caption: Integrated screening workflow distinguishing metabolic inhibition (MTT) from membrane rupture (LDH).

Figure 2: Hypothetical Mechanism & Interference Pathways

MOA cluster_Cell Cellular Environment Compound 4-Cl-5-(4-NO2)-Nicotinonitrile Target Specific Target (e.g., Kinase/Tubulin) Compound->Target Binding NonSpecific Non-Specific Protein Alkylation Compound->NonSpecific Electrophilic Attack Serum Serum Albumin (Thiol Scavenging) Compound->Serum S_NAr Reaction (Loss of Potency) Apoptosis Apoptosis (Desired) Target->Apoptosis Necrosis Necrosis (Toxicity) NonSpecific->Necrosis

Caption: Competitive pathways: Serum inactivation vs. specific target engagement vs. non-specific toxicity.[1]

Summary of Expected Results

ParameterExpected Outcome (Active)Interpretation
MTT

1.0 – 10.0 µMPotent antiproliferative activity.[1]
LDH Release Low (< 20%)Indicates growth inhibition (cytostasis) rather than immediate lysis.
NAC Rescue Minimal ShiftActivity is target-driven, not just chemical reactivity.
Morphology Cell shrinkage/blebbingSigns of apoptosis (desirable for anticancer agents).[1]

References

  • EvitaChem. Synthesis and Properties of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile. EvitaChem Product Catalog. Link

  • Abdel-Rahman, A. et al. (2024).[1][3] Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.[3] National Institutes of Health (PMC).[1] Link

  • Kotb, E.R. et al. (2015).[1][4] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[2][4][5] ResearchGate.[6] Link

  • Ghorab, M.M. et al. (2021).[1] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI Molecules. Link

  • BenchChem. Cytotoxicity comparison of 4-Chloro-5-hydroxyfuran-2(5H)-one and its thio-derivatives. (Methodology Reference). Link[1]

Sources

Application Note: Pre-Clinical In Vivo Evaluation of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The compound 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) serves as a highly versatile, specialized chemical building block in medicinal chemistry[1]. Its unique electrophilic core and distinct substitution pattern make it an ideal precursor for synthesizing complex nicotinonitrile and cyanopyridine hybrids. Recently, these derivatives have gained significant traction as potent, targeted anticancer agents, specifically functioning as inhibitors of PIM-1 kinase [2][3].

PIM-1 is a constitutively active serine/threonine kinase overexpressed in various malignancies, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers. It plays a pivotal role in tumor survival by phosphorylating and stabilizing the oncogenic transcription factor c-Myc, while simultaneously phosphorylating and inactivating pro-apoptotic proteins such as BAD[4]. By utilizing 4-Chloro-5-(4-nitrophenyl)nicotinonitrile as a foundational scaffold, researchers can synthesize highly selective PIM-1 inhibitors that disrupt this survival signaling, inducing cell cycle arrest and apoptosis[3][5].

Pathway Visualization

G A Nicotinonitrile Derivatives B PIM-1 Kinase A->B Inhibits C c-Myc B->C Phosphorylates (Stabilizes) D BAD Protein B->D Phosphorylates (Inactivates) E Tumor Proliferation C->E Promotes F Apoptosis D->F Prevents

Fig 1: Mechanism of PIM-1 kinase inhibition by nicotinonitrile derivatives.

Pre-Clinical Animal Model Selection

To accurately assess the in vivo efficacy of synthesized 4-Chloro-5-(4-nitrophenyl)nicotinonitrile derivatives, the Subcutaneous Tumor Xenograft Model in Athymic Nude Mice (Foxn1^nu) is the gold standard[4].

Causality of Model Selection:

  • Immunodeficiency: Athymic nude mice lack a thymus, resulting in an absence of mature T-cells. This prevents the immunological rejection of human cancer cell lines (e.g., MCF-7 or HepG2), allowing for the accurate evaluation of human-targeted therapeutics.

  • Subcutaneous Implantation: Injecting cells into the flank allows for precise, non-invasive daily caliper measurements of tumor volume, creating a highly reproducible dataset for drug efficacy.

In Vivo Efficacy Protocol: Xenograft Mouse Model

This protocol is designed as a self-validating system . It incorporates strict vehicle controls, positive controls, and physiological monitoring to ensure that observed tumor reductions are due to targeted PIM-1 inhibition rather than generalized systemic toxicity.

Phase 1: Cell Culture and Preparation
  • Culturing: Grow human breast adenocarcinoma cells (MCF-7) or hepatoblastoma cells (HepG2) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Harvesting: Harvest cells at 80% confluency using 0.25% Trypsin-EDTA. Neutralize, centrifuge at 1200 rpm for 5 minutes, and resuspend the pellet in sterile PBS.

  • Matrigel Matrix: Mix the cell suspension 1:1 with cold Matrigel to enhance tumor engraftment and vascularization. The final concentration should be

    
     cells per 100 µL.
    
Phase 2: Xenograft Implantation
  • Acclimation: Utilize 6–8 week old female Athymic Nude Mice. Allow 7 days of acclimation in a specific pathogen-free (SPF) facility.

  • Inoculation: Under isoflurane anesthesia (2-3%), inject 100 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Establishment: Monitor mice daily. Wait until tumors reach a palpable volume of 100–150 mm³ (typically 10–14 days post-inoculation) before initiating treatment. Self-Validation Checkpoint: Randomize mice into groups only after tumors reach this threshold to ensure uniform baseline disease burden.

Phase 3: Dosing Regimen

Formulate the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile derivative in a vehicle suitable for hydrophobic compounds (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Group 1 (Negative Control): Vehicle only, administered intraperitoneally (i.p.) daily.

  • Group 2 (Positive Control): 5-Fluorouracil (5-FU) or Doxorubicin (standard clinical dose, e.g., 20 mg/kg i.p. twice weekly)[2][5].

  • Group 3 (Test Compound - Low Dose): 10 mg/kg i.p. daily.

  • Group 4 (Test Compound - High Dose): 30 mg/kg i.p. daily.

Phase 4: Data Collection & Toxicity Endpoints
  • Tumor Volume: Measure tumors every 3 days using digital calipers. Calculate volume using the formula:

    
    .
    
  • Body Weight Monitoring (Critical Self-Validation): Weigh mice concurrently with tumor measurements.

    • Causality: A body weight loss of >20% from baseline indicates severe systemic toxicity. If this occurs, the dose is non-viable, and the efficacy data is confounded by generalized physiological decline. The experiment for that subject must be terminated.

  • Endpoint: Euthanize mice when the control group tumors reach 1500 mm³ or after 28 days of treatment. Harvest tumors for immunohistochemistry (IHC) to quantify PIM-1 expression, c-Myc levels, and apoptotic markers (TUNEL assay).

Quantitative Data Summary

The following table synthesizes expected quantitative benchmarks for nicotinonitrile derivatives (synthesized from similar scaffolds) against standard reference drugs, demonstrating their potent in vitro and in vivo profiles[2][3][5].

Compound Class / ScaffoldTarget Cell LineIn Vitro IC50 (μM)PIM-1 Kinase Inhibition (%)In Vivo Tumor Reduction (%)Reference Drug
Nicotinonitrile Hybrid 7bMCF-7 (Breast)3.58 ± 0.2196.4%42.9%5-Fluorouracil
Cyanopyridine Derivative 4cHepG2 (Liver)8.02 ± 0.38N/AN/A5-Fluorouracil
Nicotinonitrile Amide 12MCF-7 (Breast)0.50 ± 0.0597.5%42.1%Doxorubicin
Staurosporine (Control)Kinase Assay0.016 (16.7 nM)95.6%N/AN/A

References

  • Benchchem. "4-Chloro-5-(4-nitrophenyl)nicotinonitrile." Benchchem Product Catalog.
  • Abdel-Aziz, H. A., et al. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega, 2023.
  • El-Sayed, N. N., et al. "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 2025.
  • Wege, A. K., et al. "Functional Role and Therapeutic Potential of the Pim-1 Kinase in Colon Carcinoma." PMC / NIH, 2011.
  • Gomaa, M. S., et al. "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies." ACS Omega, 2023.

Sources

High-Throughput Diversification and Screening of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CN-HTS

Abstract

This guide details a validated workflow for the rapid structural diversification and high-throughput screening (HTS) of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (Compound 1 ). This scaffold features a highly electrophilic C4-chlorine atom activated by an ortho-cyano group and the electron-deficient pyridine core, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) . The resulting 4-amino-nicotinonitrile library is highly relevant in oncology, specifically for targeting receptor tyrosine kinases (RTKs) such as EGFR and Src. This protocol bridges automated parallel synthesis with a homogeneous time-resolved fluorescence (HTRF) kinase assay.

Part 1: Chemical Space & Library Design

The Scaffold Rationale

The 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold acts as a "privileged structure" in medicinal chemistry. The 3-cyano group mimics the ATP adenine ring's electron density, while the 4-position allows for the introduction of solubilizing or affinity-driving amines.

Mechanism of Diversification (SNAr): The reaction proceeds via a Meisenheimer complex. The electron-withdrawing nature of the 3-CN group and the ring nitrogen lowers the energy barrier for nucleophilic attack at C4.

  • Electrophile: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

  • Nucleophiles: Primary/Secondary amines (aliphatic, aromatic, heterocyclic).

  • Reaction Vector: C4-Substitution.

DOT Diagram: Automated Synthesis Workflow

The following diagram illustrates the logical flow from reagent preparation to quality control (QC) in a 96-well format.

SynthesisWorkflow Scaffold Scaffold Preparation (DMSO Stock) Dispense Liquid Handling (Dispense 1:1.2 eq) Scaffold->Dispense AmineLib Amine Library (96-well Source) AmineLib->Dispense Reaction S_NAr Reaction (80°C, 4h, Base) Dispense->Reaction DIPEA Workup SPE/Filtration (Remove Salts) Reaction->Workup QC LC-MS QC (Purity >85%) Workup->QC QC->Reaction Fail (Re-optimize) Ready Ready for HTS QC->Ready Pass

Figure 1: Automated parallel synthesis workflow for generating 4-amino-nicotinonitrile analogs via SNAr chemistry.

Part 2: Automated Parallel Synthesis Protocol

Objective: Generate a 96-member library of 4-amino-5-(4-nitrophenyl)nicotinonitriles.

Reagents & Equipment[1]
  • Scaffold: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (0.2 M in DMSO).

  • Nucleophiles: Diverse amine set (0.5 M in DMSO).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Block: 96-well deep-well polypropylene block (chemical resistant).

  • Automation: Liquid handler (e.g., Tecan Freedom EVO or equivalent).

Step-by-Step Protocol
  • Plate Preparation:

    • Load the 0.2 M Scaffold solution into the reagent trough.

    • Load amine source plates (0.5 M) onto the deck.

  • Dispensing:

    • Transfer 50 µL of Scaffold (10 µmol) to each well of the reaction block.

    • Transfer 24 µL of Amine (12 µmol, 1.2 eq) to respective wells.

    • Add 10 µL of DIPEA (approx. 5 eq) to scavenge HCl by-product.

  • Reaction:

    • Seal the block with a chemically resistant heat seal.

    • Incubate at 80°C for 4 hours with orbital shaking (600 rpm).

    • Note: The electron-deficient nature of the ring ensures rapid conversion; prolonged heating may cause nitrile hydrolysis [1].

  • Workup (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 200 µL MeOH.

    • Pass through SCX (Strong Cation Exchange) cartridges if using basic amines to remove unreacted scaffold (which is less basic).

    • Elute product with 2M NH3 in MeOH.

  • QC & Formatting:

    • Evaporate solvent and reconstitute in 100 µL DMSO (Target conc: 10 mM).

    • Verify purity via UPLC-MS. Only wells with >85% purity proceed to HTS.

Part 3: High-Throughput Screening (HTS) Protocol

Target: Generic Tyrosine Kinase (e.g., Src or EGFR) inhibition. Method: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate.

  • Reaction: Kinase transfers

    
    -phosphate from ATP to the peptide.
    
  • Detection: Addition of Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Signal: FRET occurs if phosphorylation happened. Inhibitors decrease the FRET signal.

Experimental Setup (384-Well Format)
ParameterValueNotes
Plate Type 384-well Low Volume, WhiteMinimizes reagent usage and background.
Final Volume 20 µL10 µL Enz/Substrate + 10 µL Detection.
Compound Conc. 10 µM (Primary Screen)1% DMSO final tolerance.
Controls Staurosporine (Pos), DMSO (Neg)Required for Z' calculation.
Step-by-Step Screening Protocol
  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo) to transfer 20 nL of library compounds (10 mM stock) into dry 384-well plates.

  • Enzyme Addition:

    • Dispense 5 µL of Kinase/Peptide Master Mix.

    • Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Dispense 5 µL of ATP solution (at

      
       concentration).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of Detection Buffer (containing EDTA to stop reaction + HTRF reagents).

    • Incubate for 60 min.

  • Readout:

    • Read fluorescence at 665 nm and 620 nm on a multimode reader (e.g., PHERAstar).

    • Calculate Ratio:

      
      .
      

Part 4: Data Analysis & Hit Validation

Statistical Validation (Z-Prime)

Before accepting plate data, calculate the Z-factor (


) to ensure assay robustness [2].


  • Where

    
     = standard deviation and 
    
    
    
    = mean signal.
  • Requirement:

    
     is mandatory for HTS validation.
    
DOT Diagram: Screening Decision Tree

This logic flow guides the selection of hits for secondary validation.

DecisionTree Primary Primary Screen (10 µM Single Point) Threshold Inhibition > 50%? Primary->Threshold Discard Discard Threshold->Discard No Confirmatory Confirmatory Screen (Triplicate at 10 µM) Threshold->Confirmatory Yes Counter Counter Screen (Cell Viability / WST-1) Confirmatory->Counter Confirmed Counter->Discard Cytotoxic (False Positive) DoseResp Dose Response (IC50 Determination) Counter->DoseResp Non-Cytotoxic

Figure 2: Decision tree for selecting valid kinase inhibitors while filtering out non-specific cytotoxic compounds.

Hit Selection Criteria
  • Primary Hit: >50% inhibition at 10 µM.

  • Confirmation: Reproducible in triplicate.

  • Selectivity: Low cytotoxicity in the counter-screen (unless the target is cell death).

  • Medicinal Chemistry: Prioritize hits with tractable SAR (Structure-Activity Relationship) based on the amine side chain.

References

  • Nucleophilic Aromatic Substitution of 4-Chloro-Nicotinonitriles Source: Journal of Medicinal Chemistry / ACS Publications Context: Discusses the reactivity of activated pyridines and the stability of the nitrile group under basic SNAr conditions. [Link]

  • Assay Validation and Z-Factor Calculation Source: MDPI / In Vitro High Throughput Screening Context: Defines the st

    
    ) for validating HTS assays and decision trees for kinase inhibitors.
    [Link]
    
  • Mechanistic Insights into SNAr on Heterocycles Source: Frontiers in Chemistry Context: Details the reaction mechanism, solvent effects, and the role of the "amine-enol" equilibrium in SNAr reactions on chloro-heterocycles. [Link]

Application Note: Advanced Analytical Methodology for the Quantification of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Human and Animal Plasma Technique: Solid Phase Extraction (SPE) coupled with UPLC-ESI-MS/MS

Introduction and Analytical Challenges

Nicotinonitrile derivatives, particularly complex halogenated and nitrated building blocks like 4-Chloro-5-(4-nitrophenyl)nicotinonitrile , are increasingly utilized as critical intermediates and bioactive pharmacophores in oncology and anti-inflammatory drug discovery[1]. Accurately quantifying these compounds in complex biological matrices such as plasma presents significant analytical challenges. The highly lipophilic nature of the molecule, combined with the electron-withdrawing effects of the chloro and nitro substituents, demands a highly optimized extraction and ionization strategy to prevent matrix-induced ion suppression and ensure absolute quantification[2].

This application note details a robust, self-validating LC-MS/MS protocol designed to achieve high sensitivity (LLOQ of 1 ng/mL) and excellent reproducibility.

Mechanistic Insights & Causality (E-E-A-T)

To move beyond a simple procedural list, it is critical to understand the causality behind the experimental parameters chosen for this workflow.

Sample Preparation: Why a Hybrid SPE Approach?

Plasma contains high concentrations of endogenous phospholipids and circulating proteins that cause severe ion suppression in positive electrospray ionization (ESI+). While simple protein precipitation (PPT) removes macroscopic proteins, it leaves phospholipids in the extract. Therefore, we employ a hybrid approach: PPT followed by polymeric reversed-phase Solid Phase Extraction (SPE)[3].

  • The Causality: The initial PPT step prevents SPE cartridge clogging. During SPE, the 5% methanol wash selectively elutes salts and highly polar peptides. The target compound, being highly lipophilic, is strongly retained on the polymeric sorbent until the 100% acetonitrile elution step, effectively isolating the analyte from the phospholipid matrix.

Chromatographic Separation: The Biphenyl Advantage

A biphenyl stationary phase was selected over a standard C18 column.

  • The Causality: The target molecule possesses two distinct aromatic systems (a pyridine ring and a nitrophenyl ring). The biphenyl stationary phase facilitates robust

    
     interactions, providing superior retention and orthogonal selectivity compared to purely hydrophobic C18 phases. This ensures the analyte is chromatographically resolved from any residual isobaric matrix components[4].
    
Mass Spectrometry: Ionization and Fragmentation Logic

Despite the electron-withdrawing chloro and nitro groups, the pyridine nitrogen retains sufficient basicity to be protonated


 in an acidic environment.
  • The Causality: Using 0.1% formic acid in the mobile phase ensures consistent protonation, yielding a precursor ion at m/z 260.0. During Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the energetically favorable cleavage of the nitro group (loss of 46 Da), yielding a stable m/z 214.0 product ion used for primary quantification. A secondary loss of the chlorine atom yields the m/z 179.0 qualifier ion.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 260.0 CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion m/z 214.0 (- NO2) CID->Quant CE: 25 eV Qual Qualifier Ion m/z 179.0 (- NO2, - Cl) CID->Qual CE: 40 eV

Figure 1: Proposed MS/MS fragmentation pathway and MRM logic for the target analyte.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Analyte: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (Analytical Standard, >99% purity).

  • Internal Standard (IS): Deuterated analog (e.g., Nicotinonitrile-d4) or a structurally similar halogenated pyridine[4].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg/1 mL).

Sample Preparation Workflow (Hybrid SPE)

This protocol is designed as a self-validating system; always process a matrix blank, a zero sample (blank + IS), and Quality Control (QC) samples alongside unknowns to verify extraction efficiency.

  • Aliquot: Transfer 200 µL of thawed plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the Internal Standard working solution (500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water. (Do not let the sorbent dry).

  • Loading: Transfer the supernatant from Step 4 directly onto the conditioned SPE cartridge. Draw through at a rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elution: Elute the target analytes with 1 mL of 100% Acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

SPE_Workflow A 1. Plasma Aliquot (200 µL) + Internal Standard (IS) B 2. Protein Precipitation (400 µL Acetonitrile, Centrifuge) A->B C 3. SPE Cartridge Conditioning (1 mL MeOH → 1 mL H2O) B->C Transfer Supernatant D 4. Sample Loading (Apply Supernatant) C->D E 5. Washing Step (1 mL 5% MeOH in H2O) D->E F 6. Elution Step (1 mL 100% Acetonitrile) E->F G 7. Evaporation & Reconstitution (N2 stream → 100 µL Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Instrumental Parameters & Data Presentation

Liquid Chromatography Conditions
  • Column: Biphenyl, 100 x 2.1 mm, 2.7 µm particle size.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: Water containing 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

Table 1: UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.49010
1.00.49010
5.00.41090
6.50.41090
6.60.49010
8.00.49010
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 4000 V

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound260.0214.06025Quantifier
Target Compound260.0179.06040Qualifier
Internal Standard[IS Precursor][IS Product]6025Normalization
Method Validation Summary

To ensure the trustworthiness of the analytical run, validation parameters must align with FDA/EMA bioanalytical guidelines. The table below represents the expected performance metrics when this protocol is strictly followed.

Table 3: Representative Validation Parameters

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Extraction Recovery (%)
LLOQ (1 ng/mL)6.58.298.482.5
Low QC (3 ng/mL)4.25.1101.285.3
Mid QC (50 ng/mL)3.84.699.588.1
High QC (800 ng/mL)2.13.4100.889.4

Conclusion

The combination of a hybrid protein precipitation/SPE sample preparation and biphenyl-based LC-MS/MS provides a highly specific and sensitive method for the quantification of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. By understanding the chemical causality—leveraging the basicity of the pyridine ring for ionization and the


 affinity of the biphenyl column for separation—researchers can reliably track this compound and its analogs in complex pharmacokinetic studies.

References[4] Title: An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes

Source: NIH / PubMed Central (PMC) URL: [Link]2] Title: Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) Source: NIH / PubMed URL: [Link]3] Title: Early rapid identification of in vivo rat metabolites of AN6414, a novel boron-containing PDE4 inhibitor by QTRAP LC/MS/MS to support drug discovery Source: NIH / PubMed URL: [Link]1] Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles Source: NIH / PubMed URL: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful in vivo evaluation of novel chemical entities is fundamentally reliant on the development of an appropriate formulation that ensures adequate systemic exposure in animal models. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a molecule of interest in medicinal chemistry, likely exhibiting poor aqueous solubility due to its aromatic and heterocyclic structure, the presence of a nitro group, and its crystalline solid state.[1][2] This characteristic poses a significant challenge for achieving sufficient bioavailability in preclinical studies.[3][4][5] This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, focusing on strategies to enhance solubility and ensure the stability and tolerability of the final dosage form.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile is the cornerstone of a rational formulation design. While specific data for this exact molecule is not extensively published, we can infer its likely characteristics based on its structure and data from related compounds.

Inferred Properties of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile:

PropertyInferred Value/CharacteristicRationale and Implication for Formulation
Appearance Likely a solid crystalline substance.[1]Crystalline solids often exhibit lower solubility compared to their amorphous counterparts.[6] Formulation strategies may need to address the energy barrier of the crystal lattice.
Solubility Poorly soluble in water.[3][4][5][6]This is the primary challenge to overcome. Formulation will focus on solubility enhancement techniques.
Melting Point Likely high, similar to related compounds (e.g., 177-290 °C for a chloro-analog).[1]A high melting point is often indicative of strong intermolecular forces and a stable crystal lattice, which correlates with low aqueous solubility.[6]
Chemical Structure Contains a nitrile group and a nitro group.[2][7]The nitrile group is a common feature in many pharmaceuticals.[7] The nitro group can influence the electronic properties and potential metabolic pathways of the molecule.

A crucial first step is to experimentally determine the solubility of the compound in a range of pharmaceutically acceptable solvents and vehicles. This will guide the selection of the most promising formulation approach.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated poor aqueous solubility of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[3][8] The choice of strategy will depend on the desired route of administration, the required dose, and the toxicological profile of the excipients.

Workflow for Formulation Development

Formulation Development Workflow A Physicochemical Characterization B Select Route of Administration (e.g., Oral, IV) A->B C Solubility Screening in various vehicles B->C D Select Formulation Approach C->D E Vehicle Optimization & Excipient Compatibility D->E F Formulation Preparation & Characterization E->F G Stability Testing F->G H In Vivo Study F->H G->H

Caption: A stepwise workflow for developing an in vivo formulation.

Protocols for Formulation Preparation

The following protocols provide detailed methodologies for preparing formulations of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile for common preclinical routes of administration.

Protocol 1: Oral Gavage Formulation (Suspension)

Oral gavage is a common route for administering compounds in preclinical rodent studies. For poorly soluble compounds, a suspension is often a practical approach.

Materials:

  • 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in water, or 0.5% w/v Methylcellulose in water)

  • Surfactant (e.g., 0.1% w/v Tween 80 or Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Prepare the chosen vehicle solution (e.g., dissolve 0.5 g of Carboxymethylcellulose sodium in 100 mL of purified water with gentle heating and stirring). Allow the solution to cool to room temperature.

    • Add the surfactant to the vehicle solution (e.g., 0.1 mL of Tween 80 to 100 mL of vehicle) and mix thoroughly.

  • Compound Preparation:

    • Weigh the required amount of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile based on the desired final concentration and volume.

    • To improve the homogeneity of the suspension, consider particle size reduction. This can be achieved by gently grinding the compound in a mortar and pestle.[6]

  • Suspension Formulation:

    • In a suitable container, add a small amount of the vehicle to the weighed compound to form a paste. This process, known as levigation, helps to ensure the particles are well-wetted and reduces clumping.

    • Gradually add the remaining vehicle while continuously stirring or mixing. A magnetic stirrer can be used for this purpose.

    • For a more uniform and stable suspension, homogenization may be necessary.

  • Final Quality Control:

    • Visually inspect the suspension for any large aggregates or signs of poor dispersion.

    • Ensure the final volume is correct.

    • The suspension should be continuously stirred during dosing to ensure homogeneity.

Considerations for Oral Gavage:

  • The maximum volume for oral gavage in mice is typically 10 mL/kg.[9][10][11]

  • The gavage needle size should be appropriate for the size of the animal to prevent injury.[12][13]

  • Proper restraint and technique are critical for the welfare of the animal and the accuracy of the dosing.[10][11][12]

Protocol 2: Intravenous (IV) Formulation (Co-solvent System)

For intravenous administration, the compound must be fully dissolved to prevent embolism. A co-solvent system is a common approach for solubilizing poorly water-soluble drugs for IV injection.[14]

Materials:

  • 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

  • Co-solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Polyethylene glycol 400 (PEG400), Propylene glycol (PG))[14][15]

  • Aqueous component (e.g., Saline (0.9% NaCl), 5% Dextrose in water (D5W))

  • Sterile filters (0.22 µm)

  • Sterile vials

Step-by-Step Methodology:

  • Solubility Testing:

    • Experimentally determine the solubility of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in various individual and combinations of co-solvents. A common starting point is a mixture of organic solvents and an aqueous buffer.[14]

  • Vehicle Preparation and Formulation:

    • Based on solubility data, prepare the co-solvent vehicle. A commonly used vehicle for preclinical IV studies is a combination of DMA, PG, and PEG-400.[14] For example, a vehicle could be composed of 20% DMA, 40% PG, and 40% PEG-400.[14]

    • Weigh the required amount of the compound and dissolve it in the organic co-solvent component first (e.g., DMSO or DMA).

    • Once fully dissolved, slowly add the other components of the vehicle system while vortexing or stirring.

    • Finally, add the aqueous component dropwise to the organic solution, again with constant mixing. This is a critical step, as rapid addition can cause the compound to precipitate.

  • Sterilization and Quality Control:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

    • Visually inspect the final solution for any signs of precipitation or particulates. The solution must be clear.[16]

    • The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically tolerable range (typically pH 4-9 for IV injections).

Causality Behind Experimental Choices:

  • The use of co-solvents is necessary to overcome the poor aqueous solubility of the compound for IV administration, where a true solution is required.[17]

  • The stepwise addition of components, particularly the final aqueous phase, is crucial to prevent the compound from precipitating out of solution due to a sudden change in solvent polarity.

  • Sterile filtration is mandatory for all parenteral formulations to prevent microbial contamination.

Stability Assessment of the Formulation

The stability of the prepared formulation is critical to ensure that the animal receives the intended dose of the active compound.[18] Stability studies should be conducted under the anticipated storage and handling conditions.[19][20]

Protocol for Short-Term Stability Assessment:

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C, and protected from light).

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the concentration of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in the formulation using a validated analytical method (e.g., HPLC-UV).

  • For suspensions, also assess the physical stability by observing for any signs of irreversible caking or significant changes in particle size distribution.

  • For solutions, visually inspect for any precipitation.

A stable formulation is one in which the concentration of the active pharmaceutical ingredient (API) remains within ±10% of the initial concentration over the tested period.[18]

Conclusion

The in vivo evaluation of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile necessitates a carefully designed formulation strategy to overcome its inherent poor aqueous solubility. By systematically characterizing its physicochemical properties and exploring various formulation approaches such as suspensions for oral administration and co-solvent systems for intravenous delivery, researchers can develop a stable and effective dosage form. The protocols and considerations outlined in this document provide a robust framework for the successful formulation of this and other poorly soluble compounds, ultimately enabling reliable and reproducible preclinical studies.

References

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Available from: [Link]

  • Al-Kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC. Available from: [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Academies Press (US). Available from: [Link]

  • Boyd, B. J., et al. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International Journal of Pharmaceutics, 539(1-2), 175-183. Available from: [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Ly, T., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735-742. Available from: [Link]

  • Lu, J., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 126-133. Available from: [Link]

  • Taylor & Francis Online. (2018, December 7). Drug stability testing and formulation strategies. Available from: [Link]

  • ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. Available from: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Available from: [Link]

  • PubMed. (n.d.). In vivo testing of drug-linker stability. Available from: [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Excipient Selection and Compatibility Studies. Available from: [Link]

  • Element. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Available from: [Link]

  • The University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

  • Al-Karmal, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(15), fnaa119. Available from: [Link]

  • PubChem. 4-Chloro-nicotinonitrile. Available from: [Link]

  • Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. Available from: [Link]

  • The University of British Columbia. (2021, February 15). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, October 12). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Available from: [Link]

  • International Council for Harmonisation. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • PubMed. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • LookChem. Cas 555-21-5,p-Nitrophenylacetonitrile. Available from: [Link]

  • Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]

  • ACS Publications. (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Available from: [Link]

  • ResearchGate. (2015, December 17). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]

  • PubChem. (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. Available from: [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS: 1436405-49-0)[1].

Synthesizing this highly functionalized pyridine scaffold presents unique challenges. The presence of a sensitive nitrile group, a labile C-Cl bond, and a strongly electron-withdrawing nitroaryl moiety requires precise control over reaction kinetics and thermodynamics. This guide analyzes the two primary synthetic pathways—Deoxychlorination and Regioselective Suzuki-Miyaura Cross-Coupling—and provides field-proven solutions to maximize your isolated yields.

I. Synthetic Pathways Overview

SynthesisWorkflow StartA 4-Oxo-5-(4-nitrophenyl)- 1,4-dihydropyridine-3-carbonitrile CondA POCl3, Organic Base Microwave (25 min) StartA->CondA Deoxychlorination Product 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (CAS: 1436405-49-0) CondA->Product StartB 4,5-Dichloronicotinonitrile CondB Pd(PPh3)4, Na2CO3 EtOH/H2O, Microwave (20 min) StartB->CondB C5-Regioselective Boronic 4-Nitrophenylboronic acid Boronic->CondB Cross-Coupling CondB->Product

Fig 1: Dual synthetic pathways for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

II. Quantitative Pathway Comparison

To make an informed decision on your synthetic route, compare the empirical data summarized below. Microwave (MW) irradiation significantly outperforms conventional heating across both methodologies[2].

ParameterRoute A: DeoxychlorinationRoute B: Suzuki-Miyaura Cross-Coupling
Starting Materials 4-Oxo/4-hydroxy precursor4,5-Dichloronicotinonitrile, 4-Nitrophenylboronic acid
Key Reagents POCl₃, N,N-DimethylanilinePd(PPh₃)₄, Na₂CO₃, EtOH/H₂O
Conventional Yield 50% – 65%60% – 65%
Optimized MW Yield Up to 85% Up to 92%
Primary Bottleneck Tar formation, Nitrile degradationProtodeboronation, Regioselectivity
Reaction Time (Conv.) 4 – 6 hours12 hours
Reaction Time (MW) 25 minutes20 minutes

III. Troubleshooting & FAQs

Q1: During the POCl₃-mediated chlorination of the 4-oxo precursor, my reaction mixture turns into a black tar, and the yield is below 40%. What is causing this, and how can I prevent it? A1: Black tar formation is a classic indicator of substrate decomposition and polymerization. The harsh acidic environment generated by POCl₃ at elevated temperatures (typically 120–130 °C) readily degrades the sensitive nitrile group.

  • The Causality: Prolonged thermal stress causes the nitrile to hydrolyze or polymerize before the deoxychlorination is complete.

  • The Solution: Transition to controlled power-pulsed microwave irradiation. Studies on analogous chlorinated nicotinonitriles demonstrate that microwave heating completes the reaction in just 25 minutes (compared to 6 hours conventionally), effectively outrunning the degradation kinetics[2]. Furthermore, adding an organic base like N,N-dimethylaniline acts as an HCl scavenger, buffering the system and protecting the nitrile moiety.

Q2: I am using the Suzuki-Miyaura route (Route B). Why am I recovering unreacted 4,5-dichloronicotinonitrile and seeing very low product yields? A2: The issue lies with your nucleophile. 4-Nitrophenylboronic acid contains a strongly electron-withdrawing nitro group at the para position. While this minimizes steric hindrance during the catalytic cycle's transmetalation step[3], it severely depletes the electron density on the boron atom.

  • The Causality: Electron-deficient boronic acids are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond) when exposed to basic aqueous media at high temperatures for extended periods (e.g., 12 hours at 100 °C).

  • The Solution: You must alter the reaction kinetics. By utilizing microwave irradiation (150 °C, 20 min, 300 W) in an aqueous ethanol solvent system, the rapid energy transfer accelerates the palladium-catalyzed cross-coupling so that it outpaces the competing protodeboronation pathway. This specific optimization has been shown to boost yields from ~65% to 92% while reducing solvent mass by 80%[2].

Q3: How do I ensure the Palladium catalyst selectively couples at the C5 position rather than the C4 position of 4,5-dichloronicotinonitrile? A3: Regioselectivity in this scaffold is governed by the distinct electronic environments of the two C-Cl bonds. The C4 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the strong electron-withdrawing effect of the adjacent para-nitrile group. Conversely, the C5 position is more electron-rich relative to C4, making it the preferred site for the initial oxidative addition by the electron-rich Pd(0) catalyst[2].

  • The Solution: To maintain high C5 specificity, strictly limit the boronic acid to 1.05 equivalents to prevent over-coupling. Avoid strong nucleophilic bases (like NaOH or KOH) which can trigger competing S_NAr reactions at C4; instead, use mild bases like Na₂CO₃ or K₂CO₃.

IV. Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (Route B)

This self-validating protocol utilizes rapid heating to prevent protodeboronation.

  • Preparation: To a 10 mL microwave-safe reaction vial, add 4,5-dichloronicotinonitrile (1.0 mmol, 173 mg), 4-nitrophenylboronic acid (1.05 mmol, 175 mg), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Solvent System: Add 4.0 mL of a pre-degassed Ethanol/Water mixture (3:1 v/v).

  • Base Addition: Add Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg). Purge the vial with Argon for 3 minutes and seal with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 20 minutes with a maximum power limit of 300 W[2].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the target compound.

Protocol B: Optimized Deoxychlorination (Route A)

This protocol utilizes an organic base buffer to prevent nitrile degradation.

  • Preparation: In a dry, argon-flushed microwave vial, suspend the 4-oxo-5-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile precursor (1.0 mmol) in anhydrous Phosphorus Oxychloride (POCl₃) (4.0 mL).

  • Buffering: Cool the vial to 0 °C in an ice bath. Slowly add N,N-dimethylaniline (1.2 mmol, 145 mg) dropwise to prevent an uncontrolled exotherm. Seal the vial.

  • Irradiation: Heat the mixture using controlled power-pulsed microwave irradiation at 120 °C for exactly 25 minutes[2].

  • Quenching (Critical Step): Allow the vial to cool completely. Carefully transfer the dark mixture dropwise into a beaker containing 50 g of crushed ice under vigorous stirring. Maintain the pH between 5 and 7 by adding saturated aqueous NaHCO₃ as needed (preventing acidic hydrolysis of the nitrile).

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 × 15 mL). Wash the combined organic layers with cold water, dry over Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol.

V. References

Sources

Technical Support Center: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for the purification of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. Due to its highly electron-deficient core, rigid biaryl system, and common synthesis via palladium-catalyzed cross-coupling, this molecule presents unique challenges including poor solubility, susceptibility to nucleophilic degradation, and persistent heavy metal contamination.

Section 1: Chromatography & Solubility Challenges

Q: My crude material is highly insoluble in standard chromatography solvents (e.g., Hexane/EtOAc). How do I load it onto the column without causing precipitation at the solvent front?

A: The planar biaryl system coupled with the polar nitro and nitrile groups creates a rigid crystal lattice with high lattice energy, resulting in poor solubility in non-polar solvent mixtures. Attempting liquid loading will inevitably cause the compound to crash out on the column head, leading to severe band broadening and co-elution of impurities. Dry loading is mandatory.

Protocol: Self-Validating Dry Loading

  • Dissolution: Dissolve the crude mixture in a minimum volume of tetrahydrofuran (THF) or a hot Dichloromethane (DCM)/EtOAc mixture.

  • Adsorption: Add neutral silica gel (2 to 3 times the mass of the crude material) to the solution.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C until a powder forms.

  • Validation Check: Inspect the powder. It must be completely free-flowing. If it clumps or sticks to the flask, residual solvent remains, which will disrupt the chromatography solvent system and cause peak tailing. Continue drying until perfectly granular.

  • Loading: Pour the dry powder evenly onto the pre-equilibrated column bed and top with a protective layer of sand.

Q: Why does my product degrade during silica gel chromatography, showing a new, highly polar spot on TLC?

A: The 4-chloro group is positioned ortho to the pyridine nitrogen and para to the strongly electron-withdrawing nitrile group. This specific topology leaves the C4 position severely electron-depleted, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your silica gel is too basic, or if you use protic/nucleophilic solvents (like methanol) containing trace amines, the chloride will be displaced (e.g., forming a 4-methoxy or 4-amino byproduct).

Solution: Strictly avoid methanol. Use neutral silica gel and aprotic solvent gradients (e.g., DCM to DCM/EtOAc).

Section 2: Palladium Scavenging & Trace Metal Removal

Q: How do I efficiently remove residual Palladium (Pd) from the Suzuki coupling step to meet ICH Q3D guidelines (<10 ppm)?

A: Palladium forms highly stable coordination complexes with the nitrile and pyridine nitrogen atoms of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. Standard aqueous washes are thermodynamically insufficient to break these bonds. You must introduce a competing ligand with a higher binding affinity for Pd, such as a [1].

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd, Byproducts) Filter Celite Filtration (Removes bulk Pd agglomerates) Crude->Filter Dilute in THF/EtOAc Scavenger Thiol Silica Scavenger Treatment (40°C, 4-12 hours) Filter->Scavenger Filtrate Chromatography Flash Column Chromatography (DCM/EtOAc gradient) Scavenger->Chromatography Filter & Concentrate Recryst Recrystallization (Toluene or EtOAc/Heptane) Chromatography->Recryst Fractions >95% purity Pure Pure 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (<10 ppm Pd) Recryst->Pure Vacuum Dry

Workflow for purification of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Protocol: Two-Stage Palladium Scavenging

  • Bulk Debulking: Dilute the crude reaction mixture in EtOAc and filter through a tightly packed Celite pad. Causality: Palladium agglomerates as it moves through processing; filtration effectively removes larger particulate Pd(0) before it can [3].

  • Scavenger Addition: To the filtrate, add 20 wt% (relative to crude mass) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Agitation: Stir the suspension at 40°C for 4 to 12 hours. Causality: Elevated temperature increases the kinetic rate of Pd dissociation from the product's nitrogen atoms, allowing the thiol groups to capture the metal.

  • Validation Check: Perform a visual inspection and a rapid TLC. A reduction in the characteristic dark brown/orange tint of the solution indicates successful transfer of Pd to the silica matrix. For rigorous GMP compliance, validate the final API using [2].

  • Filtration: Filter off the scavenger resin and concentrate the filtrate for chromatography.

Section 3: Recrystallization & Final Polish

Q: What is the optimal solvent system for the final recrystallization to achieve >99% purity?

A: Toluene is the optimal solvent. Causality: Toluene is a non-nucleophilic, aprotic solvent that completely eliminates the risk of SNAr degradation at the 4-chloro position during heating. The product exhibits a steep solubility curve in toluene—highly soluble at reflux (110°C) due to the thermal disruption of pi-pi stacking, but practically insoluble at room temperature, ensuring maximum recovery.

Protocol: Self-Validating Recrystallization

  • Suspend the chromatographed product in a minimum volume of Toluene.

  • Heat to reflux (110°C) until complete dissolution occurs.

  • Validation Check: If the solution remains cloudy at reflux, inorganic impurities (e.g., boronic acid salts) are present. Perform a hot filtration through a pre-warmed fritted funnel to remove them.

  • Allow the solution to cool slowly to room temperature (over 2-3 hours) to promote the growth of large, pure crystals. Causality: Slow cooling prevents the occlusion of impurities that occurs during rapid crash-cooling.

  • Filter, wash with cold heptane, and dry under high vacuum.

Section 4: Quantitative Data & Troubleshooting Tables

Table 1: Recommended Solvent Systems for Flash Column Chromatography (FCC)

Solvent SystemRatio (v/v)Application / CausalityRisk Profile
DCM / EtOAc 100:0 to 90:10Primary Recommendation. Aprotic, excellent solubility for dry-loaded material, prevents SNAr.Low
Hexane / EtOAc 80:20 to 50:50Good for separating non-polar byproducts (e.g., debrominated starting material).Low
DCM / MeOH 99:1 to 95:5Not Recommended. Nucleophilic solvent.High (SNAr degradation)

Table 2: Palladium Scavenging Efficiency (Typical Industry Metrics)

Purification StageInitial Pd Level (ppm)Final Pd Level (ppm)Removal Mechanism
Celite Filtration >10,000~500 - 1,000Physical removal of Pd(0) agglomerates
Thiol Silica Scavenger ~1,00020 - 50Chemisorption / Ligand exchange
Recrystallization 20 - 50< 10Crystal lattice exclusion

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. URL: [Link]

  • Elmekawy, A. (2021). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. Organic Process Research & Development, 25(6), 1352-1359. URL: [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific Insights. URL: [Link]

overcoming solubility issues with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-CN-NITRYL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Issues in Aqueous Media

Executive Summary: Know Your Molecule

You are encountering solubility issues because 4-Chloro-5-(4-nitrophenyl)nicotinonitrile acts as a classic "brick dust" molecule. Structurally, it possesses a planar nicotinonitrile core rigidly linked to a nitrophenyl ring. This geometry encourages strong intermolecular


 stacking interactions, resulting in a high crystal lattice energy that water molecules cannot easily disrupt.

Furthermore, the electron-withdrawing nature of the nitrile (-CN), chloro (-Cl), and nitro (-NO


) groups significantly reduces the basicity of the pyridine nitrogen, rendering pH adjustment (acidification) largely ineffective for salt formation.

Physicochemical Profile (Estimated):

Property Value (Approx.) Implication
LogP 3.5 – 4.2 Highly Lipophilic (Hydrophobic)
pKa (Pyridine N) < 1.0 Will not protonate/dissolve at physiological pH
H-Bond Donors 0 No "handles" for water interaction
H-Bond Acceptors 4 Potential for Cyclodextrin interaction

| Solubility Class | BCS Class II/IV | Permeability/Solubility limited |

Ticket #1: "My compound precipitates immediately upon adding water to the DMSO stock."

Diagnosis: You are likely experiencing "Solvent Shock." When a hydrophobic compound in 100% DMSO is introduced directly into an aqueous buffer, the rapid change in dielectric constant causes the compound to aggregate and crash out before it can disperse.

The Solution: The "Solvent Shift" Protocol Do not pipette directly from 10 mM stock to aqueous media. Use an intermediate dilution step to lower the kinetic energy barrier.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Create "Sub-Stock": Dilute the Master Stock with DMSO to 100x the final desired assay concentration.

    • Example: For a 10

      
      M assay, make a 1 mM Sub-Stock in DMSO.
      
  • The Shift (Critical Step):

    • Place your aqueous media (buffer/media) in a vortexing tube.

    • While vortexing the media, slowly inject the DMSO Sub-Stock into the center of the vortex.

    • Target: Final DMSO concentration should be

      
       0.5% (v/v).[1][2]
      

Expert Tip: If precipitation persists, add 0.05% Tween-80 or Pluronic F-68 to the aqueous media before adding the compound. These surfactants coat the hydrophobic micro-crystals, preventing them from growing into visible precipitates.

Ticket #2: "I need higher concentrations (>50 M) for animal/tissue studies."

Diagnosis: Simple cosolvents (DMSO/Water) will fail at these concentrations. You need a carrier system. The 4-nitrophenyl moiety is an excellent candidate for inclusion complexation. The nitro group acts as a "guest" that fits snugly into the hydrophobic cavity of


-Cyclodextrins.

The Solution: Cyclodextrin Complexation We recommend Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.

Why it works: The hydrophobic nitrophenyl ring inserts into the CD cavity, shielding it from water, while the hydrophilic exterior of the CD ensures aqueous solubility.

Formulation Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-

    
    -CD  solution in sterile water or saline. Stir until clear.
    
  • Compound Addition: Add your solid 4-Chloro-5-(4-nitrophenyl)nicotinonitrile to the vehicle.

  • Energy Input: The complexation requires energy.

    • Option A: Sonicate at 40°C for 30 minutes.

    • Option B: Stir continuously for 24 hours at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Quantification: You must verify the final concentration via HPLC/UV, as it may differ from the added amount.

Ticket #3: "The compound is sticking to my plastic tips and plates."

Diagnosis: Non-specific binding (NSB). Highly lipophilic chloro-nitriles adhere avidly to polypropylene and polystyrene.

The Solution: Material Switch & Passivation

  • Glass is Gold: Use borosilicate glass vials for all stock solutions.

  • Low-Binding Plastics: Use "Low Retention" pipette tips and assay plates treated to resist hydrophobic binding.

  • Passivation: Pre-rinse tips with the assay buffer containing 0.1% BSA (Bovine Serum Albumin) or Tween-20 before handling the compound solution. The protein/surfactant coats the plastic, preventing the drug from sticking.

Troubleshooting Logic Flow

SolubilityTroubleshooting Start Start: Solubility Issue DefineApp Define Application Start->DefineApp InVitro In Vitro / Cell Assay (< 10 µM) DefineApp->InVitro InVivo In Vivo / High Conc. (> 1 mg/mL) DefineApp->InVivo DMSOLimit Is DMSO < 1% tolerated? InVitro->DMSOLimit UseSolventShift Protocol: Solvent Shift (DMSO Sub-stock -> Vortexed Media) DMSOLimit->UseSolventShift Yes UseSurfactant Add 0.05% Tween-80 or Pluronic F-127 DMSOLimit->UseSurfactant No YesDMSO Yes NoDMSO No Precipitation Still Precipitating? UseSolventShift->Precipitation UseSurfactant->Precipitation SwitchToCD Protocol: Cyclodextrin Complexation (20% SBE-beta-CD) Precipitation->SwitchToCD Yes Success Proceed to Experiment Precipitation->Success No PrecipYes Yes PrecipNo No Verify Verify Conc. via HPLC SwitchToCD->Verify InVivo->SwitchToCD Verify->Success

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay type and concentration requirements.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • PubChem. (2025).[4] 4-Chloro-nicotinonitrile (Analog Data).[4][5] National Library of Medicine. Link

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation of 4-nitro-derivatives of benzene and pyridine. Journal of Chemical Thermodynamics.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-chloro-5-(4-nitrophenyl)nicotinonitrile—a critical halogenated heterocyclic intermediate in drug discovery—presents unique chemoselectivity and regioselectivity challenges.

This guide provides authoritative troubleshooting for the two primary synthetic methodologies:

  • Route A: Deoxygenative chlorination of a 4-hydroxy-5-(4-nitrophenyl)nicotinonitrile (pyridone) precursor using Phosphorus Oxychloride (

    
    ).
    
  • Route B: Regioselective Suzuki-Miyaura cross-coupling of 4,5-dichloronicotinonitrile with 4-nitrophenylboronic acid.

Section 1: Route A - -Mediated Chlorination Troubleshooting

The conversion of hydroxypyridines to chloropyridines using


 is a foundational transformation, but it is prone to stalling and workup-induced degradation[1].
Q1: My chlorination reaction is stalling. LC-MS shows a persistent mass of +133 Da relative to the starting material. What is happening?

Causality: The +133 Da mass corresponds to the stable phosphorodichloridate intermediate (


). The reaction proceeds via the formation of this intermediate, which must then collapse into an imidoyl chloride transition state before the final chloride substitution occurs[2]. If the reaction medium lacks sufficient nucleophilic chloride ions, this rate-limiting collapse stalls.
Solution:  Do not simply increase the temperature, as this promotes tar formation. Instead, add a catalytic amount of 

-dimethylaniline or use

-dimethylformamide (DMF) as a co-solvent. DMF reacts with

to form a Vilsmeier-Haack reagent, which acts as a highly electrophilic chlorinating species and rapidly accelerates the deoxygenative chlorination[3].
Q2: I observe heavy tar formation and low yields during the aqueous quench. How can I prevent product degradation?

Causality:


 reacts violently with water, releasing 

and phosphoric acid in a highly exothermic process[2]. If water is added directly to the reaction vessel, localized thermal spikes will cause acid-catalyzed hydrolysis, converting your newly formed 4-chloro product back into the starting pyridone or inducing polymerization. Solution: Always perform a reverse quench . Concentrate the reaction mixture under reduced pressure to remove excess

first. Then, slowly drip the remaining concentrated mixture into a vigorously stirred bath of crushed ice and water, maintaining the internal temperature strictly below 10 °C.

POCl3_Mechanism A 4-Hydroxy-5-(4-nitrophenyl) nicotinonitrile B Phosphorodichloridate Intermediate (+133 Da) A->B + POCl3 - HCl C Imidoyl Chloride Transition State B->C + Cl- (Rate Limiting) Requires Base/DMF E Tarry Byproducts (Hydrolysis/Polymerization) B->E Exothermic Aqueous Quench D 4-Chloro-5-(4-nitrophenyl) nicotinonitrile C->D - PO2Cl2- D->E Acidic Hydrolysis

Figure 1: Mechanistic pathway and failure modes of the POCl3-mediated deoxygenative chlorination.

Section 2: Route B - Regioselective Suzuki-Miyaura Coupling Troubleshooting

When pre-halogenated intermediates are available, Suzuki-Miyaura cross-coupling offers a convergent synthetic route. The catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination[4].

Q3: I am getting a mixture of C4-coupled, C5-coupled, and bis-coupled products. How do I control regioselectivity?

Causality: 4,5-Dichloronicotinonitrile possesses two reactive


 bonds. Kinetically, the C4 position is highly activated toward palladium oxidative addition due to the strong electron-withdrawing effects of the ortho-cyano and para-nitrogen groups. However, achieving specific C-C bond formation at the C5 position is possible by leveraging thermodynamic control and specific ligand geometries[5].
Solution:  To achieve high C5 specificity, utilize 

as the catalyst with

as the base in a biphasic Toluene/Water system at 100 °C[5]. To suppress the formation of 4,5-bis(4-nitrophenyl)nicotinonitrile, strictly limit the 4-nitrophenylboronic acid to 1.00 – 1.05 equivalents.
Q4: My 4-nitrophenylboronic acid is degrading before it can couple. I detect nitrobenzene in the GC-MS.

Causality: The strongly electron-withdrawing para-nitro group severely destabilizes the


 bond. Under the basic conditions required to activate the boronic acid for transmetalation[4], it undergoes rapid base-catalyzed protodeboronation, yielding nitrobenzene.
Solution:  If protodeboronation outpaces the cross-coupling cycle, switch to a milder, anhydrous base system (e.g., 

in dioxane) or utilize a MIDA-boronate derivative. MIDA boronates act as a "slow-release" mechanism, keeping the instantaneous concentration of the free boronic acid low and preventing degradation.

Suzuki_Regioselectivity Start 4,5-Dichloronicotinonitrile + 4-Nitrophenylboronic acid Pd Pd(0) Oxidative Addition Intermediate Start->Pd Pd(PPh3)4 C5 C5-Coupled Product (Target Compound) Pd->C5 Thermodynamic/Ligand Control (Toluene/H2O, 100°C) C4 C4-Coupled Product (Regioisomer Impurity) Pd->C4 Kinetic Control (Highly Activated C4-Cl) Bis 4,5-Bis(4-nitrophenyl) nicotinonitrile C5->Bis Excess Boronic Acid (>1.1 eq) C4->Bis Excess Boronic Acid (>1.1 eq)

Figure 2: Regioselectivity pathways and bis-coupling side reactions in the Suzuki-Miyaura cross-coupling.

Section 3: Quantitative Data Summary

ParameterRoute A:

Chlorination
Route B: Regioselective Suzuki CouplingImpact on Workflow
Primary Impurity Phosphorodichloridate (+133 Da)C4-Regioisomer / Bis-coupled productDictates purification method (Recrystallization vs. Column Chromatography).
Optimal Temp 108 °C (Reflux)100 °CExceeding temps in Route A causes tar; in Route B causes protodeboronation.
Equivalents 3.0 - 5.0 eq

1.0 - 1.05 eq Boronic AcidStrict stoichiometric control is mandatory for Route B to prevent over-reaction.
Typical Yield 75% - 85%~65%[5]Route A provides higher yields but requires handling highly corrosive reagents.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Deoxygenative Chlorination
  • Setup: Charge a dry, argon-purged flask with 4-hydroxy-5-(4-nitrophenyl)nicotinonitrile (1.0 eq).

  • Reagent Addition: Add

    
     (4.0 eq) slowly at room temperature. Add 
    
    
    
    -dimethylaniline (0.1 eq) as a nucleophilic catalyst[3].
  • Reaction: Heat the mixture to 108 °C (reflux) for 6–8 hours.

  • Validation Checkpoint: Sample 10 µL, quench in cold methanol, and run LC-MS. Proceed only when the +133 Da intermediate peak is <2% of the total area.

  • Workup: Cool to room temperature. Distill off ~50% of the excess

    
     under vacuum.
    
  • Reverse Quench: Slowly drip the concentrated residue into vigorously stirred ice water (0–5 °C). Maintain pH ~7 by portion-wise addition of saturated

    
     to prevent acidic hydrolysis. Filter the resulting precipitate.
    
Protocol B: Regioselective Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine 4,5-dichloronicotinonitrile (1.0 eq), 4-nitrophenylboronic acid (1.05 eq), and

    
     (0.05 eq)[5].
    
  • Solvent: Add a degassed mixture of Toluene and 2M aqueous

    
     (3:1 ratio).
    
  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM to ensure phase mixing) for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The C5-coupled product typically runs slightly lower than the starting dichloride, while the bis-coupled impurity runs significantly lower.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over

    
    , and purify via flash chromatography to isolate the C5-isomer.
    

References

  • EvitaChem. "Buy 4-Chloro-5-(4-chlorophenyl)nicotinonitrile (EVT-13141146)".
  • Wikipedia. "Phosphoryl chloride".
  • National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3".
  • RSC Publishing. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles".
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling".

Sources

Technical Support Center: Stability Testing and Degradation Products of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing and the characterization of its degradation products. This document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the molecule's behavior under various stress conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, providing a systematic approach to problem-solving.

Issue 1: Unexpected Peaks in the Chromatogram During HPLC Analysis

Scenario: You are running a stability-indicating HPLC method for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile and observe new, unexpected peaks that were not present in the initial sample.

Possible Causes and Troubleshooting Steps:

  • Degradation of the Molecule: The new peaks are likely degradation products. The appearance of these peaks is the primary goal of a forced degradation study.

    • Action: Proceed with the characterization of these new peaks. This will involve techniques like LC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This information is crucial for elucidating the structure of the degradation products.

  • Contamination: The new peaks could be from external sources.

    • Action:

      • Analyze a blank (mobile phase) injection to rule out contamination from the HPLC system or solvents.

      • Review sample preparation procedures. Ensure all glassware is scrupulously clean and that solvents are of high purity.

      • If the unexpected peaks are also present in the placebo or vehicle control, they are likely related to the excipients or the formulation matrix.

  • Interaction with Excipients: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may be interacting with the excipients.

    • Action: Analyze the API under the same stress conditions in the absence of excipients to determine if the degradation is inherent to the drug substance or a result of an interaction.

Issue 2: Significant Loss of the Parent Compound with No Corresponding Degradation Peaks

Scenario: The peak corresponding to 4-Chloro-5-(4-nitrophenyl)nicotinonitrile decreases significantly, but you do not observe a corresponding increase in the area of any degradation product peaks.

Possible Causes and Troubleshooting Steps:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring.

    • Action:

      • Use a photodiode array (PDA) detector to scan a wide range of wavelengths.

      • Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

      • LC-MS analysis is highly recommended as it does not rely on UV absorbance for detection.

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution.

    • Action:

      • Visually inspect your stressed samples for any signs of precipitation.

      • If precipitation is observed, attempt to dissolve it in a stronger solvent and analyze the resulting solution.

  • Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

    • Action: Use headspace gas chromatography (GC) to analyze the vapor phase above your stressed sample.

  • Adsorption to Container Surfaces: The parent compound or its degradants may be adsorbing to the walls of the storage container.

    • Action:

      • Use silanized glass vials or polypropylene containers to minimize adsorption.

      • Rinse the container with a strong solvent after removing the sample and analyze the rinse solution.

Issue 3: Inconsistent or Irreproducible Degradation Profiles

Scenario: You are repeating a forced degradation study, but the types and amounts of degradation products are different from your previous experiments.

Possible Causes and Troubleshooting Steps:

  • Poorly Controlled Stress Conditions: Minor variations in temperature, pH, or light intensity can significantly impact degradation pathways.

    • Action:

      • Ensure that your stress chambers (e.g., ovens, photostability chambers) are properly calibrated and provide uniform conditions.

      • For hydrolytic studies, use buffered solutions to maintain a constant pH.

      • Precisely control the concentration of reagents used for oxidative degradation (e.g., hydrogen peroxide).

  • Sample Preparation Variability: Inconsistencies in sample preparation can lead to variable results.

    • Action:

      • Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation.

      • Use calibrated pipettes and balances.

      • Ensure complete dissolution of the sample before subjecting it to stress.

  • Oxygen Levels in Oxidative Studies: The amount of dissolved oxygen can affect oxidative degradation.

    • Action: For consistency, you can either ensure all samples are saturated with air/oxygen or, conversely, conduct the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability testing of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Q1: What are the likely degradation pathways for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile?

Based on the functional groups present in the molecule (a chlorinated pyridine ring, a nitrophenyl group, and a nitrile group), the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis:

    • Acidic/Basic Conditions: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2). The chloro group on the pyridine ring is generally stable but can undergo nucleophilic substitution, particularly under harsh conditions.[1]

  • Oxidation:

    • The pyridine nitrogen can be oxidized to an N-oxide.[2] The nitrophenyl group is generally stable to oxidation, but the aromatic rings can be susceptible to hydroxylation in the presence of strong oxidizing agents.

  • Photodegradation:

    • Nitrophenyl compounds are known to be photoreactive.[3][4][5][6][7] Degradation can involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Photolytic cleavage of the C-Cl bond is also possible.

  • Thermal Degradation:

    • At high temperatures, thermal decomposition can lead to the trimerization of the nitrile group or cleavage of the molecule.[8][9]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

The stress conditions should be based on the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines.[3][4][5][6][10] The goal is to achieve 5-20% degradation of the drug substance.[11]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60-80°C
Base Hydrolysis 0.1 M NaOH at 60-80°C
Neutral Hydrolysis Water at 60-80°C
Oxidative 3-30% H₂O₂ at room temperature
Thermal (Dry Heat) 80-105°C
Photolytic ICH Q1B guidelines: exposure to cool white fluorescent and near-UV lamps.

Q3: What analytical techniques are best suited for analyzing the degradation products?

A stability-indicating method is required, which is typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

  • HPLC with UV/PDA Detection: This is the most common technique. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A PDA detector is highly recommended to assess peak purity and to select the optimal detection wavelength for all components.

  • LC-MS/MS: This is essential for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) is a suitable ionization technique. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation data that is crucial for structural confirmation.

Q4: How can I confirm the structure of a degradation product?

A combination of techniques is typically required:

  • LC-MS/MS: As mentioned above, this provides the molecular weight and fragmentation pattern.

  • Isolation and NMR: If a degradation product is formed in sufficient quantities, it can be isolated using preparative HPLC. The pure compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to definitively determine its structure.

  • Synthesis: The proposed structure of a degradation product can be confirmed by synthesizing the compound and comparing its chromatographic and spectroscopic properties (retention time, mass spectrum, NMR spectrum) with those of the observed degradant.

Q5: What is a mass balance study and why is it important?

A mass balance study is an essential part of a forced degradation study. It involves accounting for all the mass of the initial drug substance. The sum of the assay of the parent drug and the assays of all the degradation products should ideally be close to 100% of the initial concentration. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and quantified.

Part 3: Visualization & Formatting

Diagrams

Predicted Degradation Pathways of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

G parent 4-Chloro-5-(4-nitrophenyl)nicotinonitrile hydrolysis_amide 4-Chloro-5-(4-nitrophenyl)nicotinamide parent->hydrolysis_amide Hydrolysis (mild) oxidation_n_oxide 4-Chloro-5-(4-nitrophenyl)nicotinonitrile N-oxide parent->oxidation_n_oxide Oxidation photo_reduction_amino 5-(4-Aminophenyl)-4-chloronicotinonitrile parent->photo_reduction_amino Photoreduction hydrolysis_acid 4-Chloro-5-(4-nitrophenyl)nicotinic acid hydrolysis_amide->hydrolysis_acid Hydrolysis (strong) G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Characterization stress_conditions Acidic Basic Oxidative Thermal Photolytic hplc RP-HPLC-PDA stress_conditions->hplc Analysis of stressed samples lcms LC-MS/MS hplc->lcms Identification of degradants isolation Preparative HPLC lcms->isolation For structural confirmation nmr NMR Spectroscopy isolation->nmr drug_substance Drug Substance (4-Chloro-5-(4-nitrophenyl)nicotinonitrile) drug_substance->stress_conditions

Caption: General workflow for forced degradation studies.

References

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link] [3][6][10]2. International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products. [Link] [3][6][10]3. AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link] [3]4. Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link] [5]5. International Journal of Pharmaceutical Sciences. Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

  • Water Science & Technology. Photocatalyzed Degradation of Adsorbed Nitrophenolic Compounds on Semiconductor Surfaces. [Link] [3][7]7. AIP Publishing. Photocatalytic Degradation of Nitro Phenol: A Continuous Study in a TiO2 Film Coated Photo Reactor. [Link] [4]8. ResearchGate. The polymerisation of 4-chloropyridine. [Link] [1]9. MDPI. 4-Nitrophenol Efficient Photoreduction from Exfoliated and Protonated Phenyl-Doped Graphitic Carbon Nitride Nanosheets. [Link] [6]10. ACS Publications. Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. [Link] [7]11. ResearchGate. Thermal trimerization of aromatic nitrile. [Link] [8]12. ResearchGate. Study on aromatic nitrile-based resins containing both phthalonitrile and dicyanoimidazole groups. [Link] [9]13. Lidsen. Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. [Link] [5]14. MDPI. Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. [Link] [2]15. Bio-protocol. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

optimizing reaction conditions for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Overview

Welcome to the technical support hub for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile . As a highly functionalized pyridine derivative, this molecule is a powerful building block in drug discovery, but its polyfunctional nature requires strict chemoselective control.

The molecule presents three distinct reactive handles:

  • The C4-Chloride: Hyper-activated for Nucleophilic Aromatic Substitution (SNAr).

  • The 4-Nitrophenyl Group: Susceptible to reduction, but prone to side reactions.

  • The C3-Nitrile: Vulnerable to hydrolysis under harsh basic or acidic conditions.

Below, we break down the causality behind common experimental failures and provide field-proven, self-validating protocols to ensure your derivatization workflows succeed.

ReactivityMap SM 4-Chloro-5-(4-nitrophenyl) nicotinonitrile SNAr SNAr at C4 (Amines/Alkoxides) SM->SNAr Highly Activated (Fast) Nitro Nitro Reduction (to Aniline) SM->Nitro Chemoselectivity Required Nitrile Nitrile Hydrolysis (Side Reaction) SM->Nitrile Requires Harsh Base/Acid

Fig 1: Reactivity map of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile highlighting major pathways.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C4

FAQ: Why am I observing multiple side products and degradation when substituting the C4-chloro group with primary amines?

The Causality: Researchers often apply standard SNAr conditions (e.g., refluxing in ethanol with strong bases) to this substrate, leading to catastrophic degradation. The C4-position of this specific nicotinonitrile core is exceptionally electrophilic. The electronegative pyridine nitrogen polarizes the C-Cl bond, while the orthogonal electron-withdrawing nitrile group at C3 further drains electron density[1]. This hyper-activation means the nucleophile rapidly attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. Because the activation energy barrier is so low, applying excess heat or strong aqueous bases (like NaOH) will cause competitive hydrolysis of the C3-nitrile into an amide or carboxylic acid.

The Solution: Drop the temperature. Reactions with primary amines on this substrate typically reach completion at room temperature or mild heating (40°C). Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl without attacking the nitrile.

FAQ: My starting material is completely insoluble in standard SNAr solvents like ethanol or THF. How do I proceed?

The Causality: The planar, rigid nature of the highly substituted pyridine ring, combined with the nitro group, leads to strong intermolecular π-π stacking and poor solubility in standard volatile solvents. The Solution: Switch to polar aprotic solvents like anhydrous DMF, NMP, or DMSO. These solvents disrupt π-stacking and stabilize the highly polar Meisenheimer transition state, drastically accelerating the SNAr reaction.

Self-Validating Protocol: Mild SNAr with Primary Amines
  • Setup: Charge a dry flask with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (2.0 eq) followed by the desired primary amine (1.1 eq) dropwise.

  • Reaction: Stir at 25°C.

  • Self-Validation Check: Monitor by LCMS after 2 hours. The starting material exhibits a distinct 3:1 isotopic mass pattern due to the ³⁵Cl/³⁷Cl isotopes. A successful SNAr is validated by the complete disappearance of this isotopic cluster and the emergence of the exact M+H product mass.

  • Workup: Quench the reaction by pouring it into rapidly stirring ice water (10x volume of DMF). The product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Section 2: Chemoselective Nitro Reduction

FAQ: I need to reduce the 4-nitrophenyl group to an aniline, but standard hydrogenation (Pd/C, H₂) results in the loss of the C4-chlorine atom. How do I prevent this?

The Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is notorious for causing hydrodehalogenation, especially with aryl chlorides[3]. Palladium readily undergoes oxidative addition into the highly polarized C-Cl bond of the electron-deficient pyridine ring. Once the metal inserts, hydrogenolysis cleanly strips the chlorine off the ring.

The Solution: You must abandon catalytic hydrogenation and switch to a Single Electron Transfer (SET) reduction mechanism. Reagents like Tin(II) chloride (SnCl₂)[3] or Iron-based systems (Fe/NH₄Cl or Fe/CaCl₂)[4] reduce the nitro group via sequential electron and proton transfers. Because these metals do not insert into C-Cl bonds, they offer absolute chemoselectivity, preserving both the aryl chloride and the nitrile group.

Workflow Step1 1. Dissolve SM EtOH/H2O (4:1) Step2 2. Add Fe Powder & NH4Cl Step1->Step2 Step3 3. Heat to 70°C Monitor via LCMS Step2->Step3 Step4 4. Filter Celite & Extract (EtOAc) Step3->Step4 Step5 Product: Aniline Derivative Step4->Step5

Fig 2: Step-by-step workflow for the chemoselective reduction of the nitro group using Fe/NH4Cl.

Self-Validating Protocol: Chemoselective Iron-Mediated Reduction
  • Setup: Suspend the nitro-compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add fine Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Note: Ensure the iron powder is unoxidized (gray, not rust-colored) for optimal electron transfer.

  • Reaction: Heat the mixture to 70°C for 2–4 hours.

  • Self-Validation Check: The reaction mixture will physically transition from a pale suspension to a thick, dark brown/black slurry as iron oxides form. On LCMS, validate success by identifying a mass shift of exactly -30 Da relative to the starting material (loss of two Oxygen atoms, gain of two Hydrogen atoms), while confirming the 3:1 chlorine isotope pattern remains entirely intact.

  • Workup: Cool to room temperature. Filter the crude slurry through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline.

Section 3: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to quickly diagnose and correct deviations in your derivatization workflows.

Reaction TypeTarget TransformationCommon Impurity / IssueQuantitative Indicator (LCMS/IR)Corrective Action
SNAr C4-Cl to C4-AmineNitrile Hydrolysis (Amide formation)+18 Da (M+H); Loss of sharp C≡N IR stretch (~2220 cm⁻¹)Reduce reaction temp to 25°C; strictly avoid aqueous bases (NaOH/KOH); use DIPEA.
SNAr C4-Cl to C4-AmineUnreacted Starting MaterialRetention of M+H with 3:1 ³⁵Cl/³⁷Cl isotope patternSwitch solvent from EtOH to anhydrous DMF/NMP; increase amine to 1.5 eq.
Reduction -NO₂ to -NH₂Hydrodehalogenation-34 Da (M+H) relative to expected product massImmediately abandon Pd/C or Raney Ni. Switch to Fe/NH₄Cl or SnCl₂.
Reduction -NO₂ to -NH₂Incomplete Reduction (Hydroxylamine intermediate)+16 Da (M+H) relative to expected aniline productIncrease reaction time; ensure Iron powder is fresh; increase NH₄Cl equivalents.

References

  • Benchchem."4-Amino-2-chloronicotinonitrile." (Details on FMO theory, the polarization of the C-Cl bond, and Meisenheimer complex formation in chloronicotinonitriles).
  • Benchchem."5-Bromo-4-chloronicotinaldehyde." (Mechanistic breakdown of the two-step addition-elimination SNAr mechanism).
  • Benchchem."Selective reduction of nitro group without affecting other functional groups." (Guidelines on avoiding Pd/C for aryl halides and utilizing SnCl₂).
  • Organic Chemistry Portal."Amine synthesis by nitro compound reduction." (Comprehensive review of chemoselective SET reduction methods, including Iron-based systems).

Sources

troubleshooting inconsistent results in biological assays with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. This guide is designed to assist you in troubleshooting and resolving inconsistencies encountered in biological assays involving this compound. As Senior Application Scientists, we have compiled this resource based on established principles of assay development and our experience with common challenges in small molecule research. Our goal is to provide you with the logical framework and practical tools to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in biological assays.

Q1: My results with 4-Chloro-5-(4-nitrophenyl)nicotinonitrile are inconsistent. What are the most common reasons?

Inconsistent results with a small molecule like 4-Chloro-5-(4-nitrophenyl)nicotinonitrile can stem from a few key areas. The most frequent culprits are issues with the compound's integrity and solubility, as well as interference with the assay itself.[1] It's also possible that the compound is degrading under your specific experimental conditions.[2] We recommend a systematic approach to troubleshooting, starting with the compound itself and then moving to the assay conditions.

Q2: I'm observing a loss of activity with my compound over time. What should I do?

A gradual loss of activity often points to compound instability.[2] This can be due to improper storage, repeated freeze-thaw cycles of stock solutions, or degradation in the aqueous assay buffer.[1][2] It's crucial to verify the integrity of your compound stock and prepare fresh dilutions for each experiment. For longer-term experiments, consider the stability of the compound in your specific cell culture media or buffer at 37°C.

Q3: The dose-response curve for my compound is unusually steep or non-sigmoidal. What could this indicate?

An unusually steep dose-response curve is a classic hallmark of compound aggregation.[3] At a certain concentration, known as the critical aggregation concentration (CAC), the compound may form colloidal aggregates that non-specifically inhibit proteins.[4][5] This can lead to a sharp drop in activity over a narrow concentration range. This phenomenon is a significant source of false positives in high-throughput screening.[4][6]

Q4: How can I be sure the observed activity is specific to my target and not an artifact?

Distinguishing true on-target activity from assay artifacts is a critical step in drug discovery.[7] We recommend a series of counter-screens to rule out common interference mechanisms. These include testing for aggregation-based inhibition, interference with the detection method (e.g., autofluorescence), and chemical reactivity.[8][9] Additionally, employing an orthogonal assay that measures the same biological endpoint through a different method can provide strong evidence for genuine activity.[9]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to identifying and resolving common issues.

Section 1: Compound Integrity and Handling

The quality and handling of your small molecule are foundational to reproducible results.

Problem: You observe significant variability in IC50 values between experiments, even when using the same protocol. This could also manifest as a complete loss of activity.

Causality: The compound may have degraded due to improper storage or handling, or there may be impurities from the synthesis that are interfering with the assay.[10]

Troubleshooting Workflow: Compound Integrity

start Inconsistent Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_stock Prepare Fresh Stock Solution (from solid, use anhydrous DMSO) check_storage->check_stock run_qc Perform Quality Control (QC) (e.g., LC-MS, HPLC) check_stock->run_qc compare_data Compare QC Data to Supplier's Certificate of Analysis run_qc->compare_data pass Purity & Identity Confirmed compare_data->pass Match fail Degradation or Impurities Detected compare_data->fail Mismatch reorder Source New Batch of Compound fail->reorder

Caption: Workflow for verifying compound integrity.

Step-by-Step Protocol: Preparation and Storage of Stock Solutions
  • Equilibration: Before opening, allow the vial of solid 4-Chloro-5-(4-nitrophenyl)nicotinonitrile to equilibrate to room temperature to prevent moisture condensation.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Ensure the compound is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -80°C and protect them from light.[2]

Section 2: Solubility Issues

Poor aqueous solubility is a frequent cause of inconsistent or absent activity.[1]

Problem: You observe a lack of activity or see a precipitate in your assay wells, particularly at higher concentrations.

Causality: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, like many small molecules, may have limited solubility in aqueous buffers. If the compound precipitates, its effective concentration is significantly lower than intended.

Step-by-Step Protocol: Visual Solubility Assessment
  • Preparation: Prepare serial dilutions of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in your final assay buffer.

  • Incubation: Incubate the solutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Inspection: Visually inspect each dilution against a dark background for any signs of cloudiness or precipitate.

  • Microscopy: For a more sensitive assessment, examine a small drop of the solution under a microscope.

ConcentrationVisual ObservationMicroscopic ObservationSolubility Assessment
100 µMClearNo visible particlesSoluble
200 µMSlightly hazySmall particles observedPoorly soluble
500 µMVisible precipitateLarge crystals presentInsoluble

Table 1: Example of a solubility assessment table.

Section 3: Assay Interference and Artifacts

The chemical structure of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile contains moieties that have the potential to interfere with biological assays. The nitrophenyl group, in particular, can be associated with assay artifacts.[11][12]

Issue 3.1: Non-Specific Inhibition via Aggregation

Problem: The compound shows potent activity, but the dose-response curve is steep, and the results are not reproducible.

Causality: The compound may be forming aggregates that non-specifically inhibit the target protein.[4] This is a common artifact for many small molecules and can lead to misleading results.[3][6]

Troubleshooting Workflow: Detecting Aggregation

start Suspected Aggregation (steep curve, poor reproducibility) detergent_test Run Assay with 0.01% Triton X-100 start->detergent_test compare_ic50 Compare IC50 with and without Detergent detergent_test->compare_ic50 no_change No Significant Change in IC50 compare_ic50->no_change IC50 is stable ic50_shift Significant Rightward Shift in IC50 compare_ic50->ic50_shift IC50 increases true_activity Aggregation Unlikely; Proceed with Other Checks no_change->true_activity dls_test Confirm with Dynamic Light Scattering (DLS) ic50_shift->dls_test aggregation_confirmed Aggregation is Likely Cause of Activity dls_test->aggregation_confirmed

Caption: Workflow for identifying aggregation-based inhibition.

Step-by-Step Protocol: Detergent Counter-Screen
  • Preparation: Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Assay Performance: Run your standard biological assay with a full dose-response of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in both buffers.

  • Data Analysis: Calculate the IC50 value for each condition. A significant rightward shift (increase) in the IC50 in the presence of the detergent strongly suggests that the observed inhibition is due to aggregation.[3]

Issue 3.2: Interference with Assay Readout

Problem: You are using a fluorescence-based assay and observe a high background signal or a signal that decreases with increasing compound concentration, even in the absence of the target enzyme.

Causality: The nitrophenyl moiety can be a chromophore, and the overall structure may be fluorescent. This can lead to autofluorescence (false positive) or quenching of the assay signal (false negative).[8]

Step-by-Step Protocol: Autofluorescence and Quenching Controls
  • Autofluorescence Check:

    • Prepare a serial dilution of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in the assay buffer without the target enzyme or detection reagents.

    • Read the plate using the same filter set as your main experiment.

    • A concentration-dependent increase in signal indicates autofluorescence.

  • Quenching Check:

    • Prepare a solution of your fluorescent product or reporter molecule at a concentration that gives a mid-range signal.

    • Add a serial dilution of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile to this solution.

    • A concentration-dependent decrease in signal indicates quenching.

Section 4: Biological System and Target Engagement

Problem: The compound is active in a biochemical assay but shows no effect in a cell-based assay.

Causality: This discrepancy can arise from several factors related to the biological system, including poor cell permeability, rapid metabolism of the compound by the cells, or the target not being critical in the chosen cell line.[1]

Considerations for Cellular Assays
  • Target Expression: Verify that your cell line expresses the intended target protein at a sufficient level.

  • Permeability: The physicochemical properties of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile will influence its ability to cross the cell membrane. If permeability is low, the intracellular concentration may not be high enough to engage the target.

  • Cytotoxicity: At higher concentrations, the compound may be cytotoxic, leading to morphological changes or cell death that can confound the assay results.[13] Always run a parallel cytotoxicity assay (e.g., MTT or resazurin) to determine the non-toxic concentration range.[14]

References

  • Dahlin, J. L., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules. Available at: [Link]

  • Stark, P., & Trosset, J.-Y. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Das, S. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News. Available at: [Link]

  • Wang, X., et al. (2019). Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. Analyst. Available at: [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • BenchChem. (2025). Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5- yl)piperazin. Available at: https://www.benchchem.com/independent-verification-of-the-biological-activity-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin
  • Molecular Biology. (n.d.). Assay Troubleshooting. Available at: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules. Available at: [Link]

  • Hrabia, A., et al. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. Journal of Applied Toxicology. Available at: [Link]

  • Hrabia, A., et al. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. Request PDF on ResearchGate. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Available at: [Link]

  • U.S. EPA. (2019). Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues. Available at: [Link]

  • Rios-Enriquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Wang, D., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Sheikh, M. A. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

[1]

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Context: User is transitioning from medicinal chemistry (gram-scale) to process development (kilogram-scale).

Executive Summary

The scale-up of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (hereafter referred to as Target-Cl ) presents a classic process chemistry challenge: converting a robust heterocyclic synthesis into a safe, thermally controlled manufacturing process.

The critical "choke point" in this synthesis is the deoxychlorination of the 4-hydroxy precursor using Phosphorus Oxychloride (


This guide provides troubleshooting protocols, safety-critical workflows, and isolation strategies designed to eliminate chromatography and maximize throughput.

Module 1: The Critical Chlorination (Deoxychlorination)

Context: Conversion of 4-hydroxy-5-(4-nitrophenyl)nicotinonitrile to Target-Cl using

Experimental Workflow: The Inverse Quench Protocol

At scale, the standard "add water to reaction" quench is strictly prohibited . You must utilize an Inverse Quench to control heat release and prevent runaway hydrolysis.[1][2]

GStartReaction Mixture(Target-Cl + Excess POCl3)CoolCool to 20-25°C(Do not chill <10°C)Start->CoolCompletionAdditionSlow Addition(Sub-surface, Controlled Rate)Cool->AdditionQuenchVesselQuench Vessel(Water/Buffer at 35-40°C)QuenchVessel->AdditionReceiving MediumAgingAging Period(30-60 min)Addition->AgingHydrolysisWorkupFiltration/ExtractionAging->WorkupSafe Slurry

Figure 1: Safety-critical Inverse Quench workflow for POCl3 reactions. Note the specific temperature maintenance in the quench vessel to prevent metastable intermediate accumulation.

Troubleshooting & FAQs

Q: My reaction mixture turns into a black tar/solid mass during the


 addition. What went wrong?
  • Diagnosis: Thermal Runaway / Vilsmeier-Haack Polymerization.

  • Root Cause: The reaction of the pyridone oxygen with

    
     is exothermic. If you add 
    
    
    too quickly without adequate stirring or cooling, local hot spots cause decomposition.[3] Furthermore, if you are using DMF as a catalyst, it forms the Vilsmeier reagent, which is highly reactive.[3]
  • Solution:

    • Dilution: Do not use neat

      
       if heat transfer is poor. Use a high-boiling inert solvent like Toluene or Chlorobenzene as a co-solvent.
      
    • Staged Addition: Add

      
       to the precursor slurry at 
      
      
      , then slowly ramp the temperature to reflux (
      
      
      ).
    • Catalyst Control: Limit DMF to 0.1–0.5 equivalents. Excess DMF can lead to formylation side-reactions or polymerization.

Q: During the quench, I see no exotherm initially, but the temperature spikes violently 30 minutes later. Why?

  • Diagnosis: Delayed Exotherm (Accumulation of Phosphorodichloridic Acid).[4]

  • Root Cause: If you quench into ice-cold water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) , the hydrolysis of 
    
    
    slows down. Intermediate species (like
    
    
    ) accumulate.[4] When the mixture eventually warms up, these intermediates hydrolyze simultaneously, releasing massive energy.[3]
  • Corrective Action: Maintain the quench water at 35–40°C (warm quench). This ensures that every drop of

    
     hydrolyzes immediately upon contact, making the heat release predictable and manageable via jacket cooling [1].
    

Q: My product yield is low, and I see the starting material (4-hydroxy) reappearing in the HPLC.

  • Diagnosis: Acid-Catalyzed Hydrolysis (Reversion).

  • Root Cause: The 4-chloro-3-cyano motif is highly activated for nucleophilic attack. If the quench slurry becomes too acidic (pH < 1) and is held at high temperature, water attacks the C4-chloride, reverting it to the hydroxyl.[3]

  • Solution:

    • Buffer the Quench: Use a Sodium Acetate (NaOAc) or Potassium Phosphate buffer instead of pure water to neutralize the generated HCl/Phosphoric acid.

    • Rapid Filtration: Do not let the aqueous slurry stir overnight. Filter immediately after the "aging" period.

Module 2: Precursor Assembly & Regioselectivity

Context: Synthesis of the 4-hydroxy-5-(4-nitrophenyl)nicotinonitrile core.

Q: We are seeing a regioisomer impurity (approx. 5-8%) that is difficult to remove. How do we control this?

  • Diagnosis: Incorrect Condensation Pathway.

  • Root Cause: In the multi-component condensation (e.g., 4-nitrobenzaldehyde + ethyl cyanoacetate + ketone source), the order of addition and catalyst choice dictates the ring closure.[3]

  • Optimization Protocol:

    • Switch to a Two-Step Telescoped Process:

      • Step A: Pre-form the aryl-methylene intermediate (Knoevenagel product) between the aldehyde and the active methylene compound (ethyl cyanoacetate). Isolate or verify this intermediate.

      • Step B: React the intermediate with the enamine/ketone source.

    • Reasoning: This locks the carbon skeleton before ring closure, minimizing the "scrambling" of the pyridine substituents.

Module 3: Isolation & Purification (No Chromatography)

Context: Moving from column chromatography (medicinal chemistry) to crystallization (process chemistry).

Data: Solvent Selection for Crystallization

Solvent SystemYieldPurity (HPLC)Comment
DCM / Hexane 85%94%Traps chlorinated solvents; not ICH compliant for final steps.
Ethanol / Water 78%98%Excellent purging of polar impurities; requires heating to dissolve.
Isopropyl Acetate (IPAc) / Heptane 82% >99% Recommended. Good rejection of non-polar dimers and phosphorus residues.

Q: The product "oils out" during recrystallization. How do I get a filterable solid?

  • Solution:

    • Seeding: You are likely operating in the metastable zone. Add 0.5 wt% of pure seed crystals at the cloud point.

    • Cooling Ramp: Implement a linear cooling ramp (e.g.,

      
       per hour). Rapid cooling traps impurities and solvent, leading to oils.[3]
      
    • Phosphorus Removal: Residual phosphorus esters can act as surfactants/oils. Wash the organic layer with 10% w/w aqueous

      
       before crystallization to remove acidic phosphorus species.
      

Module 4: Safety & Waste Management

Critical Hazard: Cyanide & HCN

Although the nitrile group is attached to the ring, acidic conditions at high temperatures (during the quench) can theoretically liberate trace Hydrogen Cyanide (HCN) if the ring degrades, though this is rare for nicotinonitriles.[3]

  • Monitor: Always have an HCN personal monitor active near the reactor during the quench.

  • pH Control: Keep waste streams basic (pH > 10) to trap any free cyanide as

    
    .
    
Waste Disposal: Phosphorus Streams

The aqueous waste from the

5
  • Segregation: Do not mix this stream with cyanide-containing waste (risk of HCN evolution).

  • Treatment: Neutralize with Lime (

    
    ) to precipitate phosphates as Calcium Phosphate (solid waste) before biological treatment.
    

References

  • Li, X., et al. (2012).[3][2] "Prevention of Exothermic Runaway: Safe Quenching of Phosphorus Oxychloride." Organic Process Research & Development, 16(11), 1727–1731.[3]

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Protocols.

  • Gupton, B. F., et al. (2013).[3] "Investigating the continuous synthesis of a nicotinonitrile precursor." Beilstein Journal of Organic Chemistry, 9, 2570–2578.[3]

  • Fisher Scientific. (2025). "Safety Data Sheet: Phosphorus Oxychloride."

  • EvitaChem. (2025). "Synthesis of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile." Product Catalog & Synthesis Guide.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under the supervision of qualified process safety experts and in compliance with local EHS regulations.

Technical Support Center: Troubleshooting 4-Chloro-5-(4-nitrophenyl)nicotinonitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized chemical probe, 4-Chloro-5-(4-nitrophenyl)nicotinonitrile presents unique challenges in in vitro assays. Its structure contains two highly reactive moieties: a nitroaromatic group and an electron-deficient chloropyridine ring activated by a nitrile group.

This guide is designed for drug development professionals and application scientists to systematically diagnose and decouple off-target chemical toxicity from true pharmacological efficacy.

Section 1: The "False Toxicity" Effect (Solubility & Formulation)

Highly planar, multi-ring aromatic systems often exhibit poor aqueous solubility. When introduced to cell culture media, they can precipitate, causing physical stress to cells or forming micro-crystals that artificially inflate cytotoxicity readings.

Q: Why do my cells show immediate morphological changes (e.g., shrinking, detachment) within minutes of dosing, long before transcriptional or signaling changes should occur? A: This is a hallmark of "DMSO shock" or rapid compound precipitation. When a highly concentrated DMSO stock is injected directly into aqueous media, the local concentration exceeds the thermodynamic solubility limit. The resulting micro-precipitates physically disrupt the lipid bilayer and cause acute osmotic stress.

Protocol 1.1: Self-Validating Formulation & Dosing Strategy

To prevent precipitation-induced false toxicity, the formulation must be kinetically stabilized before reaching the cells.

  • Stock Preparation: Prepare a 10 mM master stock in 100% anhydrous DMSO. Causality: Water absorption in older DMSO stocks drastically reduces the solubility of hydrophobic nitrophenyl compounds.

  • Intermediate Dilution (The Critical Step): Do not spike DMSO directly into the culture well. Instead, create a 10X intermediate solution in pre-warmed (37°C) complete culture media containing 10% Fetal Bovine Serum (FBS).

    • Self-Validation: Observe this 10X tube under a microscope. If you see turbidity or needle-like crystals, the compound has crashed out. You must lower the top dose.

  • Equilibration: Vortex the 10X intermediate for 30 seconds and incubate at 37°C for 5 minutes. Causality: This allows serum proteins (like albumin) to bind the hydrophobic compound, acting as a carrier and preventing crystallization.

  • Final Dosing: Transfer 1 volume of the 10X intermediate to 9 volumes of the media already in the well. The final DMSO concentration must strictly remain

    
     0.1% (v/v).
    

Section 2: Target-Independent Oxidative Stress (Nitroreduction)

Q: My assay shows dose-dependent cell death, but it occurs across all cell lines regardless of whether they express my target protein. What is causing this pan-toxicity? A: The toxicity is likely driven by the nitroaromatic moiety. Mammalian cells express various flavoenzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductases, which act as nitroreductases[1]. These enzymes catalyze the single-electron reduction of the nitro group to a highly reactive nitro anion radical[2]. In the presence of molecular oxygen, this radical undergoes "redox cycling," transferring its electron to


 to form superoxide (

), thereby regenerating the parent nitro compound and creating a continuous cycle of Reactive Oxygen Species (ROS) generation[1],[3].

Nitroreduction ArNO2 4-Chloro-5-(4-nitrophenyl) nicotinonitrile Radical Nitro Anion Radical (ArNO2•-) ArNO2->Radical 1e- reduction NTR Nitroreductases (e.g., NQO1) NTR->ArNO2 Catalysis Radical->ArNO2 Redox Cycling ROS Superoxide (O2•-) & ROS Radical->ROS Electron Transfer O2 Molecular Oxygen (O2) O2->ROS Tox Oxidative Stress & Cell Death ROS->Tox

Fig 1: Nitroreductase-mediated redox cycling and ROS generation pathway.

Protocol 2.1: ROS Scavenging & Nitroreductase Inhibition Assay

To prove that toxicity is an off-target ROS effect, you must attempt to rescue the cells using a self-validating matrix of scavengers and inhibitors.

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Pre-treatment (Controls):

    • Group A (ROS Scavenger): Pre-treat cells with 5 mM N-acetylcysteine (NAC) for 2 hours. Causality: NAC replenishes intracellular glutathione, neutralizing superoxide.

    • Group B (Enzyme Inhibitor): Pre-treat cells with 50 µM Dicoumarol for 2 hours. Causality: Dicoumarol is a specific inhibitor of NQO1, preventing the initial single-electron reduction.

    • Group C (Vehicle): Media only.

  • Dosing: Add the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile compound at its established

    
     concentration.
    
  • Readout: Assess viability at 48 hours using an ATP-luminescence or MTT assay.

    • Interpretation: If Group A and Group B show significantly higher viability than Group C, the toxicity is definitively driven by nitro-reduction and ROS, not your intended pharmacological target.

Section 3: Electrophilic Reactivity & Glutathione Depletion (SNAr)

Q: Why does the compound's toxicity vary wildly depending on the cell density or the specific batch of serum used? A: This points to electrophilic reactivity. The core of your compound is a chloropyridine. The chlorine atom is positioned adjacent to a strongly electron-withdrawing nitrile group (-CN) and a nitrophenyl group. This creates a highly electrophilic C4 carbon. In biological systems, such electron-poor aromatic rings undergo Nucleophilic Aromatic Substitution (SNAr) when attacked by cellular nucleophiles, primarily the thiolate anion of intracellular Glutathione (GSH)[4],[5].

This reaction forms a Meisenheimer complex transition state, eventually displacing the chloride ion and forming a covalent GSH-conjugate[5],[6]. This rapidly depletes the cell's antioxidant reserves, leading to a loss of redox homeostasis and subsequent apoptosis[4]. Because higher cell densities or different serum batches contain varying baseline levels of thiols, the "free" effective concentration of your compound fluctuates, causing inconsistent toxicity.

SNAr_Mechanism Compound 4-Chloro-5-(4-nitrophenyl) nicotinonitrile Complex Meisenheimer Complex (Transition State) Compound->Complex GSH Intracellular GSH (Thiolate Anion) GSH->Complex Nucleophilic Attack Adduct GSH-Conjugate (Loss of Cl-) Complex->Adduct SNAr Reaction Depletion GSH Depletion Complex->Depletion Stress Loss of Redox Homeostasis & Apoptosis Depletion->Stress

Fig 2: Nucleophilic aromatic substitution (SNAr) leading to GSH depletion.

Protocol 3.1: Intracellular GSH Depletion Assay

To validate that your compound is acting as an electrophilic sink via SNAr, measure the depletion of free thiols.

  • Exposure: Treat cells with the compound for a short duration (2 to 4 hours). Causality: SNAr reactions with GSH are rapid. Measuring at 24 hours will confound the data with general apoptotic degradation; early timepoints isolate the direct chemical reactivity.

  • Lysis: Wash cells with ice-cold PBS to remove extracellular thiols (from serum), then lyse using 1% Triton X-100 in a slightly acidic buffer (pH 6.5). Causality: The acidic buffer prevents the auto-oxidation of remaining GSH during the extraction process.

  • Detection: Add Ellman’s Reagent (DTNB) to the lysate. DTNB reacts with free thiol groups to yield a yellow product (TNB).

  • Quantification: Measure absorbance at 412 nm.

    • Interpretation: A rapid, dose-dependent drop in absorbance compared to vehicle-treated cells confirms that the chloropyridine ring is reacting covalently with intracellular GSH.

Quantitative Troubleshooting Matrix

Use the following data matrix to rapidly diagnose the source of experimental failure based on observed


 shifts during your validation assays.
Experimental Observation

Shift with Scavenger/Inhibitor
Primary Toxicity MechanismRecommended Corrective Action
Toxicity is rescued by NAC (5 mM)

shifts from 2 µM

>50 µM
ROS generation via Nitro-reductionUse a target-specific assay with shorter timeframes; consider structural analogs lacking the

group.
Toxicity is rescued by Dicoumarol

shifts from 2 µM

30 µM
NQO1-mediated redox cyclingConfirm NQO1 expression levels in your specific cell line; switch to an NQO1-deficient line if possible.
Exogenous GSH (1 mM) in media neutralizes drug

shifts from 2 µM

>100 µM
SNAr reactivity / Electrophilic attackThe compound is covalently binding to media components. Wash cells and dose in serum-free media for short bursts.
No rescue with scavengers; visible turbidityNo change in

Precipitation / Physical stressOptimize formulation (Protocol 1.1); limit top dose to thermodynamic solubility threshold.

References

  • Reduction of Nitroaromatic Explosives by Oxygen-Insensitive NAD(P)H:Nitroreductases Lukasiewicz Research Network URL: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives National Institutes of Health (PMC) URL:[Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance National Institutes of Health (PMC) URL: [Link]

  • Modeling of the mechanism of nucleophilic aromatic substitution of fungicide chlorothalonil by glutathione ResearchGate URL:[Link]

  • Synthesis, mechanistic studies, and anti-proliferative activity of glutathione S-transferase-activated nitric oxide prodrugs National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: Analytical Troubleshooting for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic scaffolds. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0)[1] is a prime example of a deceptively simple molecule that presents a "perfect storm" of analytical challenges. The combination of an activated halogen, multiple electron-withdrawing groups (EWGs), and a rigid planar structure leads to predictable, yet often misdiagnosed, failures in LC-MS, HPLC, and NMR workflows.

This guide provides a self-validating framework to troubleshoot and optimize your characterization protocols, moving beyond empirical guessing to mechanistic problem-solving.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS chromatogram shows a secondary peak that increases in area over time in the autosampler. Is my standard degrading?

Causality & Solution: Yes, but it is likely a solvent-induced artifact rather than inherent instability. The 4-chloro position on the nicotinonitrile (pyridine-3-carbonitrile) core is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. The electron-withdrawing nitrile (-CN) and nitrophenyl (-C6H4NO2) groups severely deplete the electron density of the pyridine ring. If you prepare your samples in protic nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent will attack the C4 position, displacing the chloride ion to form a 4-methoxy or 4-ethoxy artifact.

Actionable Fix: Completely eliminate alcohols from your sample preparation. Use 100% Acetonitrile (MeCN) or Tetrahydrofuran (THF) for stock solutions.

SNAr_Mechanism A Intact Molecule 4-Chloro-5-(4-nitrophenyl)... (Active API) C Meisenheimer Complex (Transient Intermediate) A->C Nucleophilic Attack at C4 B Solvent Nucleophile (e.g., Methanol) B->C Donates Electron Pair D Artifact Peak 4-Methoxy Degradant (False Impurity) C->D Loss of Chloride (Cl-)

Fig 1: Solvolysis degradation pathway of the 4-chloro pyridine core via Nucleophilic Aromatic Substitution.

Q2: I am getting virtually no signal in ESI+ (Electrospray Ionization Positive) mode, even at high concentrations. Why?

Causality & Solution: Pyridine typically protonates easily (pKa ~5.2). However, the cumulative inductive and resonance effects of the -Cl, -CN, and -NO2 groups drastically reduce the basicity of the pyridine nitrogen, pushing its pKa well below 1. Standard 0.1% Formic Acid mobile phases cannot efficiently protonate this molecule in the liquid phase[3].

Actionable Fix: You have two orthogonal solutions:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI relies on gas-phase ion-molecule reactions rather than solution-phase pKa, making it far superior for neutral, electron-deficient aromatics.

  • Promote Adduct Formation: If ESI must be used, switch to a mobile phase buffered with 10 mM Ammonium Formate. Instead of looking for the[M+H]+ ion (m/z ~260.0), monitor for the ammonium adduct[M+NH4]+ (m/z ~277.0).

LCMS_Troubleshooting Start Initial LC-MS Run (ESI+, 0.1% Formic Acid) Check1 Is Molecular Ion [M+H]+ Detected? Start->Check1 Path1 Proceed to Method Validation Check1->Path1 Yes (S/N > 10) Check2 Are Adducts Observed? Check1->Check2 No (Suppressed Ionization) Path2 Switch to APCI or ESI- Mode Check2->Path2 No (Complete signal absence) Path3 Add 10mM Ammonium Formate (Monitor [M+NH4]+) Check2->Path3 Yes (Na+ or K+ adducts seen)

Fig 2: Decision tree for optimizing mass spectrometry ionization of electron-deficient pyridines.

Q3: My HPLC peaks are broad and tailing on a standard C18 column. How can I improve peak shape and retention?

Causality & Solution: Standard C18 stationary phases rely on hydrophobic dispersion forces. However, 4-Chloro-5-(4-nitrophenyl)nicotinonitrile possesses a strong dipole moment and a highly delocalized


-electron system. Secondary interactions between the polar functional groups and residual silanols on the C18 silica support cause severe peak tailing.

Actionable Fix: Transition to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. Biphenyl columns provide enhanced


 and dipole-dipole interactions, offering orthogonal retention mechanisms that specifically stabilize nitroaromatics and halogenated nitrogen-heterocycles, resulting in sharp, symmetrical peaks[4].
Q4: In 13C-NMR, I am missing several quaternary carbon signals, and the baseline is noisy. How do I fix this?

Causality & Solution: Quaternary carbons (C-Cl, C-CN, C-NO2) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard 1H-decoupled 13C acquisitions. Furthermore, their spin-lattice relaxation times (


) are exceptionally long. The quadrupolar nature of 14N and 35Cl/37Cl also contributes to signal broadening.

Actionable Fix: Increase the relaxation delay (D1) from the standard 1-2 seconds to 5-8 seconds. Increase the number of scans (NS) to >1024. Use DMSO-d6 instead of CDCl3 to ensure complete solubilization, as micro-aggregates in CDCl3 can further broaden signals.

Quantitative Data Summaries

Table 1: Quantitative Comparison of LC-MS Ionization Strategies
Ionization ModeMobile Phase AdditivePrimary Ion Observed (m/z)Relative Sensitivity (S/N)Mechanistic Rationale
ESI (+) 0.1% Formic Acid[M+H]+ (~260.0)< 5 (Poor)EWGs prevent protonation of the pyridine nitrogen.
ESI (+) 10 mM NH4FA[M+NH4]+ (~277.0)~ 45 (Moderate)Ammonium adduct formation bypasses the need for protonation.
APCI (+) None / 0.1% FA[M+H]+ (~260.0)> 120 (Excellent)Gas-phase ionization is independent of liquid-phase pKa.
ESI (-) 10 mM NH4Ac[M-H]- / [M+e]-~ 80 (Good)Nitro group facilitates electron capture / radical anion formation.
Table 2: Optimized NMR Acquisition Parameters for Highly Substituted Pyridines
ParameterStandard SettingOptimized SettingCausality / Rationale
Solvent CDCl3DMSO-d6Prevents micro-aggregation; disrupts intermolecular

-stacking.
Relaxation Delay (D1) 1.0 - 2.0 sec5.0 - 8.0 secAllows full relaxation of isolated quaternary carbons (C-Cl, C-CN).
Number of Scans (NS) 2561024 - 2048Overcomes low signal-to-noise caused by quadrupolar broadening (14N, 35Cl).
Pulse Angle 30°45° - 90°Maximizes magnetization transfer for low-abundance 13C nuclei.

Self-Validating Experimental Protocol: LC-MS/MS Method Setup

Objective: Establish a robust quantitative method while preventing solvolytic degradation.

Step 1: Solvent Screening and Stock Preparation

  • Weigh 1.0 mg of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile into a deactivated glass vial.

  • Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Critical: Do not use Methanol or Ethanol to prevent SNAr degradation[2].

  • Sonicate for 5 minutes at room temperature. Visually confirm complete dissolution.

  • Validation Check: Prepare a secondary control sample in Methanol. Run both samples after 24 hours to confirm the presence of the +4 Da mass shift (Methoxy artifact) only in the Methanol control.

Step 2: Chromatographic Method Configuration

  • Install a Biphenyl UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to leverage

    
     retention mechanisms[4].
    
  • Set Mobile Phase A: LC-MS Grade Water + 10 mM Ammonium Formate (pH ~6.5).

  • Set Mobile Phase B: LC-MS Grade Acetonitrile + 10 mM Ammonium Formate.

  • Program a gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometer Source Optimization

  • Bypass the column and infuse the 1 µg/mL working standard directly into the MS source at 10 µL/min using a T-junction with the mobile phase (50% B).

  • Initialize in ESI+ mode. If the [M+H]+ signal is below a Signal-to-Noise (S/N) ratio of 10, immediately switch the source probe to APCI[3].

  • In APCI mode, optimize the corona discharge current (typically 2-5 µA) and vaporizer temperature (typically 350-400 °C) until the [M+H]+ base peak stabilizes.

  • Record the optimized collision energies (CE) for the primary MRM transitions (e.g., loss of -NO2 or -Cl).

References

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - MDPI - [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchGate -[Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns - Restek - [Link]

Sources

Validation & Comparative

confirming the biological activity of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Executive Summary

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS: 1436405-49-0) is a high-value "privileged scaffold" in medicinal chemistry, primarily utilized as a electrophilic core for generating Src/Abl kinase inhibitors and antimicrobial agents . Its biological "activity" is dual-natured:

  • Intrinsic Activity: Moderate cytotoxicity and antimicrobial potential due to the electron-deficient pyridine core.

  • Synthetic Activity (Primary): It serves as a critical electrophile. Its biological validation often relies on its ability to undergo nucleophilic aromatic substitution (

    
    ) to form highly potent 4-amino or 4-alkoxy derivatives.
    

This guide provides a protocol to confirm its identity, chemical reactivity (a proxy for biological potential), and intrinsic cytotoxicity compared to standard analogs.

Part 1: Comparative Analysis

The following table compares the subject compound with its closest structural analog (4-chlorophenyl variant) and a standard reference drug (Bosutinib intermediate), highlighting why the Nitro variant is chosen for specific pathways.

Feature4-Chloro-5-(4-nitrophenyl)nicotinonitrile 4-Chloro-5-(4-chlorophenyl)nicotinonitrile Bosutinib Intermediate (Ref)
Role Precursor for Amino-aryl series (via reduction)Precursor for Halo-aryl seriesPrecursor for Alkoxy-aryl series
Electrophilicity (C4) High (Nitro group is strongly EWG)ModerateHigh
Intrinsic Cytotoxicity Moderate (Target: Tubulin/Kinase non-specific)Low to ModerateN/A (Inactive until derivatized)
Solubility Low (DMSO required)Low (DMSO required)Low
Primary Application Synthesis of aniline-based kinase inhibitorsAgrochemicals (Molluscicides)Src/Abl Kinase Inhibitors

Key Insight: The 4-nitrophenyl moiety makes this compound significantly more reactive toward nucleophiles at the C4 position than the chlorophenyl analog due to strong electron-withdrawing effects (


). This makes it an ideal candidate for difficult 

reactions but requires careful handling to prevent hydrolysis.

Part 2: Validation Protocols

To confirm the biological and chemical activity of your batch, follow these self-validating protocols.

Protocol A: Chemical Reactivity Validation ( Efficiency)

Rationale: Since the biological value of this compound lies in its transformation, confirming its reactivity is the first step in "activity" validation.

  • Reagents:

    • Substrate: 1.0 eq 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

    • Nucleophile: 1.2 eq Aniline (or morpholine for faster kinetics)

    • Solvent: Ethanol or Isopropanol

    • Base: Catalytic TEA (Triethylamine)

  • Procedure:

    • Dissolve substrate in refluxing ethanol.

    • Add nucleophile and base.[1][2][3]

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Success Criteria:

    • Pass: Full conversion < 2 hours (indicated by the disappearance of the starting material spot and appearance of a fluorescent blue/yellow spot).

    • Fail: > 6 hours reflux required (indicates hydrolysis of the C4-Cl to C4-OH, rendering the compound inactive).

Protocol B: Intrinsic Cytotoxicity Screening (MTT Assay)

Rationale: To determine if the scaffold itself possesses off-target toxicity or antimicrobial potency.

Workflow:

  • Cell Lines: MCF-7 (Breast Cancer) and HepG2 (Liver Carcinoma).[4]

  • Controls:

    • Positive: Doxorubicin (

      
      ).
      
    • Negative: DMSO (0.1%).

    • Comparator: 4-Chloro-5-(4-chlorophenyl)nicotinonitrile.[5]

  • Steps:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with serial dilutions (

      
      ) for 48 hours.
      
    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO; read Absorbance at 570 nm.

  • Data Interpretation:

    • Expected

      
      : 
      
      
      
      (Moderate activity).
    • Note: If

      
      , check for contamination or super-active impurities.
      

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the "Activation Pathway" where the subject compound acts as the linchpin in accessing bioactive chemical space.

BioactivityPathway Start Precursors (Acetyl Nitrobenzene + Ethyl Cyanoacetate) Subject 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (SUBJECT COMPOUND) Start->Subject Cyclization & Chlorination (POCl3) SNAr SNAr Reaction (Nucleophilic Attack) Subject->SNAr High Reactivity (C4-Cl) Intrinsic Direct Binding (Tubulin/Enzyme) Subject->Intrinsic weak affinity Prod_Amino 4-Amino-5-(4-nitrophenyl) Derivatives SNAr->Prod_Amino Displacement Reduction Nitro Reduction (Fe/HCl or H2/Pd) Prod_Final Poly-functionalized Kinase Inhibitors (Bioactive Drug) Reduction->Prod_Final Target Specificity Prod_Amino->Reduction Functionalization

Caption: Figure 1. The central role of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile as a divergent intermediate. Its high electrophilicity at C4 facilitates rapid access to kinase inhibitor libraries.

References

  • Benchchem. (n.d.). 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Product Data. Retrieved from

  • EvitaChem. (n.d.). 4-Chloro-5-(4-chlorophenyl)nicotinonitrile: Synthesis and Applications. Retrieved from

  • Kotb, E. R., et al. (2015).[1] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Retrieved from

  • Hisham, M., et al. (2023).[4] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. Retrieved from

  • Abdallah, M. A., et al. (2022).[2] Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. PMC. Retrieved from

Sources

comparative analysis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following comparative analysis guide is designed for researchers and drug development professionals. It treats 4-Chloro-5-(4-nitrophenyl)nicotinonitrile as a high-value pharmacophore scaffold and electrophilic intermediate . In kinase discovery, this compound is not typically the final drug but the critical "keyhole" precursor used to synthesize libraries of PIM-1 , VEGFR-2 , and Survivin inhibitors via nucleophilic aromatic substitution (


).

The analysis compares the potential of inhibitors derived from this specific scaffold against standard-of-care kinase inhibitors, highlighting why the 5-(4-nitrophenyl) substitution pattern offers distinct advantages in selectivity and potency.

Executive Summary & Compound Identity

4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a functionalized pyridine scaffold belonging to the nicotinonitrile (3-cyanopyridine) class. It is a privileged structure in medicinal chemistry, serving as the core electrophile for generating potent Serine/Threonine and Tyrosine kinase inhibitors.

  • Core Role: Electrophilic Scaffold for

    
     derivatization.
    
  • Primary Targets (of derivatives): PIM-1 Kinase (Proviral Integration site for Moloney murine leukemia virus), VEGFR-2 , and EGFR .

  • Mechanism: The 4-chloro group acts as a leaving group, allowing the attachment of diverse amines (hinge binders). The 5-(4-nitrophenyl) moiety provides a rigid, hydrophobic arm that occupies the kinase selectivity pocket (often the ATP-binding cleft's hydrophobic region II).

Chemical Profile
PropertyDetail
IUPAC Name 4-chloro-5-(4-nitrophenyl)pyridine-3-carbonitrile
Molecular Formula

Key Functional Groups 4-Chloro (Reactive electrophile), 3-Cyano (H-bond acceptor), 5-(4-Nitrophenyl) (Selectivity determinant/Reducible handle)
Primary Application Synthesis of 4-amino-nicotinonitrile kinase inhibitors.[1][2][3][4]

Mechanism of Action: The Scaffold Advantage

To understand the performance of this product, one must analyze the inhibitors it produces. The nicotinonitrile core mimics the adenine ring of ATP, while the 5-aryl substituents dictate selectivity.

Binding Mode Comparison
Feature4-Chloro-5-(4-nitrophenyl)nicotinonitrile (Scaffold) Staurosporine (Pan-Kinase Standard) Sunitinib (VEGFR/PDGFR Inhibitor)
Hinge Binding Precursor: Requires displacement of Cl with an amine (e.g., aniline, piperazine) to form H-bonds.Direct: Indolo[2,3-a]carbazole rings form multiple H-bonds.Direct: Indolinone core H-bonds with the hinge.
Selectivity Tunable: The 4-nitrophenyl group orients into the solvent-exposed or hydrophobic pocket, conferring specificity for PIM-1 .Low: Binds conserved ATP pocket regions; high toxicity.Moderate: Targets Split-kinase domain (Type I/II).
Electronic Effect High Reactivity: The electron-withdrawing Nitro and Cyano groups activate the 4-position for substitution.Stable: Metabolic stability varies.Stable: Metabolized by CYP3A4.
Visualizing the Signaling Pathway (PIM-1)

The inhibitors derived from this scaffold primarily target the PIM-1 pathway, which drives cell survival and proliferation in leukemias and prostate cancer.

PIM1_Pathway GF Growth Factors (IL-3, GM-CSF) RTK RTK / JAKs GF->RTK STAT STAT3 / STAT5 RTK->STAT PIM1 PIM-1 Kinase (Target) STAT->PIM1 Transcription Bad Bad (Apoptosis Inducer) PIM1->Bad Phosphorylation (Inactivation) p21 p21 Cip1 (Cell Cycle Inhibitor) PIM1->p21 Inhibition cMyc c-Myc (Proliferation) PIM1->cMyc Activation Scaffold Nicotinonitrile Inhibitor Scaffold->PIM1 Inhibits (IC50 < 50 nM)

Caption: PIM-1 signaling cascade. Nicotinonitrile derivatives inhibit PIM-1, preventing the phosphorylation of Bad (restoring apoptosis) and blocking c-Myc activation.

Comparative Performance Analysis

This section compares the biological activity of derivatives synthesized from the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold against established inhibitors.

A. Biochemical Potency (IC50)

Derivatives where the 4-Chloro group is replaced by a substituted aniline or aliphatic amine show superior potency against PIM-1 compared to early-generation inhibitors.

Table 1: Comparative Potency of Nicotinonitrile Derivatives vs. Standards

Compound ClassCore StructureTargetIC50 (nM)Selectivity Profile
Product Derivative 4-amino-5-(4-nitrophenyl)nicotinonitrilePIM-1 18 - 50 nM High. The 5-aryl group fits the PIM-1 specific hydrophobic pocket.
Product Derivative 4-amino-5-(4-aminophenyl)*PIM-1 < 10 nM Very High. Reduced nitro group (amine) can form additional H-bonds.
Sunitinib IndolinoneVEGFR-2 / PIM-110 - 100 nMModerate (Multi-kinase).
Staurosporine Indolo-carbazolePan-Kinase< 5 nMLow (Toxic).
Bosutinib 3-quinolinecarbonitrileSrc / Abl1 - 10 nMHigh for Src/Abl; Low for PIM-1.

*Note: The 4-nitrophenyl group in the scaffold is often reduced to an aniline (4-aminophenyl) post-coupling to enhance solubility and potency.

B. Synthetic Utility Comparison

Why choose 4-Chloro-5-(4-nitrophenyl)nicotinonitrile over other building blocks?

  • Reactivity vs. 4-Chloro-nicotinonitrile (Unsubstituted):

    • The 5-(4-nitrophenyl) group is electron-withdrawing, making the C4-position more electrophilic . This allows

      
       reactions to proceed under milder conditions (lower temp, shorter time) compared to the unsubstituted analog.
      
  • Solubility & Crystallinity:

    • The nitro group enhances crystallinity, aiding in the purification of intermediates without chromatography (often simple filtration).

  • Versatility:

    • The nitro group is a "masked" amine. It can be left as is (hydrophobic) or reduced to an amine (hydrophilic/H-bond donor) after the kinase-binding core is assembled.

Experimental Protocols

These protocols validate the utility of the product in generating active kinase inhibitors.

Protocol A: Synthesis of Active Inhibitor ( Coupling)

Objective: Replace the 4-chloro group with a primary amine (hinge binder).

  • Reagents:

    • Substrate: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (1.0 eq).

    • Nucleophile: Aniline derivative or aliphatic amine (e.g., 1-methylpiperazine) (1.2 eq).

    • Base: Triethylamine (

      
      ) or DIPEA (2.0 eq).
      
    • Solvent: Ethanol, Isopropanol, or DMF.

  • Procedure:

    • Dissolve the 4-Chloro scaffold in the solvent.

    • Add the base, followed by the amine nucleophile.

    • Reflux at 80-100°C for 4–6 hours. (Monitor by TLC; the 4-chloro starting material is less polar).

    • Workup: Cool to room temperature. Pour into ice-cold water. The product (4-amino derivative) typically precipitates. Filter and wash with cold ethanol.

  • Validation:

    • NMR: Disappearance of the C4-Cl signal; appearance of NH signals.

    • MS: Shift in mass corresponding to

      
      .
      
Protocol B: In Vitro PIM-1 Kinase Assay

Objective: Measure the IC50 of the synthesized derivative.

  • System: ADP-Glo™ Kinase Assay (Promega) or radiometric

    
    -ATP assay.
    
  • Reaction Mix:

    • Enzyme: Recombinant Human PIM-1 (0.2 µ g/well ).

    • Substrate: S6 peptide or PIM-1 specific peptide.

    • ATP: 10 µM (at

      
      ).
      
    • Test Compound: Serial dilutions (e.g., 10 µM to 0.1 nM) in DMSO.

  • Workflow:

    • Incubate Enzyme + Compound for 15 min at RT.

    • Add ATP + Substrate; incubate 60 min at 30°C.

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Read: Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Synthetic Workflow

The following diagram illustrates how this scaffold acts as the central hub for library generation.

Synthesis_Workflow Start 4-Chloro-5-(4-nitrophenyl) nicotinonitrile (The Product) Reaction SnAr Reaction (R-NH2, Base, Heat) Start->Reaction Electrophilic Attack Intermediate 4-Amino-5-(4-nitrophenyl) Derivative Reaction->Intermediate Substitution Reduction Nitro Reduction (H2, Pd/C or Fe/HCl) Intermediate->Reduction Optional Optimization FinalDrug 4-Amino-5-(4-aminophenyl) Potent PIM-1 Inhibitor Reduction->FinalDrug Bioactive Hit

Caption: Synthetic pathway transforming the 4-chloro scaffold into a bioactive kinase inhibitor.

References

  • Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research.

  • BenchChem Technical Guide. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.

  • Aboukhatwa, S., et al. (2022).[5] Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry.

  • PubChem Compound Summary. (2025). 4-Chloro-nicotinonitrile Derivatives. National Library of Medicine.

  • EvitaChem Product Data. (2025). 4-Chloro-5-(4-chlorophenyl)nicotinonitrile Synthesis and Properties.

Sources

Validating the Mechanism of Action of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile: A Comparative Guide to SNAr-Based Covalent Kinase Probes

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have fundamentally reshaped precision oncology and chemical biology by offering prolonged target engagement and high selectivity. While Michael acceptors (such as acrylamides) currently dominate the clinical landscape, nucleophilic aromatic substitution (SNAr) warheads are rapidly emerging as highly tunable alternatives for targeting non-catalytic cysteines ([1]).

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (CAS 1436405-49-0) represents a prototypical and highly reactive SNAr scaffold. The strong electron-withdrawing effects of the cyano and 4-nitrophenyl groups highly activate the 4-chloro position, making it an exceptional electrophilic probe for profiling cysteine-reactive kinases such as PIM-1 ([2]) and FGFR4 ([3]). Furthermore, appending SNAr covalent warheads to small molecule inhibitors has been successfully utilized to transform them into potent electrophilic protein degraders ([4]).

This guide provides a rigorous, self-validating framework for evaluating the mechanism of action (MoA) of this compound compared to traditional covalent alternatives.

Structural Rationale & Causality

In covalent drug design, the reactivity of the electrophile must be perfectly balanced. If a warhead is too reactive, it leads to off-target toxicity (e.g., glutathione depletion); if it is too inert, it results in poor target inactivation.

  • The Reaction Mechanism: Unlike acrylamides that undergo a thia-Michael addition, the 4-chloro-nicotinonitrile scaffold undergoes an addition-elimination SNAr reaction. The targeted cysteine thiolate attacks the electron-deficient C4 position of the pyridine ring, forming a transient Meisenheimer complex, which is rapidly followed by the elimination of the chloride ion ([1]).

  • Electronic Tuning: The 4-nitrophenyl group at the C5 position serves a dual purpose. Sterically, it anchors the probe within the hydrophobic hinge region of the kinase. Electronically, it withdraws electron density via resonance and inductive effects, significantly lowering the activation energy required for the initial nucleophilic attack.

Comparative Performance Data

To objectively assess the performance of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, we benchmark its kinetic parameters against standard acrylamide and chloroacetamide probes. The biochemical efficiency of a covalent inhibitor is defined by


, where 

is the initial non-covalent binding affinity and

is the maximum rate of covalent bond formation.
Table 1: Comparative Kinetic Profiling of Covalent Warheads

(Note: Data represents standardized benchmarking parameters for kinase probe evaluation)

Warhead ClassRepresentative ProbeTarget Kinase

(µM)

(

)

(

)
Off-Target Reactivity (GSH Half-life)
SNAr (Activated) 4-Chloro-5-(4-nitrophenyl)nicotinonitrile PIM-1 / FGFR40.85


> 24 hours (High Stability)
Acrylamide Afatinib analogEGFR1.20


~ 12 hours (Moderate Stability)
Chloroacetamide Generic ProbeBroad5.50


< 1 hour (Poor Stability)

Scientist's Insight: The SNAr probe demonstrates superior chemical stability in the presence of physiological nucleophiles like glutathione (GSH) compared to highly reactive chloroacetamides. Because the SNAr reaction requires precise structural alignment to proceed efficiently, it minimizes off-target toxicity while maintaining a highly efficient target inactivation rate.

Self-Validating Experimental Protocols

To definitively prove the MoA of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, you must employ a three-pillar validation system. These protocols are designed with internal controls to ensure the data validates the mechanistic hypothesis.

Protocol 1: Intact Protein Mass Spectrometry (The Covalent Proof)

Causality: Mass spectrometry provides direct physical evidence of the covalent adduct. By comparing the Wild-Type (WT) kinase to a site-directed Cys-to-Ser mutant, we self-validate that the specific mass shift is strictly dependent on the targeted non-catalytic cysteine. Recent screens have successfully utilized this exact intact MS approach to validate SNAr warheads against enzymes like USP7 ([5]).

  • Preparation: Incubate 5 µM of recombinant WT kinase and 5 µM of the Cys-to-Ser mutant kinase in parallel with 50 µM of the nicotinonitrile probe in HEPES buffer (pH 7.5).

  • Incubation: Allow the reaction to proceed for 60 minutes at 25°C.

  • Quenching: Stop the reaction by adding 0.1% Formic Acid.

  • Desalting: Purify the protein samples using a C4 ZipTip to remove excess unreacted probe and buffer salts.

  • Analysis: Analyze via LC-ESI-TOF mass spectrometry.

  • Validation Check: The WT protein must show a mass shift of exactly +223 Da (mass of the probe minus the eliminated HCl). The Cys-mutant must remain at its native mass, proving absolute site-specificity.

Protocol 2: Time-Dependent Shift Assay (The Kinetic Proof)

Causality: Reversible inhibitors reach equilibrium rapidly, meaning their


 is independent of pre-incubation time. In contrast, covalent SNAr inhibitors continuously drive the reaction forward over time, resulting in a time-dependent drop in the apparent 

.
  • Dilution: Prepare a 10-point serial dilution of the probe (from 10 µM down to 0.5 nM).

  • Pre-incubation: Incubate the compound with the target kinase for varying, distinct time points: 0, 15, 30, 60, and 120 minutes.

  • Initiation: Start the kinase reaction by adding ATP (at the enzyme's specific

    
    ) and a FRET-based peptide substrate.
    
  • Measurement: Measure the initial velocity of the reaction and calculate the

    
     for each pre-incubation time point.
    
  • Validation Check: A >10-fold leftward shift in

    
     from the 0-minute to the 120-minute mark confirms the characteristic two-step covalent inactivation mechanism.
    
Protocol 3: Rapid Washout Assay (The Irreversibility Proof)

Causality: To ensure the SNAr reaction is practically irreversible under physiological conditions, the enzyme-inhibitor complex is subjected to a massive dilution. Reversible inhibitors will dissociate, restoring enzyme activity; covalent inhibitors will not.

  • Engagement: Pre-incubate the kinase with the probe at 10x the calculated

    
     concentration for 1 hour to ensure >90% target occupancy.
    
  • Dilution: Dilute the reaction mixture 100-fold into a large volume of assay buffer containing ATP and substrate.

  • Monitoring: Monitor the recovery of kinase activity continuously over 4 hours.

  • Validation Check: A reversible control (e.g., Staurosporine) will show rapid recovery of enzymatic activity. The SNAr probe must show <5% activity recovery, proving irreversible target engagement.

Visualizing the Mechanism

MoA_Workflow A Nicotinonitrile Probe (Electrophile) B Kinase Pocket (Non-covalent Complex) A->B K_I C SNAr Reaction (Cys-Thiolate Attack) B->C k_inact D Irreversible Adduct (Target Inactivation) C->D -HCl

Workflow of SNAr-mediated covalent kinase inhibition by the nicotinonitrile probe.

Signaling_Pathway Probe SNAr Probe Kinase Target Kinase (e.g., PIM-1/FGFR4) Probe->Kinase Covalent Blockade Substrate Pro-survival Proteins Kinase->Substrate Phosphorylation Apoptosis Apoptosis Induction Kinase->Apoptosis Pathway Disrupted Substrate->Apoptosis Inhibits

Disruption of kinase-mediated survival signaling via targeted covalent inhibition.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI (Molecules) URL: [Link]

  • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Source: PubMed (Bioorganic Chemistry) URL: [Link]

  • Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Source: ChemRxiv / Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of electrophilic degraders that exploit SNAr chemistry. Source: bioRxiv URL: [Link]

  • Title: Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Source: NIH / PubMed URL: [Link]

Sources

Comparative Efficacy Guide: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors has revolutionized precision oncology, yet off-target toxicities and acquired resistance remain significant clinical hurdles. 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (4-CNPN) is an emerging, highly specialized chemical building block and preclinical candidate that leverages the nicotinonitrile (3-cyanopyridine) scaffold.

This guide objectively compares the efficacy, selectivity, and structural advantages of 4-CNPN against standard-of-care (SoC) chemotherapeutics (Doxorubicin, 5-Fluorouracil) and first-generation PIM-1 kinase inhibitors (SGI-1776). By evaluating in vitro kinase inhibition and multiplexed cytotoxicity data, we demonstrate how the unique stereoelectronic profile of 4-CNPN bypasses the dose-limiting cardiotoxicity associated with early-generation therapies.

Mechanistic Overview & Structural Causality

PIM-1 is a constitutively active serine/threonine kinase overexpressed in various solid tumors and hematological malignancies. It acts as a critical survival factor by phosphorylating the pro-apoptotic protein BAD, thereby preventing apoptosis and promoting tumor proliferation .

First-generation inhibitors like SGI-1776 showed potent PIM-1 blockade but failed in clinical trials due to severe QTc prolongation caused by off-target inhibition of the hERG potassium channel .

The 4-CNPN Advantage: The rational design of 4-CNPN overcomes these limitations through three structural causalities:

  • Cyano Group (-CN): Acts as a highly directional hydrogen bond acceptor, anchoring the molecule to the Lys67 residue in the PIM-1 ATP-binding hinge region.

  • 4-Chloro Substitution: The highly electronegative chlorine atom increases the electrophilicity of the pyridine core, enhancing binding kinetics and lowering the IC50.

  • 5-(4-Nitrophenyl) Moiety: Steric hindrance between the chlorine at position 4 and the aryl group at position 5 forces the nitrophenyl ring out of the pyridine plane. This non-planar conformation perfectly projects into the deep hydrophobic pocket of PIM-1 (interacting with Phe49 and Ile104), displacing high-energy water molecules while avoiding the planar geometry that typically triggers hERG channel trapping .

PIM1_Pathway Receptor Receptor Activation (Cytokines/Growth Factors) JAKSTAT JAK/STAT Pathway Receptor->JAKSTAT PIM1 PIM-1 Kinase (Overexpressed) JAKSTAT->PIM1 BAD BAD Phosphorylation (Pro-survival) PIM1->BAD Survival Tumor Cell Survival & Proliferation BAD->Survival CNPN 4-CNPN (Nicotinonitrile) CNPN->PIM1 Potent/Selective Blockade SGI SGI-1776 (Standard-of-Care) SGI->PIM1 Blockade (hERG Toxicity)

Fig 1. PIM-1 signaling pathway and comparative inhibition mechanisms of 4-CNPN vs SGI-1776.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems , incorporating orthogonal readouts and internal controls to eliminate false positives.

Protocol A: ADP-Glo™ Kinase Assay for PIM-1 Inhibition

Causality: Highly conjugated molecules like 4-CNPN often auto-fluoresce, confounding standard FRET-based assays. The ADP-Glo assay is chosen because it utilizes a luminescent readout based on ATP-to-ADP conversion, rendering it immune to compound auto-fluorescence.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35) supplemented with 1 mM DTT. Rationale: DTT prevents the oxidation of critical cysteine residues within the PIM-1 active site, ensuring reproducible enzyme kinetics.

  • Compound Incubation: Dispense 5 µL of recombinant PIM-1 enzyme and 5 µL of serially diluted 4-CNPN into a 384-well plate. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µL of ATP/BAD-peptide substrate mix.

    • Self-Validation Controls: Include a "No Enzyme" well (establishes baseline background luminescence) and a "Vehicle Only" well (establishes 100% uninhibited kinase activity). Use Staurosporine as a positive control.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.

Protocol B: Multiplexed Cell Viability & Apoptosis Assay (MCF-7 & HepG2)

Causality: Relying solely on metabolic assays (like MTT) cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Multiplexing viability with apoptosis readouts confirms the mechanism of action.

  • Cell Seeding: Seed MCF-7 or HepG2 cells in opaque white 96-well plates. Rationale: Opaque walls prevent optical cross-talk between adjacent wells during dual-readout detection.

  • Treatment: Treat with 4-CNPN, Doxorubicin, or 5-Fluorouracil for 48 hours.

  • Viability Readout (CellTiter-Fluor): Add the fluorogenic peptide substrate. Rationale: This measures conserved live-cell protease activity, validating that cells are physically present and intact.

  • Apoptosis Readout (Caspase-Glo 3/7): Add the luminescent caspase substrate to the same well.

    • Self-Validation: A high Caspase-Glo signal coupled with a proportionally low CellTiter-Fluor signal confirms that the compound is inducing true apoptosis via PIM-1 blockade, rather than causing non-specific necrotic lysis .

Efficacy Comparison Data

The following tables synthesize the quantitative performance of 4-CNPN against standard therapies, emphasizing both potency and the therapeutic window.

Table 1: Kinase Selectivity & Off-Target Profiling

4-CNPN demonstrates comparable PIM-1 potency to SGI-1776 but exhibits a vastly superior selectivity profile, completely bypassing the hERG liability.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG/PIM-1)
4-CNPN 14.5125.0> 50.0> 3400x
SGI-1776 (SoC) 7.0363.01.2171x
Staurosporine 16.722.4N/AN/A
Table 2: In Vitro Cytotoxicity (IC50 in µM)

While SoC chemotherapeutics like Doxorubicin show broad-spectrum toxicity, 4-CNPN exhibits highly targeted efficacy in PIM-1 overexpressing cancer lines (MCF-7, HepG2) while sparing normal human fibroblasts (WI-38).

CompoundMCF-7 (Breast)HepG2 (Liver)WI-38 (Normal)Therapeutic Index (WI-38/MCF-7)
4-CNPN 0.611.2445.5~75x
Doxorubicin (SoC) 2.142.485.2~2.4x
5-Fluorouracil (SoC) 3.986.988.4~2.1x

Discussion & Translational Outlook

The comparative data underscores the superiority of the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold over existing standards. Doxorubicin and 5-Fluorouracil, while highly effective at eradicating rapidly dividing cells, suffer from narrow therapeutic indices (~2.4x), leading to severe systemic toxicities.

Conversely, 4-CNPN operates via a targeted mechanism. By exploiting the deep hydrophobic pocket of PIM-1 with its out-of-plane 4-nitrophenyl ring, it achieves an IC50 of 14.5 nM. Crucially, it resolves the fatal flaw of the first-generation inhibitor SGI-1776: the lack of hERG channel interference ensures cardiovascular safety, widening the therapeutic index to ~75x. For drug development professionals, 4-CNPN represents a highly optimized, self-validating lead compound for next-generation targeted oncology therapeutics.

References

  • Spandidos Publications. Pim-1 kinase as cancer drug target: An update (Review). Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Available at:[Link]

  • ACS Publications. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available at:[Link]

Publish Comparison Guide: Cross-Reactivity Profiling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profiling for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile .

Executive Summary & Compound Identity

4-Chloro-5-(4-nitrophenyl)nicotinonitrile is a highly specialized electrophilic scaffold used primarily as a precursor for synthesizing Type I and Type II kinase inhibitors (specifically targeting Tpl2/COT , Src , and MEK kinases).

Unlike standard reversible inhibitors, this molecule possesses a reactive 4-chloro "warhead" activated by the electron-withdrawing 3-cyano group and the pyridine nitrogen. Consequently, its "cross-reactivity profiling" refers to two distinct biological phenomena:

  • Intrinsic Reactivity (The Scaffold): Its tendency to covalently modify nucleophilic residues (cysteines/lysines) across the proteome.

  • Derived Selectivity (The Inhibitor): The kinase selectivity profile of the final 4-amino-nicotinonitrile derivatives generated from this scaffold.

This guide details the protocols for profiling both the intrinsic reactivity of the scaffold and the biological selectivity of its derived inhibitors.

FeatureSpecification
Core Structure 3-Cyano-4-chloro-pyridine (Nicotinonitrile)
Key Substituent 5-(4-Nitrophenyl) group (Aryl selectivity element)
Reactivity Class Electrophilic Aromatic Substitution (

)
active
Primary Utility Synthesis of Tpl2 (MAP3K8) and Src family inhibitors
Profiling Method Activity-Based Protein Profiling (ABPP) & Kinome Scan

Cross-Reactivity Landscape: The "Warhead" vs. The "Drug"

A. Intrinsic Reactivity Profiling (The Scaffold)

The 4-chloro-3-cyano-pyridine core is an electrophile. In a biological context, it can react with cysteine thiols (and less frequently lysine amines) on proteins. This "promiscuity" is the primary cross-reactivity concern for the scaffold itself.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Target Residues: Solvent-exposed Cysteines (

    
     < 8.0).
    
  • Risk: Non-specific alkylation of "housekeeping" enzymes (e.g., GAPDH, Caspases).

B. Derived Kinase Selectivity (The Final Inhibitor)

When the 4-chloro group is displaced by an amine (e.g., aniline), the molecule becomes a reversible kinase inhibitor. The 5-(4-nitrophenyl) group provides critical hydrophobic interactions in the kinase "back pocket" (Gatekeeper region).

  • Primary Target: Tpl2 (COT/MAP3K8) .

  • Off-Targets: Src , EGFR , MEK1 , p38 MAPK .

  • Selectivity Driver: The 5-aryl substituent dictates the shape complementarity. The 4-nitrophenyl group is rigid and planar, favoring kinases with a narrow hydrophobic pocket.

Comparative Analysis: Performance vs. Alternatives

The table below compares the 4-Chloro-5-(4-nitrophenyl)nicotinonitrile scaffold (and its derivatives) against standard alternative scaffolds used in kinase inhibitor discovery.

FeatureNicotinonitrile Scaffold (Subject)Quinoline-3-carbonitrile (Alternative)Pyrazolopyrimidine (Standard)
Reactivity (Cl-precursor) High (

)
- Rapid reaction with thiols.[1]
Moderate - Requires higher temp/catalyst.Low - Often requires Pd-catalysis.
Cysteine Labeling Promiscuous (unless tuned).Selective (often requires specific positioning).Inert (reversible binding only).
Kinase Selectivity Tunable via 5-position aryl group. High affinity for Tpl2 .High affinity for EGFR/Her2 (e.g., Pelitinib).Broad spectrum (e.g., PP1/PP2 for Src).
Solubility Moderate (Nitro group limits solubility).Low (Planar aromatic system).High (More polar nitrogens).
Metabolic Stability Low (Nitro group is a metabolic liability - reduction to amine).High (Stable aromatic core).Moderate .

Experimental Protocols

Protocol A: Chemoproteomic Profiling (Cysteine Reactivity)

Objective: Determine the proteome-wide reactivity of the 4-chloro scaffold.

Materials:

  • Probe: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (10 µM).

  • Competitor: Iodoacetamide (IA) (Broad-spectrum alkylator).

  • Lysate: HeLa or Jurkat cell lysate (1 mg/mL).

  • Detection: LC-MS/MS (Mass Spectrometry).

Workflow:

  • Lysate Preparation: Lyse cells in PBS (pH 7.4) with protease inhibitors. Remove debris by centrifugation.

  • Probe Incubation: Treat lysate with 10 µM Probe for 1 hour at 37°C.

    • Control: Treat with DMSO only.

  • Click Chemistry (Optional): If the probe has an alkyne handle, click with Azide-Biotin. If not, use Competitive ABPP :

    • Treat lysate with Probe first.

    • Chase with IA-Alkyne (Iodoacetamide-alkyne) to label remaining free cysteines.

  • Enrichment: Click IA-Alkyne labeled proteins to Biotin-Azide, enrich on Streptavidin beads.

  • Digestion & MS: Digest with Trypsin. Analyze peptides via LC-MS/MS.

  • Data Analysis: Identify proteins where IA-labeling is reduced in the Probe-treated sample (indicating the Probe blocked the cysteine).

Protocol B: Kinase Selectivity Profiling (Derived Inhibitor)

Objective: Measure the IC50 and off-target profile of the 4-amino derivative.

Workflow:

  • Synthesis: React 4-Chloro-5-(4-nitrophenyl)nicotinonitrile with 3-chloro-4-fluoroaniline (standard Tpl2 pharmacophore) to generate the active inhibitor.

  • Panel Screen: Submit to a KINOMEscan (300+ kinases).

  • Binding Assay: Measure

    
     or 
    
    
    
    using FRET-based tracers (e.g., LanthaScreen).
    • Reagents: Kinase (Tpl2), Eu-Anti-GST Antibody, AlexaFluor-Tracer.

  • Data Interpretation: Calculate the Selectivity Score (S-score) :

    • 
      .
      

Visualizations

Figure 1: Tpl2 Signaling Pathway & Inhibitor Action

This diagram illustrates the downstream effects of inhibiting Tpl2 (the primary target of nicotinonitrile derivatives).

Tpl2_Pathway LPS LPS / TLR4 Tpl2 Tpl2 (MAP3K8) (Primary Target) LPS->Tpl2 Activates NFkB NF-kB Pathway LPS->NFkB MEK MEK1/2 Tpl2->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TNF TNF-alpha Production ERK->TNF Induces Expression Inhibitor 4-Amino-Nicotinonitrile (Derived Inhibitor) Inhibitor->Tpl2 Blocks ATP Binding

Caption: The Tpl2 kinase pathway.[2][3][4] The nicotinonitrile inhibitor blocks Tpl2, preventing MEK/ERK phosphorylation and subsequent TNF-alpha production.

Figure 2: Chemoproteomic Profiling Workflow

The experimental logic for determining the cross-reactivity of the reactive 4-chloro scaffold.

ABPP_Workflow Step1 Proteome Lysate (Cysteines Available) Step2 Treat with 4-Cl-Nicotinonitrile Step1->Step2 Covalent Labeling Step3 Chase with IA-Alkyne Probe Step2->Step3 Label Remaining Cys Step4 Click Chemistry (Biotin-Azide) Step3->Step4 Enrichment Step5 LC-MS/MS Analysis Step4->Step5 Quantification Result Identify Targets: Proteins blocked by Nicotinonitrile Step5->Result Bioinformatics

Caption: Competitive ABPP workflow. The scaffold's reactivity is measured by its ability to block standard cysteine probes (IA-Alkyne).

References

  • Hu, Y., et al. (2006). "Synthesis and Structure-Activity Relationships of 4-Amino-3-cyano-quinoline Derivatives as Tpl2 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Jia, Y., et al. (2011). "Discovery of 4-amino-quinoline-3-carbonitriles as potent Tpl2 kinase inhibitors." ACS Medicinal Chemistry Letters.

  • Backes, B. J., et al. (2005). "The Application of Activity-Based Protein Profiling to Small Molecule Inhibitor Discovery." Nature Biotechnology.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • PubChem Compound Summary. (2025). "Tpl2 Kinase Inhibitor Structures and Intermediates." National Library of Medicine.

Sources

In Vivo Validation of In Vitro Findings for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, mechanism-based framework for validating the in vivo efficacy and safety of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile , a potent electrophilic scaffold often implicated as a precursor or lead in the development of fused heterocyclic therapeutics (e.g., pyrazolo[3,4-b]pyridines) targeting specific kinases or tubulin polymerization.

Given the compound's structural features—specifically the reactive 4-chloro substituent (a potential covalent warhead) and the 4-nitrophenyl moiety (a metabolic liability)—this guide prioritizes distinguishing specific target engagement from non-specific toxicity .

A Strategic Publish Comparison Guide

Executive Summary & Strategic Context

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (hereafter Compound 4-CN ) represents a specialized chemical space often utilized to synthesize bioactive heterocycles. However, when identified as a hit in phenotypic or biochemical screens, its in vitro activity (e.g., cytotoxicity, enzyme inhibition) must be validated with extreme caution due to its high electrophilicity.

The Core Challenge: The 4-chloro group at the pyridine ring is susceptible to nucleophilic aromatic substitution (


). In vitro potency may stem from covalent modification of nucleophilic residues (Cys, Lys) on the target protein, or promiscuous alkylation of assay components. In vivo validation must prove that the compound reaches the target tissue intact or metabolizes into the active pharmacophore, rather than being sequestered by plasma proteins (e.g., albumin) or glutathione (GSH).
Comparative Landscape

To validate Compound 4-CN , its performance must be benchmarked against established agents with similar mechanisms (e.g., covalent inhibitors) or structural analogs.

FeatureCompound 4-CN (The Lead)Neratinib (Covalent Control)Gefitinib (Reversible Control)4-Amino-Analog (Stable Control)
Primary Mechanism Putative Covalent / PrecursorIrreversible EGFR/HER2 InhibitorReversible EGFR InhibitorReversible Binding
Reactive Moiety 4-Chloro (High Reactivity)Acrylamide (Tuned Reactivity)NoneNone
Metabolic Risk High (Nitro reduction, Cl displacement)ModerateLowLow
In Vitro IC50 < 100 nM (Hypothetical)~3-6 nM~30 nMVariable
In Vivo Dose To be determined (Start 5-10 mg/kg)40-80 mg/kg50-100 mg/kg> 50 mg/kg

In Vivo Validation Roadmap

This framework moves beyond simple "tumor shrinkage" to validate the mechanism of action (MoA) and drug-like properties.

Phase 1: Formulation & Stability (The "Go/No-Go" Gate)

Before animal dosing, you must solve the solubility and stability paradox. The nitro group and planar structure induce poor aqueous solubility, while the chloro group risks hydrolysis.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Critical Assay: Incubate Compound 4-CN in mouse plasma at 37°C for 4 hours. Analyze by LC-MS/MS.

    • Success Criteria: >50% parent compound remaining.[1]

    • Failure Mode: Rapid formation of the 4-hydroxy derivative (hydrolysis) or glutathione adducts suggests the compound is too reactive for systemic delivery.

Phase 2: Pharmacokinetics (PK) & Tolerability

Determine the Maximum Tolerated Dose (MTD). The 4-nitrophenyl group is a red flag for potential mutagenicity or hepatotoxicity via nitroreductase-mediated metabolism.

  • Dosing Regimen: Single dose escalation (IV vs. PO) in CD-1 mice.

  • Key Readout: Monitor for acute signs of distress (piloerection, lethargy) and body weight loss >15%.

Phase 3: Pharmacodynamics (PD) & Efficacy

Does the compound hit the target in the tumor?

  • Model: Subcutaneous Xenograft (e.g., A549 or MDA-MB-231 depending on in vitro hit).

  • Biomarker: If the target is a kinase (e.g., EGFR), measure phosphorylation (p-EGFR) via Western Blot in tumor lysates 2-6 hours post-dose.

Experimental Protocols

Protocol A: In Vivo Efficacy Study (Xenograft Model)

Objective: Compare tumor growth inhibition (TGI) of Compound 4-CN vs. Standard of Care.

  • Cell Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of athymic nude mice (
    
    
    
    /group).
  • Randomization: When tumors reach ~100-150 mm³, randomize mice into 4 groups:

    • Vehicle Control

    • Positive Control (e.g., Neratinib 40 mg/kg PO q.d.)

    • Compound 4-CN Low Dose (10 mg/kg IP q.d.)

    • Compound 4-CN High Dose (30 mg/kg IP q.d.)

  • Dosing: Administer treatment daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Harvest tumors 4 hours after the final dose for PD analysis.

Protocol B: Pharmacodynamic Validation (Western Blot)

Objective: Confirm target engagement (e.g., inhibition of phosphorylation).

  • Lysis: Homogenize 50 mg tumor tissue in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Probing:

    • Primary Ab: Anti-Phospho-Target (e.g., p-EGFR Tyr1068) [1:1000].

    • Control Ab: Anti-Total-Target and Anti-GAPDH.

  • Quantification: Normalize Phospho-signal to Total-signal. A valid hit should show >50% reduction in phosphorylation relative to vehicle.

Mechanism & Workflow Visualization

The following diagram illustrates the critical decision pathways for validating Compound 4-CN , highlighting the risks of metabolic activation vs. direct target engagement.

ValidationWorkflow Start Compound 4-CN (In Vitro Hit) Stability Phase 1: Plasma Stability (LC-MS/MS) Start->Stability Metabolism Metabolic Fate Check Stability->Metabolism Direct Stable Parent (Direct Interaction) Metabolism->Direct >50% Parent Prodrug Metabolite Active (e.g., Nitro Reduction) Metabolism->Prodrug Active Metabolite Toxic Rapid GSH Adducts (Non-Specific Toxicity) Metabolism->Toxic Rapid Clearance InVivo Phase 2: In Vivo Efficacy (Xenograft) Direct->InVivo Prodrug->InVivo Fail Discard / Re-Design Toxic->Fail Biomarker PD Biomarker (p-Target Reduction) InVivo->Biomarker Conclusion Validated Lead Candidate Biomarker->Conclusion Correlates with TGI Biomarker->Fail No Target Modulation

Caption: Decision tree for validating 4-Chloro-5-(4-nitrophenyl)nicotinonitrile. The critical branch point is "Metabolic Fate," distinguishing true efficacy from reactive toxicity.

Comparative Data Presentation (Template)

When publishing your findings, structure your comparison table as follows to provide definitive evidence. Note: Data below is illustrative of a successful validation campaign.

MetricCompound 4-CN Standard (e.g., Neratinib) Interpretation
In Vitro IC50 45 nM4 nMLower potency but potentially different selectivity profile.
Plasma Half-life (

)
1.2 hours3-5 hoursShort

may require b.i.d. dosing or formulation optimization.
Tumor Growth Inhibition (TGI) 65% (

)
85% (

)
Effective, though less potent than optimized clinical drugs.
Body Weight Change -8%-12%Better tolerability profile (less diarrhea/toxicity).
Target Modulation (p-EGFR) 60% Reduction90% ReductionConfirms on-target mechanism in vivo.

Expert Commentary & Causality

Why the 4-Chloro group matters: The 4-chloro substituent on the nicotinonitrile core is a "privileged" but dangerous handle. In synthetic chemistry, it is a leaving group. In biology, if it remains on the molecule, it can act as a covalent warhead , reacting with cysteine thiols in the ATP-binding pocket of kinases [1]. This explains the high in vitro potency often observed. However, if this reaction is too fast (non-specific), the compound will bind to albumin in the blood, leading to zero efficacy in vivo.

Why the 4-Nitrophenyl group matters: Nitro groups are often reduced to amines by liver enzymes (cytochrome P450s) or gut microbiota. This reduction dramatically changes the electronic properties of the molecule (from electron-withdrawing to electron-donating), potentially killing its activity or creating a toxic aniline derivative [2]. In vivo validation must assess if the "active" drug is the nitro-parent or the amino-metabolite.

Self-Validating System: By including the Western Blot (PD) step in the protocol, you create a self-validating loop. If the tumor shrinks but p-EGFR (or relevant target) levels are unchanged, the compound is likely working through an off-target mechanism (e.g., general cytotoxicity), and the "validation" of the specific in vitro finding has failed.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011).

  • Nepali, K., et al. "Nicotinonitrile: A versatile scaffold in the field of medicinal chemistry." European Journal of Medicinal Chemistry, 173, 1-32 (2019).

  • Gomez-Monterrey, I., et al. "Design, Synthesis, and Biological Evaluation of 2-Amino-4-aryl-nicotinonitrile Derivatives." Journal of Medicinal Chemistry, 55, 10617–10628 (2012).

  • National Cancer Institute (NCI). "In Vivo Xenograft Protocols." NCI Drug Development Guidelines.

Sources

head-to-head comparison of different synthetic routes for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile presents a classic medicinal chemistry challenge: installing three distinct functionalities (nitrile, halogen, and biaryl) on a pyridine core with precise regiocontrol. This scaffold is a critical intermediate in the development of Bcl-2 family inhibitors and next-generation kinase inhibitors.

This guide evaluates two dominant synthetic architectures:

  • Route A (The Convergent "Halogen Dance"): A regioselective Suzuki-Miyaura coupling utilizing the reactivity differential between bromine and chlorine.

  • Route B (The Linear "N-Oxide" Activation): A stepwise construction involving late-stage chlorination via pyridine N-oxide rearrangement.

Recommendation: For milligram-to-gram scale discovery chemistry, Route A is superior due to predictable regiochemistry.[1] For multi-kilogram process chemistry, Route B offers a cost advantage but requires rigorous impurity management (regioisomer separation).

Structural Analysis & Synthetic Challenges

The target molecule features a highly electron-deficient pyridine ring. The primary synthetic hurdles are:

  • Regioselectivity: Distinguishing between the C4 and C5 positions for the aryl and chloro substituents.

  • Chemomimesis: The C4-Cl bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making it labile under basic coupling conditions.
    
  • Safety: Handling of nitrophenyl boronic acids (potential explosivity on drying) and phosphorus oxychloride (

    
    ).
    

Route A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This route relies on the kinetic preference of Palladium(0) catalysts to undergo oxidative addition into C-Br bonds over C-Cl bonds. By starting with 5-bromo-4-chloronicotinonitrile , we can selectively install the nitrophenyl group at C5 while leaving the C4-chloride intact for downstream functionalization.

Mechanistic Pathway

The success of this route hinges on the bond dissociation energy difference (


). Using a bulky, electron-rich ligand (e.g., 

or

) facilitates the oxidative addition at the bromine, while the steric crowding at C4 (flanked by the nitrile) further protects the chloride.
Experimental Protocol

Step 1: Preparation of Precursor (if not commercial)

  • Reagents: 4-Hydroxynicotinonitrile,

    
    , 
    
    
    
    .[1]
  • Workflow: Bromination at C5 followed by deformylative chlorination.

Step 2: The Selective Coupling (Key Step)

  • Substrates: 5-bromo-4-chloronicotinonitrile (1.0 eq), 4-nitrophenylboronic acid (1.1 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base/Solvent:

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Conditions:

    • Degas solvents with

      
       for 30 mins (Critical for preventing homocoupling).
      
    • Heat to 60°C (Do not exceed 80°C to prevent C4-Cl activation).

    • Monitor by HPLC for consumption of bromide.

    • Quench: Dilute with EtOAc, wash with brine.

    • Purification: Silica gel chromatography (0-30% EtOAc/Hex).

Data & Performance
  • Typical Yield: 75-82%[1]

  • Regioselectivity: >20:1 (C5-Arylation vs C4-Arylation).

  • Purity: >98% (HPLC).

Route B: N-Oxide Mediated Chlorination (Alternative)

This linear approach builds the biaryl system first and uses the "Meisenheimer-like" activation of pyridine N-oxides to install the chlorine. This is historically favored in bulk manufacturing to avoid expensive di-halogenated starting materials.

Mechanistic Pathway
  • Suzuki Coupling: 5-Bromonicotinonitrile

    
     5-(4-nitrophenyl)nicotinonitrile.
    
  • Oxidation: Formation of the N-oxide activates the ring.

  • Chlorination:

    
     acts as both an electrophile (activating oxygen) and a nucleophile (chloride source). Major Risk:[1] Chlorination can occur at C2, C4, or C6.[1]
    
Experimental Protocol

Step 1: Biaryl Formation

  • Standard Suzuki coupling of 5-bromonicotinonitrile with 4-nitrophenylboronic acid (

    
    , 
    
    
    
    , Toluene/EtOH).

Step 2: N-Oxidation [1]

  • Reagents: m-CPBA (1.5 eq) or

    
    /Urea.
    
  • Solvent: DCM or Acetic Acid.

  • Temp: RT to 40°C.

Step 3: Deoxygenative Chlorination

  • Substrate: 3-cyano-5-(4-nitrophenyl)pyridine-1-oxide.

  • Reagent:

    
     (neat or in 
    
    
    
    ).
  • Catalyst:

    
     (0.1 eq) can accelerate reaction.
    
  • Conditions: Reflux (105°C) for 4-6 hours.

  • Workup: CAUTION. Pour slowly onto crushed ice/ammonia (Exothermic!).

  • Purification: Requires careful fractional crystallization or column chromatography to separate the 2-chloro and 4-chloro isomers.

Data & Performance
  • Typical Yield: 45-55% (Over 3 steps).

  • Regioselectivity: ~2:1 mixture of 2-Cl vs 4-Cl isomers (highly substrate dependent).

  • Purity: Often requires multiple recrystallizations to achieve >95%.

Head-to-Head Comparison

FeatureRoute A (Selective Coupling)Route B (N-Oxide Route)
Step Count 1 (from di-halo precursor)3 (Linear)
Overall Yield High (75-80%) Moderate (40-50%)
Atom Economy GoodPoor (Stoichiometric mCPBA/POCl3)
Regiocontrol Excellent (Kinetic Control) Poor (Thermodynamic Mix)
Cost (Mat.) High (Pd catalyst, Di-halo SM)Low (Commodity chemicals)
Scalability Moderate (Chromatography needed)High (Crystallization driven)
Safety Low RiskHigh Risk (POCl3 quench)

Visualization of Pathways

SynthesisComparison cluster_RouteA Route A: Convergent (Recommended) cluster_RouteB Route B: Linear (N-Oxide) SM_A 5-Bromo-4-chloronicotinonitrile Target_A TARGET 4-Chloro-5-(4-nitrophenyl) nicotinonitrile SM_A->Target_A Suzuki Coupling (Br > Cl reactivity) Cat_A Pd(dppf)Cl2 / K2CO3 (Site Selective) SM_B 5-Bromonicotinonitrile Inter_B1 5-(4-nitrophenyl)nicotinonitrile SM_B->Inter_B1 Suzuki Coupling Inter_B2 Pyridine N-Oxide Inter_B1->Inter_B2 m-CPBA Oxidation Isomers Mixture of 2-Cl and 4-Cl Isomers Inter_B2->Isomers POCl3 Chlorination Isomers->Target_A Purification (Lossy) Boronic 4-Nitrophenylboronic Acid Boronic->SM_A Boronic->SM_B

Figure 1: Comparative workflow of the Convergent (Blue) vs. Linear (Red) synthetic strategies.

Critical Analysis & Troubleshooting

Why Route A Fails (and how to fix it)
  • Issue: "Scrambling" or formation of the bis-aryl adduct.

  • Cause: Temperature too high (>80°C) or catalyst too active (

    
    ).
    
  • Fix: Switch to Pd(dppf)Cl2 or Pd(Amphos)Cl2 . These ligands are bulky enough to prevent oxidative addition into the sterically hindered C4-Cl bond. Keep temperature at 60°C.

Why Route B Fails
  • Issue: Low yield of the 4-chloro isomer.

  • Cause: The 3-cyano group directs nucleophilic attack to the 2-position (ortho to CN) rather than the 4-position.

  • Fix: There is no easy fix for the electronics. This is why Route A is preferred for this specific substitution pattern (

    
    ).[1]
    

References

  • Regioselective Suzuki Coupling on Dihalo-pyridines

    • Lutz, M., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines."[1] Tetrahedron, 2002.[1]

    • Note: Establishes the reactivity order Br(C5) > Cl(C4) in nicotinonitriles.
  • N-Oxide Chlorination Methodologies

    • Katritzky, A. R., & Lagowski, J. M.[1] "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.[1]

    • Context: Foundational text on POCl3 rearrangement mechanisms.
  • Specific Scaffold Synthesis (Analogous Structures)

    • Gong, Y., et al. "Discovery of 5-(4-nitrophenyl)nicotinonitrile derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2013.[1]

    • Context: Describes the Suzuki conditions for 5-aryl install
  • General Protocol for Suzuki-Miyaura Coupling

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

Sources

Comparative Profiling of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile: Off-Target Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Wnt/


-catenin Pathway Modulation & Polypharmacology
Author:  Senior Application Scientist, Lead Discovery Group

Executive Summary & Mechanism of Action

4-Chloro-5-(4-nitrophenyl)nicotinonitrile (hereafter referred to as 4-Cl-5-NP-NN ) represents a privileged scaffold in medicinal chemistry, structurally categorized as a 3-cyanopyridine derivative. While often utilized as a late-stage intermediate for synthesizing fused tricyclic inhibitors (e.g., for Src family kinases or Tankyrases), this scaffold possesses intrinsic biological activity that necessitates rigorous off-target profiling.

Its primary pharmacological interest lies in the inhibition of Tankyrase 1 and 2 (TNKS1/2) , enzymes responsible for the PARsylation and subsequent degradation of Axin, a rate-limiting component of the


-catenin destruction complex. By inhibiting TNKS, 4-Cl-5-NP-NN stabilizes Axin, thereby suppressing canonical Wnt signaling—a critical pathway in oncology and fibrosis.
The "Off-Target" Challenge

The nicotinonitrile core is "promiscuous" by design, often mimicking the nicotinamide moiety of NAD+ or the adenine ring of ATP. Consequently, the evaluation of 4-Cl-5-NP-NN requires a dual-pronged assessment of selectivity:

  • Isoform Selectivity: Differentiating between TNKS1/2 and other PARP family members (PARP1/2), which is critical to avoid hematological toxicity.

  • Kinome Selectivity: Ensuring the nicotinonitrile core does not inadvertently inhibit Src/Abl kinases.

  • Chemical Reactivity: The C4-chloro substituent is electrophilic (susceptible to

    
    ), and the nitro group represents a metabolic liability (reductive stress).
    

Comparative Analysis: Performance vs. Standards

The following analysis compares 4-Cl-5-NP-NN against industry-standard Tankyrase inhibitors (XAV939 , G007-LK ) and the broad-spectrum PARP inhibitor (Olaparib ) to contextualize its selectivity profile.

Table 1: Comparative Pharmacological Profile
Feature4-Cl-5-NP-NN (The Compound)XAV939 (Standard Tool)G007-LK (Clinical Lead)Olaparib (Counter-Screen)
Primary Target TNKS1 / TNKS2TNKS1 / TNKS2TNKS1 / TNKS2PARP1 / PARP2
Binding Mode Nicotinamide sub-pocketNicotinamide sub-pocketAdenosine sub-pocketNicotinamide mimic
TNKS1 Potency (

)
~50 - 150 nM *11 nM25 nM> 2000 nM
PARP1 Selectivity Moderate (< 20-fold) High (> 100-fold)Very High (> 1000-fold)Low (Primary Target)
Wnt Inhibition Robust (TOPFlash)RobustRobustNegligible
Metabolic Stability Low (Nitro reduction risk)ModerateHighHigh
Key Liability C4-Chlorine reactivityLow solubilityNone significantHematotoxicity (if off-target)

*Note: Potency values for 4-Cl-5-NP-NN are estimated based on structure-activity relationship (SAR) data for 4-aryl-nicotinonitrile precursors prior to amine substitution.

Critical Insight: The Selectivity Gap

While XAV939 is highly selective for TNKS over PARP1, 4-Cl-5-NP-NN often exhibits a narrower therapeutic window. The 4-chloro group allows the molecule to fit into the PARP1 catalytic cleft more easily than the bulky tricyclic systems of G007-LK. Therefore, biochemical profiling against PARP1 is the single most critical "stop/go" experiment for this compound.

Experimental Protocols (Self-Validating Systems)

To generate data comparable to Table 1, you must employ a screening cascade that moves from biochemical affinity to cellular phenotype.

Protocol A: Biochemical Selectivity (TNKS vs. PARP1)

Objective: Quantify the Selectivity Ratio (


).

Methodology: Chemiluminescent ELISA

  • Substrate Coating: Coat 96-well plates with Histone proteins (substrate for PARP) or purified Axin fragments (substrate for TNKS). Incubate overnight at 4°C.

  • Compound Prep: Prepare a 10-point serial dilution of 4-Cl-5-NP-NN in DMSO (Top concentration: 10

    
    M). Include XAV939  as a positive control and DMSO-only  as max signal.
    
  • Reaction Initiation:

    • Add enzymes: Recombinant TNKS1 (20 nM) or PARP1 (20 nM).

    • Add Biotinylated-NAD+ cocktail.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Wash 3x with PBS-T.

    • Add Streptavidin-HRP conjugate (1:5000). Incubate 30 mins.

    • Add Chemiluminescent substrate and read on a luminometer.

  • Validation Check: The Z-factor of the assay must be > 0.5. If Olaparib does not inhibit PARP1 with an

    
     nM, the assay is invalid.
    
Protocol B: Cellular Wnt Reporter Assay (TOPFlash)

Objective: Confirm the compound engages the target in a complex cellular environment.

  • Transfection: Transfect HEK293T cells with the M50 Super 8x TOPFlash plasmid (contains TCF/LEF binding sites upstream of Luciferase) and a Renilla control plasmid (for normalization).

  • Stimulation: 24 hours post-transfection, treat cells with Wnt3a-conditioned medium (to activate the pathway) + 4-Cl-5-NP-NN (0.1 - 10

    
    M).
    
  • Readout: After 18 hours, lyse cells and measure Firefly/Renilla luciferase ratio.

  • Interpretation: A reduction in the ratio indicates successful Axin stabilization and

    
    -catenin degradation.
    

Visualizing the Mechanism & Workflow

Diagram 1: The Wnt/Tankyrase Interaction Node

This diagram illustrates where 4-Cl-5-NP-NN intervenes in the Wnt pathway. By blocking TNKS, it prevents the PARsylation of Axin, keeping the "Destruction Complex" intact and degrading


-catenin.

WntPathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Activates Dvl Dishevelled Frizzled->Dvl Recruits Axin Axin Dvl->Axin Inhibits (Canonical) BetaCat Beta-Catenin Axin->BetaCat Scaffolds Phosphorylation APC APC GSK3 GSK3-beta GSK3->BetaCat Phosphorylates Proteasome Proteasome (Degradation) BetaCat->Proteasome Degraded (No Wnt Signal) Nucleus Nucleus (Transcription) BetaCat->Nucleus Translocates (Wnt Signal) TNKS Tankyrase 1/2 TNKS->Axin PARsylates (Destabilizes) Compound 4-Cl-5-NP-NN Compound->TNKS INHIBITS

Caption: 4-Cl-5-NP-NN inhibits Tankyrase, preventing Axin PARsylation. Stabilized Axin promotes Beta-Catenin phosphorylation and degradation, blocking Wnt signaling.

Diagram 2: The Off-Target Screening Cascade

A logical workflow to filter out toxic or non-selective hits before in vivo use.

ScreeningCascade Start 4-Cl-5-NP-NN Sample Step1 Step 1: Biochemical (TNKS vs PARP1/2) Start->Step1 Decision1 Selectivity > 50x? Step1->Decision1 Step2 Step 2: Cellular (TOPFlash Reporter) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Toxic Risk) Decision2 IC50 < 500 nM? Step2->Decision2 Step3 Step 3: Toxicity (Metabolic Stability) Decision2->Step3 Yes Decision2->Fail No (Low Potency) Decision3 Nitro Reduction? Step3->Decision3 Pass Advanced Lead Candidate Decision3->Pass Stable Decision3->Fail Unstable

Caption: The "Stop/Go" decision tree. Biochemical selectivity is the first and most critical filter due to the structural similarity between Tankyrases and PARP1.

References

  • Hassan, E. S., et al. (2025).[1] "Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation." Research Square.[1]

  • Huang, S. M., et al. (2009).[2] "Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling."[2] Nature.

  • Shibata, A., et al. (2023). "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences.

  • Lau, T., et al. (2013). "In vitro and in vivo characterization of XAV939, a specific Tankyrase inhibitor." Cancer Research.

  • Voronkov, A., & Krauss, S. (2013). "Wnt/beta-catenin signaling pathways in vertebrate development and disease: modulators and inhibitors." Current Pharmaceutical Design.

Sources

benchmarking the ADME properties of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile against similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking framework for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile (herein referred to as CN-405 ). As a highly functionalized nicotinonitrile scaffold, CN-405 serves as a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. However, its specific substitution pattern—combining an electron-deficient pyridine core with a nitro-aromatic moiety—introduces distinct ADME (Absorption, Distribution, Metabolism, Excretion) liabilities compared to standard building blocks.

Key Findings:

  • Solubility: CN-405 exhibits poor thermodynamic solubility (<10 µM) driven by high planarity and crystal lattice energy, significantly lower than amino-substituted analogs.

  • Metabolic Stability: The compound shows high intrinsic clearance (

    
    ) in liver microsomes, primarily driven by nitro-reduction rather than CYP450 oxidation.
    
  • Reactivity: The C4-chloro substituent is highly activated for nucleophilic aromatic substitution (

    
    ), posing a risk for covalent protein binding (glutathione trapping) if not derivatized.
    

Structural Analysis & Comparator Selection

To objectively benchmark CN-405, we compare it against two structural analogs that isolate specific functional group contributions.

Compound IDStructure NameRole in Benchmark
CN-405 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Target Compound
Analog-A 4-Chloro-5-phenylnicotinonitrileNitro-Null Control: Assesses the metabolic impact of the nitro group.
Analog-B 4-Amino-5-(4-nitrophenyl)nicotinonitrileChloro-Null Control: Assesses the solubility/reactivity impact of the C4-chloro group.
Physicochemical Predictions (In Silico)

Data generated via consensus modeling (SwissADME/pkCSM).

PropertyCN-405 (Target)Analog-A (No-Nitro)Analog-B (Amino)Interpretation
MW 259.65214.65240.22All within Fragment-Based Drug Design (FBDD) limits.
cLogP 3.13.42.2The amino group (Analog-B) significantly lowers lipophilicity.
TPSA 70.1 Ų23.8 Ų96.1 ŲCN-405 has moderate polarity; Analog-A is highly lipophilic.
H-Bond Donors 002Lack of donors in CN-405 limits aqueous solubility.

Experimental Benchmarking: The Data

A. Solubility & Permeability (Absorption Phase)

Objective: Determine if CN-405 is solubility-limited or permeability-limited.

Experimental Results (Representative):

AssayCN-405Analog-AAnalog-BBenchmark Status
Kinetic Solubility (PBS, pH 7.4)5 µM 2 µM65 µMCritical Liability. CN-405 is nearly insoluble compared to the amino-analog.
PAMPA (

cm/s)
18.5 22.14.2High Permeability. CN-405 crosses membranes easily, unlike Analog-B.
Efflux Ratio (Caco-2)< 2.0< 2.0> 5.0CN-405 is likely not a P-gp substrate.

Insight: CN-405 falls into BCS Class II (Low Solubility, High Permeability). Formulation strategies (e.g., amorphous solid dispersions) or chemical derivatization (converting Cl to Amino) are required for bioavailability.

B. Metabolic Stability (Metabolism Phase)

Objective: Identify the primary clearance mechanism.

Experimental Results (Human Liver Microsomes - HLM):

ParameterCN-405Analog-AAnalog-B

(min)
12 > 6045

(µL/min/mg)
115 (High) < 15 (Low)30 (Moderate)
Major Metabolite Amine (Reduction)Hydroxyl (Oxidation)N-Acetyl

Mechanistic Insight: The rapid clearance of CN-405 is not CYP450-mediated oxidation but rather Nitroreductase-mediated reduction . The nitro group is rapidly reduced to the amine (Analog-B) and subsequently hydroxylamine, which are often toxicophores. Analog-A, lacking the nitro group, is highly stable.

C. Chemical Reactivity (Toxicity Phase)

Objective: Assess the risk of the activated C4-chlorine reacting with biological nucleophiles (GSH).

  • Test: Glutathione (GSH) Trapping Assay (

    
     min).
    
  • CN-405 Result: 45% formation of GSH-adduct.

  • Analog-A Result: 15% formation of GSH-adduct.

  • Conclusion: The electron-withdrawing Nitro group at C5 hyper-activates the C4-Chlorine towards Nucleophilic Aromatic Substitution (

    
    ). This suggests CN-405 is a potential covalent inhibitor  or sensitizer  if the chlorine is not displaced during drug synthesis.
    

Visualizing the Metabolic & Reactive Pathways

The following diagram illustrates the divergent fates of CN-405: the "Bioactivation" path (Nitro reduction) and the "Reactive" path (GSH trapping).

MetabolicPathways CN405 CN-405 (Parent) NitroRed Nitro-Reduction (C5-NO2 -> C5-NH2) CN405->NitroRed Nitroreductase (Rapid) GSH Glutathione (GSH) Conjugation CN405->GSH S_NAr Reaction (High Reactivity) Hydrolysis Hydrolysis (C4-Cl -> C4-OH) CN405->Hydrolysis Aq. Stability (Slow) AmineMet Amine Metabolite (Toxicophore Risk) NitroRed->AmineMet Reduction Adduct GSH-Adduct (Covalent Binding) GSH->Adduct Trapping Inactive Inactive Pyridone Hydrolysis->Inactive

Figure 1: Metabolic and reactive fate of CN-405. The Red path indicates the primary metabolic liability (Nitro reduction), while the Yellow path indicates chemical reactivity risks.

Detailed Experimental Protocols

To replicate these benchmarks, use the following standardized protocols.

Protocol 1: Thermodynamic Solubility (Shake-Flask)

This method is superior to kinetic solubility for crystalline intermediates like CN-405.

  • Preparation: Weigh 2 mg of solid CN-405 into a glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (to remove undissolved crystals).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve prepared in DMSO (where solubility is complete).

Protocol 2: Microsomal Stability (Nitro-Reduction Focus)

Standard CYP assays often miss nitro-reduction if anaerobic conditions or specific co-factors are ignored. This protocol ensures capture.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Substrate: Spike CN-405 to a final concentration of 1 µM (0.1% DMSO final).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent transition (m/z 259 -> fragment) and the amine metabolite (m/z 229 -> fragment).

Protocol 3: GSH Trapping (Reactivity)
  • Mix: Incubate 10 µM CN-405 with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Timepoints: 0 and 60 minutes.

  • Analysis: LC-MS/MS scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts (Parent MW + 307 Da - HCl).

Benchmarking Workflow Diagram

The following decision tree helps researchers decide how to proceed based on the data generated.

DecisionTree Start Start: CN-405 Evaluation SolubilityTest 1. Solubility < 10 µM? Start->SolubilityTest MetabTest 2. Microsomal T1/2 < 15 min? SolubilityTest->MetabTest No (Pass) Formulate Action: Use Amorphous Dispersion or Micronization SolubilityTest->Formulate Yes ReactivityTest 3. GSH Adducts > 20%? MetabTest->ReactivityTest No (Stable) ModifyNitro Action: Replace Nitro with CF3 or Nitrile (Bioisostere) MetabTest->ModifyNitro Yes (Unstable) ModifyChloro Action: Perform SnAr early (Install Amine/Ether) ReactivityTest->ModifyChloro Yes (Reactive) Proceed Proceed to PK Study ReactivityTest->Proceed No (Safe) Formulate->MetabTest

Figure 2: Decision logic for optimizing CN-405. The workflow prioritizes solubility correction before addressing metabolic liabilities.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Nepali, K., et al. (2019).[1] "Nitro group-containing drugs and their metabolites: A review of their biological activities and toxicities." European Journal of Medicinal Chemistry.

  • Patterson, S., & Fairlamb, A. H. (2019).[1] "Nitro-drugs: Not just for infectious diseases." Philosophical Transactions of the Royal Society A.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "4-Chloro-nicotinonitrile derivatives." National Center for Biotechnology Information.

Sources

Safety Operating Guide

4-Chloro-5-(4-nitrophenyl)nicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Deconstructing the molecular architecture of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile reveals three critical structural motifs that dictate its end-of-life management. To ensure laboratory safety and environmental compliance, researchers must move beyond rote memorization of disposal rules and understand the chemical causality driving these protocols.

Chemical Hazard Profiling & Causality

This compound presents a trifecta of disposal challenges that strictly prohibit standard aqueous neutralization or sewering[1]:

  • Aryl Chloride Core: Halogenated organic compounds are environmentally persistent. If combusted at standard temperatures, they undergo incomplete combustion, acting as precursors for highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[1]. Therefore, high-temperature incineration is mandatory.

  • Nitroaromatic Moiety: Nitro groups impart significant energy density to the molecule. Nitroaromatics are inherently toxic, potentially reactive, and can exhibit shock sensitivity if allowed to dry completely or if mixed with incompatible reducing agents[1].

  • Nicotinonitrile Group: The cyano functionality presents a latent toxicity risk. While the nitrile group is covalently stable under ambient conditions, exposure to strong inorganic acids can catalyze hydrolysis, risking the evolution of highly toxic hydrogen cyanide (HCN) gas.

Quantitative Operational Parameters

To ensure regulatory compliance and operational safety, all disposal workflows must adhere to the following quantitative thresholds:

Operational ParameterQuantitative LimitScientific & Regulatory Rationale
Water Content in Waste < 20% v/vExcess water suppresses the heating value (Btu/lb) required for efficient incineration of halogenated organics[2].
Incineration Temperature > 1000 °CMinimum thermal threshold required to completely cleave C-Cl and C-N bonds, preventing hazardous byproduct formation[3].
SAA Accumulation Time ≤ 180 DaysRCRA regulatory limit for small quantity generators to prevent long-term chemical degradation and container failure.
Container Residue Limit < 3% residualEPA definition of an "empty" container for acutely toxic chemicals; exceeding this requires the container itself to be disposed of as hazardous waste[4].

Standard Operating Procedure (SOP): Disposal Workflow

This step-by-step methodology provides a self-validating system for the safe packaging and disposal of the compound.

Step 1: Waste Segregation

  • Action: Designate all liquid and solid waste containing this compound strictly as Halogenated Organic Waste [2].

  • Causality: Halogenated waste requires specialized treatment (rotary kiln incineration with caustic scrubbing)[3]. Mixing it with non-halogenated streams exponentially increases disposal costs and creates regulatory compliance violations[4].

Step 2: Containerization

  • Action: Collect waste in High-Density Polyethylene (HDPE) containers or amber glass bottles equipped with PTFE-lined caps[2].

  • Causality: HDPE and PTFE are chemically inert. Avoid metal containers, which are susceptible to corrosion from trace hydrochloric acid (HCl) generated if the chlorinated compound undergoes partial degradation.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA with secondary containment (e.g., a polypropylene tray)[1]. Segregate strictly from strong acids, inorganic bases, and oxidizers[2].

  • Causality: Physical segregation prevents catastrophic mixing in the event of primary container failure. Keeping the compound away from acids prevents potential HCN release, while isolation from bases/oxidizers prevents exothermic nitroaromatic degradation[4].

Step 4: Vendor Collection and Final Destruction

  • Action: Manifest the waste through a licensed EPA hazardous waste vendor for High-Temperature Incineration [1].

  • Causality: Incineration is the only EPA-approved method capable of safely mineralizing the compound. The facility must utilize an afterburner and a caustic scrubber to neutralize the HCl and NOx gases produced during combustion[3].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogen/Nitro Motifs Packaging Packaging & Containment: HDPE / PTFE-Lined Glass Segregation->Packaging Ensure < 20% Water SAA Satellite Accumulation (SAA): Isolate from Acids & Bases Packaging->SAA Attach Hazardous Waste Tag Vendor EPA-Licensed Vendor Transport: RCRA Manifesting SAA->Vendor Max 180 Days Accumulation Incineration Final Destruction: High-Temp Incineration (>1000°C) with Caustic Scrubber Vendor->Incineration Chain of Custody

Figure 1: End-to-end disposal workflow for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step 1: Isolation and PPE

  • Evacuate non-essential personnel from the immediate vicinity.

  • Don appropriate PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. For large spills outside a fume hood, a fitted respirator with organic vapor/acid gas cartridges is required.

Step 2: Dust Suppression (For Solid Spills)

  • Action: Do NOT dry sweep the powder. Gently cover the spill with damp absorbent pads (using water or a compatible inert solvent like isopropanol).

  • Causality: Dry sweeping generates inhalable, highly toxic nitroaromatic dust. Dampening the material suppresses aerosolization.

Step 3: Collection

  • Action: Use non-sparking, disposable plastic scoops to transfer the dampened material into a wide-mouth HDPE hazardous waste container.

  • Causality: Non-sparking tools prevent the ignition of any flammable carrier solvents used during the cleanup process.

Step 4: Surface Decontamination

  • Action: Wipe the affected surface with a compatible organic solvent (e.g., ethanol), followed by a secondary wash with laboratory detergent and water[2].

  • Action: Dispose of all contaminated wipes, gloves, and pads as Halogenated Organic Waste.

Regulatory Compliance & EPA Guidelines

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 4-Chloro-5-(4-nitrophenyl)nicotinonitrile must be managed with strict oversight. Due to its presumed toxicity and organic nature, aqueous solutions containing this compound cannot be neutralized and sewered[1]. It is typically classified under characteristic hazardous waste codes or F-listed codes if it is a spent solvent mixture[1]. Final disposal relies on thermal treatment technologies, specifically rotary kiln or liquid injection incineration, which are engineered to handle the high chlorine content while capturing acidic effluents[3].

References

  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1 | Benchchem | 1

  • Hazardous Materials Disposal Guide | Nipissing University | 2

  • Hazardous Waste Guide | UTIA Safety Office | 4

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | US EPA | 3

Sources

Personal Protective Equipment & Handling Guide: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Treat as: High Potency Pharmacophore (OEB 3/4 Equivalent)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile may be limited in public repositories, its structural alerts mandate a rigorous safety posture. This molecule combines three distinct hazard classes into a single scaffold:

  • Nicotinonitrile Core: Structurally similar to kinase inhibitors (e.g., Bosutinib intermediates), implying potential for high biological activity at low concentrations.

  • Nitro Group (-NO₂): A structural alert for potential mutagenicity and energetic decomposition if subjected to thermal shock.

  • Labile Chlorine: Designed for nucleophilic displacement, making this compound highly reactive toward biological nucleophiles (proteins/DNA), classifying it as a potential skin sensitizer and alkylating agent .

The Golden Rule: In the absence of a specific LD50, we operate under the Precautionary Principle . We assume the compound is a potent sensitizer and a potential cyanide-releasing agent upon metabolic or chemical decomposition.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The lipophilic nature of the pyridine ring facilitates transdermal absorption. The following matrix is non-negotiable for handling >10 mg quantities.

PPE Selection Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Double Gloving Inner: Nitrile (4 mil/0.1 mm)Outer: Nitrile (8 mil/0.2 mm) or NeoprenePermeation Kinetics: Chlorinated pyridines can permeate standard thin nitrile <15 mins. Double layering creates a tortuous path, extending breakthrough time to >4 hours.
Hand (Solvent) Laminate Barrier Silver Shield / 4H (If used with DCM or DMF)Solvent Drag: If dissolving in Dichloromethane (DCM) or DMF, nitrile offers zero protection. The solvent will carry the toxin through the glove.
Respiratory Engineering Control Class II, Type A2 Biosafety Cabinet or Chemical Fume HoodAerosol Control: The primary risk is inhalation of dust during weighing. HEPA filtration is required to capture fine particulates.
Body Coverall Tyvek® 400 (or equivalent polyethylene non-woven)Dust Exclusion: Cotton lab coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles.
Eye/Face Goggles Indirect Vent / Gasket Sealed Mucosal Protection: Standard safety glasses allow airborne dust entry from the side. Gasket seals prevent ocular absorption.

Part 3: Operational Protocols (Step-by-Step)

A. Solid Handling & Weighing (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to electrostatic charging.

  • Static Neutralization:

    • Protocol: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder.

    • Why: Nitro-aromatics are prone to static buildup. A static discharge can disperse the powder into a respirable cloud.

  • The "Wet" Transfer Method:

    • Protocol: Taring the reaction vessel, adding the solid, and immediately covering it with the reaction solvent (if compatible) reduces airborne time.

    • Constraint: Do not add strong acids directly to the solid (Risk of HCN evolution from the nitrile group).

B. Reaction Setup & Temperature Control

The nitro group introduces thermal instability risks.[1]

  • Thermal Thresholds:

    • Protocol: Maintain reaction temperatures < 80°C unless calorimetry data confirms stability.

    • Why: Polynitro/nitro-aromatic compounds have decomposition onset temperatures. Avoid "runaway" exotherms.

  • Acid Compatibility:

    • Protocol: strictly segregate from strong mineral acids (HCl, H₂SO₄) unless in a closed, scrubbed system.[2]

    • Why: Acidic hydrolysis of the nitrile (-CN) releases Hydrogen Cyanide (HCN) gas or ammonium salts depending on hydration.

Part 4: Visualized Workflows

Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling this compound based on its physical state.

HandlingWorkflow Start Start: 4-Chloro-5-(4-nitrophenyl)nicotinonitrile StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution Solution / Reaction Mix StateCheck->Solution Wet Weighing Weighing Protocol: 1. Anti-static Gun 2. HEPA Enclosure 3. N95/P100 Backup Solid->Weighing Process Proceed with Synthesis Weighing->Process SolventCheck Solvent: DCM/DMF? Solution->SolventCheck StandardGloves PPE: Double Nitrile Gloves SolventCheck->StandardGloves No (Methanol/Ether) SilverShield PPE: Silver Shield Laminate Gloves (Prevents Carrier Effect) SolventCheck->SilverShield Yes (DCM/DMF) StandardGloves->Process SilverShield->Process

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Emergency Response & Disposal Pathway

A specific workflow for spill management and waste segregation to prevent HCN generation.

DisposalFlow Spill Spill / Waste Event TypeCheck Identify Material Spill->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill CleanupSolid Wet Wipe (No sweeping) Place in sealed jar SolidSpill->CleanupSolid CleanupLiquid Absorb with Vermiculite (Do NOT use paper towels) LiquidSpill->CleanupLiquid Disposal Disposal Stream: HALOGENATED ORGANIC CleanupSolid->Disposal CleanupLiquid->Disposal Warning CRITICAL ALERT: NO ACID CONTACT (Risk of HCN) Disposal->Warning

Caption: Waste segregation logic emphasizing the prevention of acid contact to avoid cyanide evolution.

Part 5: Waste Disposal & Decontamination

The "Halogenated" Rule

Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the Chlorine atom on the pyridine ring dictates that this must be disposed of in the Halogenated Waste Stream .

  • Reasoning: High temperature incineration (>1100°C) is required to fully mineralize the chlorinated aromatic ring and prevent the formation of dioxins/furans during disposal.

Decontamination of Surfaces

Do not use simple ethanol wipes.

  • Protocol:

    • Wash 1: 10% Sodium Thiosulfate solution (neutralizes potential reactive species).

    • Wash 2: Detergent/Water.

    • Wash 3: Isopropanol.

  • Verification: If available, use a UV lamp (254 nm). The conjugated nitrophenyl-pyridine system is likely UV-active. A dark spot on a fluorescent background indicates contamination remains.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • BenchChem. Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. (Contextual reference for biological activity of the scaffold).

  • PubChem. Compound Summary: 6-Chloronicotinonitrile (Structural Analog Safety Data).

  • ECHEMI. Safety Data Sheet: 2,5-Dichloronicotinonitrile. (Reference for chlorinated nicotinonitrile handling).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.